molecular formula C22H27N3O3S B1682615 SW 71425 CAS No. 155990-20-8

SW 71425

货号: B1682615
CAS 编号: 155990-20-8
分子量: 413.5 g/mol
InChI 键: GWLFIMOOGVXSMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

SR 271425 is a novel cytotoxic DNA-interacting agent with broad antitumor activity in preclinical models.

属性

CAS 编号

155990-20-8

分子式

C22H27N3O3S

分子量

413.5 g/mol

IUPAC 名称

N-[[1-[2-(diethylamino)ethylamino]-7-methoxy-9-oxothioxanthen-4-yl]methyl]formamide

InChI

InChI=1S/C22H27N3O3S/c1-4-25(5-2)11-10-24-18-8-6-15(13-23-14-26)22-20(18)21(27)17-12-16(28-3)7-9-19(17)29-22/h6-9,12,14,24H,4-5,10-11,13H2,1-3H3,(H,23,26)

InChI 键

GWLFIMOOGVXSMZ-UHFFFAOYSA-N

规范 SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CNC=O)SC3=C(C2=O)C=C(C=C3)OC

外观

Solid powder

其他CAS编号

155990-20-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SR 271425;  SR271425;  SR-271425;  SW-71425;  SW-271425;  WIN 71425.

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SW 71425 (SR271425)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW 71425, also known as SR271425, is a third-generation thioxanthone derivative that demonstrated broad-spectrum antitumor activity in preclinical models. Developed as an analog to overcome the toxicities associated with earlier thioxanthones like hycanthone and SR233377, this compound showed promise with superior antitumor effects and reduced hepatotoxic and cardiotoxic liabilities in initial studies. However, its clinical development was ultimately halted due to cardiac toxicity, specifically QTc interval prolongation, a side effect also observed with its predecessors. This document provides a comprehensive overview of the proposed mechanism of action of this compound, supported by available preclinical and clinical data. It is intended for an audience of researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, preclinical evidence strongly suggests that its cytotoxic effects are mediated through direct interaction with DNA. Unlike other cytotoxic agents with similar chemical scaffolds, this compound does not inhibit topoisomerase I or topoisomerase II. While it has been shown to inhibit helicase activity, the concentration required for this inhibition (IC50 of 20 μM) is considered too high to be the primary driver of its cytotoxic effects at therapeutic concentrations. Therefore, the leading hypothesis is that this compound exerts its anticancer effects by binding to DNA, subsequently disrupting essential cellular processes like replication and transcription, leading to cell death.

Signaling Pathway and Molecular Interaction

MOA SW71425 This compound CellMembrane Cell Membrane SW71425->CellMembrane Passive Diffusion Helicase Helicase SW71425->Helicase Inhibits (High Conc.) Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA Nuclear DNA Nucleus->DNA Binds to DNA Replication DNA Replication DNA->Replication Disruption Transcription Transcription DNA->Transcription Disruption CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Quantitative Data Summary

In Vitro Cytotoxicity

The cytotoxic activity of this compound was evaluated against the NCI-60 panel of human tumor cell lines.

ParameterValueCell Line PanelNotes
Median IC501.7 μMNCI-60Demonstrates broad-spectrum activity.
IC50 Range0.28 μM (MOLT-4 leukemia) - 10 μM (K562 leukemia)NCI-60Sensitivity varied across different cancer types.
Most SensitiveNon-small cell lung cancer, Colon cancerNCI-60
Least SensitiveMelanoma, Central nervous system cancersNCI-60
Enzymatic Inhibition
TargetIC50Notes
Helicase20 μMConsidered too high to be the primary cytotoxic mechanism.
Topoisomerase I & IINo inhibitionDistinguishes its mechanism from other DNA-interacting agents.
Preclinical In Vivo Efficacy

This compound demonstrated significant antitumor activity in various murine and human xenograft tumor models.

Tumor ModelEfficacy
Murine ModelsWide spectrum of activity, including complete tumor regressions and cures.
Human Xenograft ModelsMinimally active in 8 of 13 models, with substantial activity against CFPAC pancreatic tumor xenograft.
WSU-1 Mammary & BG-1 OvarianModerate efficacy.
Phase I Clinical Trial Pharmacokinetics
ParameterValue (mean ± SD)Dosing Schedule
Terminal Elimination Half-life (t1/2)7.1 ± 1.3 hoursOnce every 3 weeks
Terminal Elimination Half-life (t1/2)6 hoursWeekly
Terminal Elimination Half-life (t1/2)5.11 ± 1.21 hoursSplit doses (d1-d3)

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. The following are generalized methodologies representative of the assays that would have been conducted.

NCI-60 Human Tumor Cell Line Screen
  • Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

  • Drug Application: this compound, solubilized in DMSO, is added to the plates at five 10-fold dilutions.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). Cell viability is determined using a sulforhodamine B (SRB) protein stain.

  • Data Analysis: The optical density of the SRB-stained cells is measured to determine the percentage of cell growth. The GI50 (concentration causing 50% growth inhibition) is calculated.

In Vitro DNA Binding Assay (Generic Electrophoretic Mobility Shift Assay - EMSA)
  • Probe Preparation: A DNA fragment (e.g., a short oligonucleotide) is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide or agarose gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the DNA probe indicates binding by this compound.

Helicase Unwinding Assay (Generic Fluorescence-Based)
  • Substrate Preparation: A DNA or RNA duplex substrate is created with a fluorophore on one strand and a quencher on the complementary strand in close proximity, resulting in fluorescence quenching.

  • Reaction Initiation: The helicase enzyme and ATP are added to a reaction mixture containing the duplex substrate and varying concentrations of this compound.

  • Unwinding and Detection: As the helicase unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is measured over time to determine the helicase activity. The IC50 for helicase inhibition by this compound is calculated from the dose-response curve.

Experimental and Clinical Development Workflow

Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome Compound This compound (Thioxanthone Analog) InVitro In Vitro Studies (NCI-60, Enzyme Assays) Compound->InVitro Cytotoxicity & MOA InVivo In Vivo Studies (Murine & Xenograft Models) InVitro->InVivo Promising Activity Tox Toxicology Studies InVivo->Tox Efficacy Confirmed PhaseI Phase I Clinical Trials (Dose Escalation, PK, Safety) Tox->PhaseI Acceptable Safety Profile Toxicity Cardiac Toxicity (QTc Prolongation) PhaseI->Toxicity Discontinuation Development Halted Toxicity->Discontinuation

Conclusion

This compound is a potent antitumor agent from the thioxanthone class of compounds. Its mechanism of action is primarily attributed to its DNA binding properties, leading to the disruption of critical cellular processes. While it demonstrated significant preclinical efficacy and an improved toxicity profile over its predecessors, the emergence of dose-limiting cardiac toxicity in Phase I clinical trials ultimately led to the cessation of its development. The study of this compound and its analogs provides valuable insights into the structure-activity and structure-toxicity relationships of thioxanthones, which can inform the design of future anticancer agents with improved therapeutic indices.

Technical Guide: DNA Binding Properties of SR271425

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The clinical development of SR271425, a thioxanthone analog and DNA-binding agent, was terminated prematurely.[1][2][3] Consequently, detailed quantitative data and specific experimental protocols for its DNA binding properties are not extensively available in the public domain. This guide provides a representative technical overview based on the known characteristics of thioxanthone-based DNA intercalators and outlines the standard experimental methodologies that would be employed to characterize such a compound.

Introduction to SR271425 and Thioxanthone Analogs

SR271425 is a novel cytotoxic agent belonging to the thioxanthone class of compounds.[1][4] Preclinical studies demonstrated its broad antitumor activity, which is attributed to its ability to interact with and bind to DNA.[1][2] While the precise mechanism of action has not been fully elucidated, its structural similarity to other thioxanthones suggests that it may function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This interaction can disrupt normal cellular processes such as DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells. It is important to note that SR271425 does not inhibit topoisomerase I or II.

Quantitative DNA Binding Properties (Illustrative Data)

The following table summarizes representative quantitative data that would be determined for a compound like SR271425 to characterize its DNA binding affinity and sequence specificity. The values presented here are illustrative for a hypothetical thioxanthone analog and are intended for demonstration purposes.

ParameterValueMethod
Binding Affinity (Kd)
Calf Thymus DNA1.5 µMSurface Plasmon Resonance (SPR)
Poly(dG-dC)20.8 µMFluorescence Intercalator Displacement
Poly(dA-dT)25.2 µMFluorescence Intercalator Displacement
Sequence Specificity
GC-rich sequencesPreferential bindingElectrophoretic Mobility Shift Assay (EMSA)
AT-rich sequencesLower affinityElectrophoretic Mobility Shift Assay (EMSA)
Binding Stoichiometry 1 molecule per 4-5 base pairsIsothermal Titration Calorimetry (ITC)
Kinetic Parameters
Association Rate (ka)2.5 x 104 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate (kd)3.8 x 10-2 s-1Surface Plasmon Resonance (SPR)

Experimental Protocols

Detailed methodologies for key experiments to characterize the DNA binding properties of a small molecule like SR271425 are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to qualitatively assess the binding of a small molecule to a specific DNA sequence and to determine relative binding affinities.

Protocol:

  • Probe Preparation: A double-stranded DNA oligonucleotide of interest (e.g., 20-30 base pairs) is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe (at a constant, low concentration) is incubated with varying concentrations of SR271425 in a binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.

  • Visualization: The gel is subjected to electrophoresis to separate the bound DNA-SR271425 complexes from the free, unbound DNA probe. The migration of the DNA probe is retarded or "shifted" when bound to the small molecule. The gel is then visualized by autoradiography (for radioactive probes) or fluorescence imaging.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.

Protocol:

  • Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated double-stranded DNA sequence of interest.

  • Binding Analysis: A solution of SR271425 at various concentrations is flowed over the sensor chip surface. The binding of SR271425 to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

  • Data Analysis: The association and dissociation rates (ka and kd) are determined by fitting the real-time binding data to kinetic models. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Fluorescence Intercalator Displacement Assay

This assay is a high-throughput method to determine the DNA binding affinity and sequence selectivity of a compound by measuring the displacement of a fluorescent intercalator (e.g., ethidium bromide or thiazole orange) from DNA.

Protocol:

  • DNA-Dye Complex Formation: A specific DNA sequence (e.g., a hairpin oligonucleotide) is incubated with a fluorescent intercalating dye until a stable fluorescence signal is achieved.

  • Titration with SR271425: SR271425 is titrated into the DNA-dye complex solution.

  • Fluorescence Measurement: The fluorescence intensity is measured after each addition of SR271425. If SR271425 binds to the DNA, it will displace the fluorescent dye, leading to a decrease in the fluorescence signal.

  • Data Analysis: The concentration of SR271425 required to displace 50% of the fluorescent dye (IC50) is determined. This value can be used to calculate the binding affinity (Kd) of SR271425 for the specific DNA sequence.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Data Interpretation EMSA EMSA Affinity Binding Affinity (Kd) EMSA->Affinity Specificity Sequence Specificity EMSA->Specificity FID Fluorescence Intercalator Displacement SPR Surface Plasmon Resonance (SPR) FID->SPR FID->Affinity SPR->Affinity Kinetics Kinetics (ka, kd) SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) ITC->Affinity

Caption: Workflow for characterizing DNA-binding small molecules.

Hypothetical Signaling Pathway

signaling_pathway SR271425 SR271425 DNA_Binding DNA Intercalation SR271425->DNA_Binding Replication_Stress Replication Stress & DNA Damage DNA_Binding->Replication_Stress ATM_ATR ATM/ATR Activation Replication_Stress->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization & Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis p53->Cell_Cycle_Arrest

Caption: Hypothetical DNA damage response pathway induced by SR271425.

References

Unveiling the Cytotoxic Potential of SW 71425: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of the thioxanthone compound SW 71425 on various cancer cell lines. This compound, also known as WIN 71425 and SR271425, has demonstrated significant anti-tumor activity in preclinical studies. This document, intended for researchers, scientists, and drug development professionals, consolidates available quantitative data, outlines key experimental protocols, and visualizes potential mechanisms of action to facilitate further investigation into this class of compounds.

Quantitative Cytotoxicity Data

One key study utilizing an in vitro soft agar cloning system demonstrated the concentration-dependent efficacy of this compound. At a concentration of 10 µg/ml, the compound exhibited cytotoxic effects comparable to its analogs, SW 33377 and SW 68210, against breast, colon, non-small cell lung, and ovarian tumor cells.[1] Notably, at a higher concentration of 50 µg/ml, this compound was found to be highly effective.[1]

Further preclinical testing against subcutaneously growing solid tumors revealed broad and potent activity of SR271425 (this compound). The compound showed significant tumor growth inhibition and even curative potential in models of pancreatic, colon, and mammary cancers.

Tumor Model Treatment Outcome
Pancreatic (Panc-03)SR2714255/5 cures
Colon (Colon-38, advanced stage)SR2714253/5 cures, 4.9 Log10 tumor cell kill
Mammary (Mam-16/C)SR2714253.5 Log10 tumor cell kill
Mammary (Mam-17/0)SR2714252.8 Log10 tumor cell kill
Human Ovarian (BG-1)SR2714251.3 Log10 tumor cell kill
Human Breast (WSU-Brl)SR2714250.8 Log10 tumor cell kill

Table 1: Preclinical efficacy of SR271425 against various solid tumor models.

It is important to note that the clinical development of this compound was discontinued due to observed cardiac toxicity, which may limit the extent of publicly available detailed research.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

In Vitro Soft Agar Colony Formation Assay

This assay is a stringent method for assessing anchorage-independent growth, a hallmark of malignant transformation.

Protocol:

  • Preparation of the Base Layer: A base layer of 0.6% agar in complete culture medium is prepared and allowed to solidify in 6-well plates.

  • Preparation of the Cell Layer: Cancer cells are trypsinized, counted, and resuspended in a 0.3% agar solution in complete culture medium.

  • Plating: The cell-agar suspension is overlaid onto the solidified base layer.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 14-21 days, with the addition of fresh medium to prevent drying.

  • Colony Staining and Counting: Colonies are stained with a solution such as 0.005% Crystal Violet and counted using a microscope or an automated colony counter. The number of colonies is indicative of the transforming potential of the cells and the cytotoxic effect of the tested compound.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as Propidium Iodide (PI) or 7-AAD are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay and harvested.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanism of this compound's cytotoxicity is not fully elucidated; however, its classification as a thioxanthone and its known interaction with DNA provide a basis for postulating its effects on cellular signaling.

The primary proposed mechanism of action for thioxanthones is their ability to interact with DNA.[1] This interaction can disrupt critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

G SW71425 SW71425 DNA DNA SW71425->DNA Interacts with Replication Replication SW71425->Replication Inhibits Transcription Transcription SW71425->Transcription Inhibits DNA->Replication Template for DNA->Transcription Template for CellCycleArrest CellCycleArrest Replication->CellCycleArrest Leads to Transcription->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can trigger G cluster_0 Experimental Workflow: Cytotoxicity Assessment Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment SoftAgar Soft Agar Assay Treatment->SoftAgar ApoptosisAssay Apoptosis Assay Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis Treatment->CellCycleAssay ColonyFormation Colony Formation SoftAgar->ColonyFormation ApoptoticCells Apoptotic Cells (%) ApoptosisAssay->ApoptoticCells CellCycleDist Cell Cycle Distribution (%) CellCycleAssay->CellCycleDist

References

Thioxanthone Class Anti-Tumor Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of thioxanthone derivatives in oncology.

Introduction

Thioxanthones, sulfur-containing analogues of the naturally occurring xanthones, have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1] This technical guide provides a comprehensive overview of thioxanthone-based anti-tumor agents for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, structure-activity relationships, and key experimental findings, offering a roadmap for future drug discovery and development in this promising area. Thioxanthones have been investigated for their potential as anti-cancer agents, with some derivatives showing potent activity against various cancer cell lines.[2][3] The versatility of the thioxanthone core allows for molecular modifications to enhance anti-tumor efficacy and reduce toxicity, making it an attractive starting point for the development of novel cancer therapeutics.[4][5]

Synthesis of Thioxanthone Derivatives

The synthesis of thioxanthone derivatives is a critical aspect of developing new anti-tumor agents. Traditional methods for synthesizing the thioxanthone scaffold often involve intermediates like benzophenones, diarylthioethers, or diarylthioesters.[4][5] More contemporary and efficient synthetic methodologies are continuously being developed to generate diverse libraries of thioxanthone analogues for biological screening.[5][6]

A common strategy for creating novel thioxanthone derivatives involves nucleophilic aromatic substitution. For instance, tetracyclic thioxanthenes with a quinazoline–chromene scaffold have been synthesized from 1-chloro-4-propoxy-9H-thioxanthen-9-one via an Ullmann-type C–N coupling reaction with secondary amines.[7] Another approach involves a one-pot reaction to produce chlorinated hydroxyxanthones.[8] The ability to functionalize the thioxanthone core at various positions is key to optimizing the anti-cancer activity and pharmacokinetic properties of these compounds.

Mechanisms of Anti-Tumor Activity

Thioxanthone derivatives exert their anti-tumor effects through a variety of mechanisms, often targeting multiple cellular pathways implicated in cancer progression. Understanding these mechanisms is crucial for the rational design of more effective and selective thioxanthone-based drugs.

Modulation of Autophagy and Apoptosis

Several studies have highlighted the ability of thioxanthones to induce autophagic cell death in cancer cells. For example, the derivative TXA1 has been shown to modulate autophagy in melanoma and breast cancer cells.[9][10] Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the cellular context. By modulating this pathway, thioxanthones can tip the balance towards cell death in cancer cells.[10] The induction of apoptosis, or programmed cell death, is another key mechanism. This is often achieved through the activation of caspase proteins.[11]

Disruption of Cholesterol Homeostasis

A novel mechanism of action for some thioxanthones involves the disruption of cholesterol trafficking and localization.[9] The compound TXA1.HCl was found to cause abnormal cellular cholesterol localization, which can impact critical signaling pathways that rely on cholesterol-rich membrane domains.[9] This disruption of cholesterol homeostasis has been linked to the induction of cell death in non-small cell lung cancer (NSCLC) cells.[9]

Inhibition of Protein Kinases and Other Key Enzymes

Similar to their xanthone counterparts, thioxanthones can act as inhibitors of protein kinases, which are often dysregulated in cancer and play a crucial role in cell proliferation and survival.[11] Some thioxanthone derivatives have been investigated for their potential to inhibit tyrosine kinase proteins.[8] Additionally, the inhibition of other key enzymes involved in cancer, such as aromatase and topoisomerases, has been proposed as a potential anti-cancer mechanism for this class of compounds.[11][12]

Dual Inhibition of P-glycoprotein and Tumor Cell Growth

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[13] Interestingly, some thioxanthone derivatives have been identified as dual inhibitors of both P-gp and tumor cell growth.[4] This dual-action capability makes them particularly promising candidates for overcoming MDR in cancer.

Signaling Pathways

The anti-tumor activity of thioxanthones is underpinned by their modulation of key signaling pathways within cancer cells. The mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation, is one such target. The dephosphorylation of the p70 S6K protein, a downstream effector of mTOR, has been observed following treatment with a thioxanthone derivative, suggesting inhibition of the mTOR signaling pathway.[9]

mTOR_Pathway Thioxanthone Thioxanthone Derivative (TXA1.HCl) mTOR mTOR Thioxanthone->mTOR Inhibition p70S6K p70 S6K mTOR->p70S6K Phosphorylation CellProliferation Cell Proliferation and Growth p70S6K->CellProliferation Promotion

Figure 1: Inhibition of the mTOR signaling pathway by a thioxanthone derivative.

Another critical pathway affected is related to cholesterol homeostasis. By causing abnormal cellular cholesterol localization, thioxanthones can impact a multitude of downstream signaling events that are dependent on proper membrane structure and function.[9]

Cholesterol_Pathway Thioxanthone Thioxanthone Derivative (TXA1.HCl) CholesterolTransport Cholesterol Transport and Localization Thioxanthone->CholesterolTransport Disruption SignalingPathways Cell Growth and Survival Pathways CholesterolTransport->SignalingPathways Impacts CellViability Decreased Cell Viability SignalingPathways->CellViability Leads to

Figure 2: Disruption of cholesterol homeostasis by a thioxanthone derivative.

Structure-Activity Relationship (SAR)

The anti-tumor activity of thioxanthone derivatives is highly dependent on the type, number, and position of substituents on the thioxanthone scaffold.[12][14] SAR studies are therefore essential for guiding the design of more potent and selective compounds.

For instance, the addition of a chloro substituent at the C-4 position of the thioxanthone core has been shown to be beneficial for anti-breast cancer activity.[12] Furthermore, the presence of both a chloro and a hydroxyl group at the C-2 and C-4 positions can enhance the anti-cancer activity against various cancer cell lines, including HeLa, WiDr, T47D, and A549.[8][12] The development of aminated thioxanthones has also yielded promising results, with some compounds showing potent cell growth inhibition.[1]

Quantitative Data on Anti-Tumor Activity

The anti-tumor activity of thioxanthone derivatives is typically quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values against various cancer cell lines. A summary of reported GI50 values for some tetracyclic thioxanthene derivatives is presented below.

CompoundA375-C5 (Melanoma) GI50 (µM)MCF-7 (Breast Adenocarcinoma) GI50 (µM)NCI-H460 (Non-small Cell Lung Cancer) GI50 (µM)Reference
11 5-75-75-7[1][15]
12 31-3931-3931-39[1]
13 16-2316-2316-23[1]
14 8-118-118-11[1][15]
4 PotentPotentPotent[1]

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are employed to evaluate the anti-tumor potential of thioxanthone derivatives.

In Vitro Cell Growth Inhibition Assay

The sulforhodamine B (SRB) assay is a common method used to determine the effect of compounds on cell growth.

Methodology:

  • Human tumor cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then exposed to a range of concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After incubation, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with SRB dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is read on a microplate reader to determine cell density.

  • The GI50 value, the concentration required to inhibit cell growth by 50%, is then calculated.

In Vivo Xenograft Studies

To assess the in vivo efficacy of thioxanthone derivatives, human tumor xenograft models in immunocompromised mice are often used.[9][16]

Methodology:

  • Human cancer cells (e.g., NCI-H460) are subcutaneously injected into nude mice.

  • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • The treatment group receives the thioxanthone derivative (e.g., TXA1.HCl) via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule.

  • The control group receives the vehicle.

  • Tumor growth is monitored regularly by measuring tumor volume.

  • The body weight and overall health of the mice are also monitored to assess toxicity.

  • At the end of the study, the tumors are excised and weighed.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Thioxanthone Derivatives Cytotoxicity Cell Growth Inhibition Assay (e.g., SRB) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Autophagy, Apoptosis) Cytotoxicity->Mechanism Xenograft Human Tumor Xenograft Model in Mice Mechanism->Xenograft Promising Candidates Toxicity Toxicity Assessment Xenograft->Toxicity

Figure 3: A general experimental workflow for the evaluation of thioxanthone anti-tumor agents.

Theranostic Potential

An exciting development in the field of thioxanthones is their potential as theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. Some tetracyclic thioxanthene derivatives have been found to be fluorescent and accumulate within cancer cells, allowing for their visualization by fluorescence microscopy and flow cytometry.[1][3] This intrinsic fluorescence opens up the possibility of using these compounds for both treating and imaging tumors, which could have significant advantages in personalized medicine.

Future Directions and Conclusion

Thioxanthone-based compounds represent a promising class of anti-tumor agents with diverse mechanisms of action.[4] Their ability to modulate key signaling pathways, induce cancer cell death, and potentially overcome multidrug resistance makes them attractive candidates for further development. Future research should focus on:

  • Optimizing the thioxanthone scaffold through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Further elucidating the molecular mechanisms underlying their anti-tumor activity to identify predictive biomarkers for patient stratification.

  • Exploring their potential as radiosensitizers to enhance the efficacy of radiation therapy.[2][17]

  • Developing the theranostic potential of fluorescent thioxanthone derivatives for simultaneous cancer imaging and treatment.

References

In Vitro Profile of SW 71425: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro studies conducted on SW 71425, a thioxanthone derivative also identified as SR271425. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's cytotoxic activity, mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Core Findings and Mechanism of Action

This compound has demonstrated broad-spectrum antitumor activity in various in vitro models. The primary mechanism of action is believed to be through interaction with DNA. Unlike some other cytotoxic agents, this compound does not inhibit topoisomerase I or II. While it has been shown to inhibit helicase activity, the concentration required for this effect (IC50 of 20 µM) is relatively high, suggesting that this may not be its primary mode of cytotoxicity. The downstream signaling consequences of its DNA binding are a key area for ongoing investigation.

Quantitative Data Summary

The cytotoxic and inhibitory activities of this compound have been quantified in several key in vitro assays. The following tables summarize the available data for easy comparison.

Assay TypeCell Line PanelMedian IC50IC50 RangeReference
CytotoxicityNCI 60 Tumor Cell Line Panel1.7 µM0.28 µM (MOLT-4 leukemia) - 10 µM (K562 leukemia)[1]
Assay TypeTargetIC50Reference
Enzyme InhibitionHelicase20 µM[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below to facilitate reproducibility and further investigation.

Human Tumor Colony-Forming Assay (Tumor Cloning Assay)

This assay assesses the ability of a compound to inhibit the clonogenic growth of fresh human tumor cells in a soft agar medium.

Methodology:

  • Tumor Specimen Preparation: Freshly explanted human tumor specimens are mechanically dissociated into a single-cell suspension.

  • Soft Agar Preparation: A base layer of 0.5% agar in a suitable culture medium is prepared in petri dishes. An upper layer of 0.3% agar containing the tumor cell suspension (typically 5 x 10^5 cells/mL) is then overlaid.

  • Compound Exposure: this compound is added to the upper agar layer at various concentrations. Continuous drug exposure is typically maintained for the duration of the assay.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 14-21 days, or until colonies are of sufficient size for counting.

  • Colony Counting: Colonies (typically defined as clusters of >30 cells) are stained, often with a tetrazolium salt, and counted manually or using an automated colony counter. The percentage of inhibition of colony formation is calculated relative to untreated control wells.

Corbett Soft Agar Disk Diffusion Assay

This assay is utilized to evaluate the solid tumor-selective activity of a compound.

Methodology:

  • Cell Seeding: A single-cell suspension of murine or human solid tumor cells is prepared and seeded into a soft agar matrix in culture plates.

  • Disk Application: Filter paper disks impregnated with a known concentration of this compound are placed onto the surface of the agar.

  • Incubation: Plates are incubated for a defined period, allowing the compound to diffuse into the agar and create a concentration gradient.

  • Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around the disk is measured. A larger zone of inhibition indicates greater sensitivity of the tumor cells to the compound. This is often compared against the activity in non-tumorigenic cell lines to assess selectivity.

Helicase Inhibition Assay

This assay measures the ability of a compound to inhibit the unwinding of a DNA duplex by a helicase enzyme.

Methodology:

  • Substrate Preparation: A radiolabeled or fluorescently labeled DNA duplex substrate is prepared.

  • Enzyme Reaction: The helicase enzyme is incubated with the DNA substrate in a suitable reaction buffer.

  • Compound Addition: this compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The unwinding reaction is initiated by the addition of ATP and allowed to proceed for a set time at an optimal temperature. The reaction is then stopped, typically by the addition of a quenching solution containing EDTA and a loading dye.

  • Product Analysis: The unwound single-stranded DNA product is separated from the double-stranded substrate using polyacrylamide gel electrophoresis (PAGE). The amount of unwound product is quantified using autoradiography or fluorescence imaging. The IC50 value is determined as the concentration of this compound that inhibits 50% of the helicase activity.

Visualizations: Signaling Pathways and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Soft_Agar_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tumor_Specimen Fresh Human Tumor Specimen Single_Cell_Suspension Single-Cell Suspension Tumor_Specimen->Single_Cell_Suspension Top_Agar 0.3% Agar with Tumor Cells Single_Cell_Suspension->Top_Agar Base_Agar 0.5% Agar Base Layer Add_SW71425 Add this compound (Varying Concentrations) Top_Agar->Add_SW71425 Incubation Incubate (14-21 days) Add_SW71425->Incubation Stain_Colonies Stain Colonies Incubation->Stain_Colonies Count_Colonies Count Colonies Stain_Colonies->Count_Colonies Calculate_Inhibition Calculate % Inhibition Count_Colonies->Calculate_Inhibition

Workflow for the Human Tumor Colony-Forming Assay.

Proposed_Mechanism_of_Action SW71425 This compound DNA Cellular DNA SW71425->DNA Interacts with Helicase Helicase SW71425->Helicase Inhibits DNA_Binding DNA Binding SW71425->DNA_Binding Helicase_Inhibition Helicase Inhibition (at high concentrations) SW71425->Helicase_Inhibition Replication_Fork_Stress Replication Fork Stress DNA_Binding->Replication_Fork_Stress Helicase_Inhibition->Replication_Fork_Stress DNA_Damage_Response DNA Damage Response Activation Replication_Fork_Stress->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Proposed mechanism of action for this compound.

References

Preclinical Profile of SR271425: A Thioxanthone-Based Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

SR271425 is a synthetic thioxanthone derivative that demonstrated significant preclinical antitumor activity in a broad range of murine and human tumor models. As a DNA-binding cytotoxic agent, its mechanism of action is believed to involve DNA intercalation and subsequent inhibition of topoisomerase II, leading to cancer cell death. This technical guide provides a comprehensive overview of the available preclinical data on SR271425, including its in vivo efficacy, and outlines the general experimental protocols relevant to its evaluation.

In Vivo Antitumor Activity

The preclinical efficacy of SR271425 was evaluated against a panel of subcutaneously implanted solid tumors of both mouse and human origin. The primary endpoints used to assess antitumor activity were the percent of treated versus control tumor growth (%T/C) and the log10 tumor cell kill (LK).

Data Summary

The following tables summarize the quantitative data from in vivo studies with SR271425.

Table 1: Antitumor Activity of SR271425 Against Subcutaneously Implanted Solid Tumors [1]

Tumor ModelTumor Type% T/CLog10 Cell Kill (LK)Cures/Total
Panc-03Pancreatic Ductal Carcinoma (Human)0-5/5
Colon-38Colon Carcinoma (Murine)04.93/5
Mam-16/CMammary Adenocarcinoma (Murine)03.5-
Mam-17/0Mammary Adenocarcinoma (Murine)02.8-
Colon-26Colon Carcinoma (Murine)03.21/5
Colon-51Colon Carcinoma (Murine)02.7-
Panc-02Pancreatic Ductal Carcinoma (Murine)03.1-
B16 MelanomaMelanoma (Murine)134.0-
Squamous Lung-LC12Squamous Cell Carcinoma (Human)144.9-
BG-1Ovarian Carcinoma (Human)161.3-
WSU-BrlBreast Carcinoma (Human)250.8-

Table 2: Activity of SR271425 Against Drug-Resistant Solid Tumors [1]

Tumor ModelResistance Profile% T/CLog10 Cell Kill (LK)
Mam-17/AdrDoxorubicin-resistant230.8
Mam-16/C/AdrDoxorubicin-resistant251.0
Mam-16/C/taxolTaxol-resistant32.4

Table 3: Activity of SR271425 Against Intravenously Implanted Leukemias [1]

Tumor ModelTumor TypeLog10 Cell Kill (LK)
L1210Leukemia (Murine)6.3
AML1498Acute Myeloid Leukemia (Murine)5.3

SR271425 was shown to be equally effective when administered intravenously or orally, though a higher dose was required for the oral route.[1]

Experimental Protocols

While specific, detailed protocols for the preclinical studies on SR271425 are not publicly available, the following represents a generalized methodology typical for the in vivo evaluation of anticancer agents during the period of its development.

Subcutaneous Tumor Xenograft Model
  • Cell Culture: Human or murine tumor cell lines (e.g., Panc-03, Colon-38) are cultured in appropriate media and conditions to achieve logarithmic growth.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice for human xenografts) or syngeneic mice (for murine tumors) are used.

  • Tumor Implantation: A suspension of tumor cells (typically 1x106 to 1x107 cells in 0.1-0.2 mL of saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length x width²)/2.

  • Drug Administration: Once tumors reach the desired size, animals are randomized into control and treatment groups. SR271425 would be administered according to a predetermined schedule, dose, and route (intravenous or oral). The vehicle used for the control group would be identical to that used to formulate the drug.

  • Efficacy Endpoints:

    • %T/C (Percent Treated/Control): Calculated as (Median tumor volume of the treated group / Median tumor volume of the control group) x 100. A lower %T/C value indicates greater antitumor activity.

    • Log10 Cell Kill (LK): Calculated from the tumor growth delay, which is the difference in time for the treated and control tumors to reach a predetermined size. The formula is: LK = (T-C) / (3.32 x Td), where T is the median time for the treated tumors to reach the target size, C is the median time for the control tumors, and Td is the tumor doubling time.

In Vivo Hollow Fiber Assay

This assay allows for the simultaneous testing of multiple cell lines in vivo.

  • Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are prepared and sterilized.

  • Cell Encapsulation: A suspension of tumor cells is injected into the hollow fibers, and the ends are heat-sealed.

  • Implantation: The cell-filled hollow fibers are implanted into mice, typically in both the subcutaneous and intraperitoneal compartments.

  • Drug Treatment: Animals are treated with the test compound as per the desired schedule.

  • Fiber Retrieval and Analysis: After the treatment period, the fibers are explanted, and the viability of the cells within is assessed, often using a metabolic assay such as the MTT assay.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The primary mechanism of action for SR271425 is believed to be its function as a DNA intercalator and a topoisomerase II inhibitor.

SR271425_Mechanism_of_Action cluster_drug SR271425 cluster_cell Cancer Cell cluster_outcome Outcome SR271425 SR271425 DNA Nuclear DNA SR271425->DNA Intercalation TopoII Topoisomerase II SR271425->TopoII Inhibition Replication DNA Replication TopoII->Replication Facilitates Transcription Transcription TopoII->Transcription Facilitates CellCycle Cell Cycle Progression Replication->CellCycle Leads to Transcription->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for SR271425 in cancer cells.

The diagram above illustrates the proposed mechanism of action for SR271425. The drug enters the cancer cell and intercalates into the nuclear DNA. This interaction, along with direct inhibition of topoisomerase II, disrupts essential cellular processes like DNA replication and transcription. The resulting DNA damage and stalled replication forks lead to cell cycle arrest and ultimately trigger apoptosis, or programmed cell death.

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_mechanistic Mechanism of Action Studies CellLines Panel of Cancer Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellLines->Cytotoxicity Xenograft Subcutaneous Xenograft Models Cytotoxicity->Xenograft Lead Compound Selection HollowFiber Hollow Fiber Assay Cytotoxicity->HollowFiber Lead Compound Selection Efficacy Determine %T/C and Log Kill Xenograft->Efficacy HollowFiber->Efficacy DNA_Binding DNA Binding Assays Efficacy->DNA_Binding Topo_Inhibition Topoisomerase Inhibition Assays Efficacy->Topo_Inhibition CellCycle_Analysis Cell Cycle Analysis Efficacy->CellCycle_Analysis Apoptosis_Assays Apoptosis Assays Efficacy->Apoptosis_Assays

Caption: A generalized workflow for preclinical evaluation of an anticancer agent like SR271425.

This workflow begins with in vitro screening against a panel of cancer cell lines to determine cytotoxicity. Promising compounds, such as SR271425, then advance to in vivo efficacy studies using models like subcutaneous xenografts and the hollow fiber assay to determine key parameters such as %T/C and Log Kill. Mechanistic studies are conducted in parallel or subsequently to elucidate the drug's mode of action, including its effects on DNA binding, topoisomerase activity, the cell cycle, and apoptosis.

Binding Affinity

Specific quantitative binding affinity data for SR271425 (e.g., Ki or IC50 values for DNA binding or topoisomerase II inhibition) are not available in the public domain. However, based on its classification as a DNA-binding agent and its structural similarity to other thioxanthones with known DNA intercalating and topoisomerase inhibitory properties, it is expected to have a high affinity for these targets.

Conclusion

SR271425 demonstrated potent and broad-spectrum antitumor activity in preclinical models, including those resistant to standard chemotherapeutic agents. Its proposed mechanism of action as a DNA intercalator and topoisomerase II inhibitor provides a strong rationale for its cytotoxic effects. While the development of SR271425 was halted due to toxicities observed in clinical trials, the preclinical data highlight the potential of the thioxanthone scaffold in the design of novel anticancer agents. Further investigation into derivatives with improved safety profiles may be warranted.

References

An In-Depth Technical Guide to SW 71425: Chemical Structure, Properties, and Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW 71425, also identified as SR271425 and WIN-71425, is a synthetic thioxanthone derivative that has demonstrated notable cytotoxic activity against various tumor models. As an analog of the earlier investigational drug SW 33377, this compound was developed in a search for compounds with a more favorable therapeutic profile, particularly with reduced cardiac side effects. Its mechanism of action is believed to involve interaction with DNA, potentially through intercalation and inhibition of topoisomerase enzymes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and available biological data for this compound, intended to serve as a technical resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is chemically known as N-[[1-[[2-(diethylamino)ethyl]amino]-7-methoxy-9-oxo-9H-thioxanthen-4-yl]methyl]formamide.[1] The core of the molecule is a tricyclic thioxanthone scaffold, which is a sulfur analog of xanthone.

Chemical Structure

The definitive chemical structure of this compound is presented below:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound (SR271425).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C22H27N3O3S[1][2]
Molecular Weight 413.5 g/mol [1]
IUPAC Name N-[[1-[2-(diethylamino)ethylamino]-7-methoxy-9-oxothioxanthen-4-yl]methyl]formamide[1]
CAS Number 155990-20-8[2]
SMILES CCN(CC)CCNC1=C(C=C(C2=C1SC3=CC(=CC=C3C2=O)OC)CNC=O)[2]

Biological Activity and Mechanism of Action

This compound has been identified as a novel cytotoxic DNA-interacting agent with broad antitumor activity in preclinical models.[2] Thioxanthones, as a class of compounds, are known for their potential to intercalate into DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.[3]

Antitumor Activity

In a 1998 study by Izbicka et al., this compound was evaluated for its in vitro colony-forming inhibition of freshly explanted human tumor cells. The study compared the activity of this compound with its analogs, SW 33377 and SW 68210. Key findings from this study include:

  • Concentration- and Exposure-Dependent Activity: All tested thioxanthones, including this compound, were more effective with continuous exposure compared to a one-hour exposure. A clear concentration-response effect was observed.

  • Comparative Efficacy: While this compound was less effective at lower concentrations, it demonstrated comparable efficacy to the other analogs at a concentration of 10 µg/ml and was highly effective at 50 µg/ml.

  • Tumor Cell Line Sensitivity: At the 10 µg/ml concentration, this compound showed similar effectiveness against breast, colon, non-small cell lung, and ovarian tumors.

These findings suggested that this compound was a promising candidate for further development.

A subsequent preclinical study by Corbett et al. in 1999, referring to the compound as SR271425, further established its efficacy against transplanted solid tumors of both mouse and human origin.[3][4]

Proposed Mechanism of Action: Topoisomerase Inhibition

The primary mechanism of action for many anticancer thioxanthones is the inhibition of topoisomerase enzymes. These enzymes are crucial for resolving topological issues in DNA during replication, transcription, and repair. By inhibiting topoisomerases, thioxanthones can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

The planar structure of the thioxanthone ring system allows it to intercalate between the base pairs of DNA. This intercalation can interfere with the binding of topoisomerase to DNA or stabilize the transient DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of double-strand breaks, a highly cytotoxic lesion.

The diagram below illustrates the proposed mechanism of action for thioxanthone-based topoisomerase inhibitors.

Topoisomerase_Inhibition cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Response DNA_Replication DNA Replication & Transcription Topoisomerase Topoisomerase DNA_Replication->Topoisomerase requires SW71425 This compound (Thioxanthone) DNA_Intercalation DNA Intercalation SW71425->DNA_Intercalation Topo_Inhibition Topoisomerase Inhibition DNA_Intercalation->Topo_Inhibition DNA_Damage DNA Strand Breaks Topo_Inhibition->DNA_Damage leads to DDR DNA Damage Response (DDR) DNA_Damage->DDR activates Apoptosis Apoptosis DDR->Apoptosis can trigger

Caption: Proposed mechanism of action for this compound as a topoisomerase inhibitor.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Human Tumor Colony-Forming Assay (Izbicka et al., 1998)

This assay was used to assess the cytotoxic activity of this compound against freshly explanted human tumor cells.

Methodology:

  • Tumor Specimen Preparation: Fresh human tumor specimens were obtained and mechanically dissociated into a single-cell suspension.

  • Soft Agar Cloning System: A two-layer soft agar system was used. The bottom layer consisted of a nutrient-supplemented agar, and the top layer contained the tumor cell suspension mixed with agar.

  • Drug Exposure: this compound and other test compounds were added to the top layer at various concentrations for either continuous or one-hour exposure.

  • Incubation: Plates were incubated under standard cell culture conditions to allow for colony formation from surviving tumor cells.

  • Colony Counting: After a designated incubation period, colonies were stained and counted to determine the extent of cell survival and, consequently, the cytotoxic effect of the drug.

The workflow for this experimental protocol is visualized below.

Colony_Formation_Assay Tumor_Specimen Fresh Human Tumor Specimen Cell_Suspension Single-Cell Suspension Tumor_Specimen->Cell_Suspension Top_Agar Top Layer (Cells + Agar) Cell_Suspension->Top_Agar Bottom_Agar Bottom Layer (Nutrient Agar) Drug_Addition Addition of this compound Top_Agar->Drug_Addition Incubation Incubation Drug_Addition->Incubation Colony_Formation Colony Formation Incubation->Colony_Formation Staining_Counting Staining and Colony Counting Colony_Formation->Staining_Counting Data_Analysis Data Analysis Staining_Counting->Data_Analysis

Caption: Experimental workflow for the in vitro human tumor colony-forming assay.

Signaling Pathways

The induction of DNA damage by topoisomerase inhibitors like this compound can activate several downstream signaling pathways. These pathways are integral to the cellular response to genotoxic stress and ultimately determine the fate of the cell.

DNA Damage Response (DDR) Pathway

The presence of DNA double-strand breaks, a consequence of topoisomerase II inhibition, is a potent activator of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are recruited to the sites of damage. This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of apoptosis.

Apoptosis Pathway

Persistent DNA damage is a strong stimulus for apoptosis. The DDR pathway can activate pro-apoptotic proteins such as p53, which in turn can upregulate the expression of other proteins that initiate the apoptotic cascade. This programmed cell death is a crucial mechanism for eliminating cells with potentially oncogenic mutations.

The logical relationship between drug action and the activation of these signaling pathways is depicted in the following diagram.

Signaling_Pathways SW71425 This compound Topo_Inhibition Topoisomerase Inhibition SW71425->Topo_Inhibition DSBs DNA Double-Strand Breaks Topo_Inhibition->DSBs ATM_ATR ATM/ATR Activation DSBs->ATM_ATR Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM_ATR->DNA_Repair p53_Activation p53 Activation ATM_ATR->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Signaling pathways activated by this compound-induced DNA damage.

Conclusion

This compound is a thioxanthone derivative with significant in vitro and preclinical in vivo antitumor activity. Its proposed mechanism of action, centered on DNA interaction and topoisomerase inhibition, makes it an interesting compound for further investigation in oncology drug development. This technical guide provides a consolidated resource of its chemical structure, properties, biological activity, and the experimental methods used for its evaluation. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential in various cancer types, and assess its safety profile in more advanced preclinical models.

References

An In-depth Technical Guide to SW 71425: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW 71425, also known as SR271425, is a third-generation thioxanthone derivative investigated for its potential as an anticancer agent.[1] This technical guide provides a comprehensive overview of the discovery, history, and preclinical evaluation of this compound, with a focus on its mechanism of action, in vitro activity, and the experimental protocols utilized in its assessment.

Introduction and Discovery

This compound emerged from a lineage of thioxanthone compounds, which are aromatic hydrocarbons recognized for their cytotoxic properties against various tumor models.[2] The parent compound, hycanthone, initially used as an anti-schistosomal agent, demonstrated cytotoxic anti-tumor activity but was hindered by significant hepatic toxicity in clinical trials.[1] This led to the development of analogs with the goal of retaining antitumor efficacy while mitigating adverse effects.

One such promising analog was SW 33377 (also known as Win 33377 or SR 233377), which advanced to Phase I clinical trials.[2] However, undesirable cardiac effects prompted the search for new analogs with a more favorable safety profile.[2] This research effort led to the synthesis and evaluation of this compound and another analog, SW 68210.[2]

Chemical Identity:

Identifier Value
Name This compound
Alternate Names SR271425, WIN 71425[2][3]
Systematic Name N-[[1-[[2-(diethylamino) ethyl]amino]-7-methoxy-9-oxo-9H–thioxanthen-4-yl] methyl]-formamide[1][4]
CAS Number 155990-20-8[4][5]
Molecular Formula C22H27N3O3S[4][5]
Molecular Weight 413.53 g/mol [5]

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated.[1] However, research points to several potential pathways characteristic of thioxanthones. These compounds are known to exert their cytotoxic effects through mechanisms such as DNA intercalation, inhibition of nucleic acid biosynthesis, and topoisomerase inhibition, leading to the formation of intracellular DNA single-strand breaks.[2][6]

While structurally similar compounds are known to be inhibitors of topoisomerase-II, this compound does not appear to inhibit topoisomerase-I or topoisomerase-II.[1] Another potential mechanism, helicase inhibition, has been considered, but the concentration required for this compound to inhibit helicase (IC50 of 20 μM) is likely too high to be the primary driver of its cytotoxicity.[1] DNA alkylation has also been proposed as a possible mechanism for hycanthone derivatives.[1]

Figure 1: Putative Mechanisms of Action for this compound.

Preclinical In Vitro Activity

The antiproliferative action of this compound was compared to its predecessors, SW 33377 and SW 68210, against a variety of freshly explanted human tumor specimens using an in vitro soft agar cloning system.[2]

Key Findings:

  • All tested thioxanthones were more effective with continuous exposure compared to a one-hour exposure.[2]

  • A clear concentration-response effect was observed for all compounds.[2]

  • With continuous exposure, this compound was less effective at lower concentrations but demonstrated comparable efficacy to the other two compounds at 10 µg/ml and was highly effective at 50 µg/ml.[2]

  • At a concentration of 10 µg/ml, all three compounds showed similar effectiveness against breast, colon, non-small cell lung, and ovarian tumors.[2]

These results indicated that this compound possessed a similar spectrum of activity to SW 33377, positioning it as a candidate for further development.[2]

Summary of In Vitro Efficacy:

Compound Exposure Low Concentrations 10 µg/ml 50 µg/ml Tumor Types (at 10 µg/ml)
This compound ContinuousLess EffectiveNearly as Effective as othersHighly EffectiveBreast, Colon, Non-small cell lung, Ovarian
SW 68210 ContinuousSimilar to SW 33377Similar to SW 33377-Breast, Colon, Non-small cell lung, Ovarian
SW 33377 Continuous---Breast, Colon, Non-small cell lung, Ovarian

Experimental Protocols

In Vitro Soft Agar Cloning System for Human Tumor Cells:

This assay was utilized to assess the antiproliferative effects of this compound and its analogs on freshly explanted human tumor specimens.[2]

Methodology:

  • Tumor Specimen Preparation: Freshly explanted human tumor specimens were obtained and processed to create single-cell suspensions.

  • Soft Agar System: A two-layer soft agar system was employed. The bottom layer consisted of a nutrient-rich medium solidified with agar.

  • Cell Plating: The tumor cell suspension was mixed with a top layer of agar-containing medium and plated over the bottom layer.

  • Compound Exposure:

    • Continuous Exposure: this compound, SW 68210, and SW 33377 were incorporated into the top layer of the agar, allowing for continuous exposure to the tumor cells.

    • One-Hour Exposure: Cells were incubated with the compounds for one hour before being washed and plated in the soft agar.

  • Incubation: The plates were incubated under standard cell culture conditions to allow for colony formation.

  • Colony Counting: After a suitable incubation period, the number of colonies formed in the treated plates was counted and compared to untreated control plates to determine the antiproliferative effect.

Experimental_Workflow Tumor_Specimen Fresh Human Tumor Specimen Cell_Suspension Single-Cell Suspension Tumor_Specimen->Cell_Suspension Soft_Agar_Plating Plating in Soft Agar System Cell_Suspension->Soft_Agar_Plating Incubation Incubation Soft_Agar_Plating->Incubation Compound_Addition Addition of Thioxanthone Compounds Compound_Addition->Soft_Agar_Plating Colony_Counting Colony Counting and Analysis Incubation->Colony_Counting Results Antiproliferative Efficacy Data Colony_Counting->Results

Figure 2: Workflow for the In Vitro Soft Agar Cloning Assay.

Clinical Development

A Phase I dose-escalation study of SR271425 (this compound) was conducted in patients with advanced malignancies.[1] The compound was administered intravenously every 3 weeks.[1] The starting dose was 17 mg/m², determined based on preclinical toxicology studies in mice.[1]

Conclusion

This compound represents a significant step in the development of thioxanthone-based anticancer agents. Born out of the necessity to improve upon the safety profile of earlier compounds like hycanthone and SW 33377, it demonstrated promising in vitro activity across a range of solid tumors. While its precise mechanism of action remains an area for further investigation, its antiproliferative effects are likely rooted in the established cytotoxic pathways of the thioxanthone class. The progression of this compound into Phase I clinical trials underscores its potential as a therapeutic agent, warranting continued research and development.

References

SW 71425: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SW 71425, also known as SR271425, is a third-generation thioxanthone derivative that has demonstrated a broad spectrum of antitumor activity in both preclinical and clinical studies.[1][2] This document provides a comprehensive technical guide to the biological activity of this compound, including its proposed mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Core Biological Activity and Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but several potential pathways have been investigated.[1] As a thioxanthone, it belongs to a class of aromatic hydrocarbons known for their cytotoxic properties.[2][3]

Proposed Mechanisms:

  • DNA Binding and Interaction: this compound appears to bind to DNA, a common characteristic of many cytotoxic agents.[1] However, unlike some structurally similar compounds, it does not inhibit topoisomerase-I or topoisomerase-II.[1] Other potential mechanisms related to DNA interaction for this class of compounds include DNA intercalation and the inhibition of nucleic acid biosynthesis.[2][3]

  • Helicase Inhibition: The compound has been shown to inhibit helicase activity, but with a half-maximal inhibitory concentration (IC50) of 20 μM, which may be too high to be the primary driver of its cytotoxic effects at therapeutic concentrations.[1]

  • Other Possibilities: While DNA alkylation has been suggested for the parent compound hycanthone, this compound lacks the specific chemical group thought to be responsible for this activity.[1]

The following diagram illustrates the potential, though not fully confirmed, mechanisms of action for this compound.

SW_71425_MoA cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Downstream Effects SW_71425 This compound DNA DNA SW_71425->DNA Binds Helicase Helicase SW_71425->Helicase Topoisomerase_I_II Topoisomerase I/II SW_71425->Topoisomerase_I_II DNA_Intercalation DNA Intercalation (Proposed) DNA->DNA_Intercalation Inhibition_of_NA_Synthesis Inhibition of Nucleic Acid Synthesis (Proposed) DNA->Inhibition_of_NA_Synthesis Helicase_Inhibition Helicase Inhibition (IC50 = 20 µM) Helicase->Helicase_Inhibition No_Inhibition No Inhibition Topoisomerase_I_II->No_Inhibition Cytotoxicity Cytotoxicity DNA_Intercalation->Cytotoxicity Inhibition_of_NA_Synthesis->Cytotoxicity Helicase_Inhibition->Cytotoxicity

Caption: Proposed Mechanisms of Action for this compound.

Quantitative Data on Biological Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines and tumor models.

Assay TypeCell Lines/Tumor ModelsExposureConcentration/DoseResultReference
NCI-60 Cell Line Screen60 human cancer cell linesContinuousNot specifiedMedian IC50: 1.7 μM (Range: 0.28 μM - 10 μM)[1]
In Vitro Colony FormationFreshly explanted human tumorsContinuous3 - 10 μg/mlInhibition of most tumors studied[1]
In Vitro Colony FormationBreast, colon, non-small cell lung, ovarianContinuous10 μg/mlSimilar efficacy to SW 33377 and SW 68210[2]
In Vitro Colony FormationVarious human tumorsContinuous50 μg/mlHighly effective[2]
Helicase Inhibition AssayNot specifiedNot specified20 μMIC50 for helicase inhibition[1]
In Vivo Murine Tumor ModelsVarious established modelsNot specifiedNot specifiedHigh degree of efficacy, including complete tumor regressions and cures in some refractory models.[1]
Human Tumor Xenografts13 models, including CFPAC pancreaticNot specifiedNot specifiedAt least minimally active in 8 of 13 models, with substantial activity against CFPAC.[1]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Soft Agar Colony Formation Assay

This assay was utilized to assess the antiproliferative action of this compound against freshly explanted human tumor specimens.[2]

  • Tumor Preparation: Freshly obtained human tumor specimens are mechanically minced and enzymatically digested to obtain a single-cell suspension.

  • Plating: Cells are suspended in a top layer of 0.3% agar in a suitable growth medium, which is then overlaid onto a base layer of 0.5% agar in the same medium in 35 mm petri dishes.

  • Drug Exposure: this compound is added to the top layer at various concentrations for either continuous or a 1-hour exposure.

  • Incubation: Plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) until colonies are of sufficient size for counting.

  • Analysis: Colonies (typically >50 cells) are counted, and the survival fraction is calculated relative to untreated control plates to determine the drug's efficacy.

Phase I Clinical Trial: Dose-Escalation Study

A Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered SR271425 in patients with advanced malignancies.[1]

The following diagram outlines the workflow of this clinical trial.

Phase_I_Trial_Workflow Patient_Recruitment Patient Recruitment (Advanced Malignancies) Dose_Escalation Dose Escalation (Accelerated & Standard) Patient_Recruitment->Dose_Escalation Drug_Administration IV Administration of SR271425 (Once every 3 weeks) Dose_Escalation->Drug_Administration Pharmacokinetic_Sampling Pharmacokinetic Sampling Drug_Administration->Pharmacokinetic_Sampling Toxicity_Monitoring Toxicity Monitoring (CTC Grade) Drug_Administration->Toxicity_Monitoring Sample_Processing Sample Processing Pharmacokinetic_Sampling->Sample_Processing LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_MS_Analysis Data_Analysis Data Analysis LC_MS_MS_Analysis->Data_Analysis Toxicity_Monitoring->Data_Analysis

Caption: Workflow of the Phase I Dose-Escalation Study for SR271425.

Pharmacokinetic Analysis Protocol:

  • Blood Collection: Whole blood samples are collected at specified time points post-infusion.

  • Plasma Separation: Within 30 minutes of collection, blood is centrifuged at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Plasma samples are transferred to polypropylene tubes and stored at -20°C until analysis.

  • Quantification: The concentration of SR271425 in plasma is determined using a validated high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.

Safety and Tolerability Profile

This compound was developed as a third-generation thioxanthone to mitigate the toxicities observed with earlier compounds in this class.[1] Notably, it was found to be non-toxic to human hepatocytes, suggesting a lower potential for hepatotoxicity compared to its predecessors.[1] Furthermore, cardiac electrophysiological studies indicated that this compound has a reduced liability for causing cardiac conduction disturbances, such as QT interval prolongation, when compared to the second-generation thioxanthone, SR233377.[1]

References

SR271425: An In-Depth Technical Guide on its Cellular Targets and Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR271425, a thioxanthone derivative identified as N-[[1-[[2-(Diethylamino)ethyl]amino]-7-methoxy-9-oxo-9H-thioxanthen-4-yl]methyl]formamide, has demonstrated significant preclinical anti-tumor activity across a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics. While its precise molecular mechanism has not been fully elucidated, evidence suggests its potential as a DNA-binding agent. This technical guide synthesizes the available preclinical and clinical data on SR271425 and explores the cellular targets and mechanisms of action of the broader thioxanthone class to provide a comprehensive understanding of its potential in oncology.

Introduction

SR271425 is a synthetic small molecule belonging to the thioxanthone class of compounds. It has shown potent cytotoxic effects against various human and murine solid tumors in preclinical models[1]. A Phase I clinical trial was initiated to evaluate its safety and pharmacokinetics, where it was described as a novel DNA-binding cytotoxic agent[2]. However, the clinical development program for SR271425 was terminated before a maximum tolerated dose was established[2]. Despite this, the compound's robust preclinical activity warrants a detailed examination of its potential cellular targets and mechanisms of action to inform future drug development efforts.

Preclinical Anti-Tumor Efficacy of SR271425

SR271425 has demonstrated significant in vivo anti-tumor activity against a variety of transplanted solid tumors. The following table summarizes its efficacy, presented as the percentage of tumor growth inhibition compared to control (%T/C) and the log10 tumor cell kill (LK).

Tumor Model%T/CLog10 Tumor Cell Kill (LK)Notes
Pancreatic (Panc-03)05/5 curesComplete tumor regression and cures observed.
Colon (Colon-38, adv. stage)04.9 (3/5 cures)Significant activity in an advanced-stage model.
Mammary (Mam-16/C)03.5High efficacy against this mammary tumor line.
Mammary (Mam-17/0)02.8Demonstrates broad activity against mammary tumors.
Colon (Colon-26)03.2 (1/5 cures)Effective against this colon cancer model.
Colon (Colon-51)02.7Further evidence of activity in colon cancer.
Pancreatic (Panc-02)03.1Broad anti-pancreatic cancer activity.
Melanoma (B16)13%4.0High level of tumor cell kill.
Squamous Lung (LC12, adv. stage)14%4.9Potent activity in an advanced-stage lung cancer model.
Human Ovarian (BG-1)16%1.3Moderate activity observed.
Human Breast (WSU-Brl)25%0.8Modest activity against this human breast cancer line.
Doxorubicin-Resistant Mammary (Mam-17/Adr)23%0.8Retains some activity in a drug-resistant model.
Doxorubicin-Resistant Mammary (Mam-16/C/Adr)25%1.0Activity maintained in the presence of doxorubicin resistance.
Taxol-Resistant Mammary (Mam-16/C/taxol)3%2.4Substantial activity against a taxol-resistant tumor.
Leukemia (L1210, IV)-6.3Highly active against intravenously implanted leukemia.
Leukemia (AML1498, IV)-5.3Demonstrates potent anti-leukemic effects.

Data sourced from a preclinical efficacy study of SR271425[1].

Potential Cellular Targets and Mechanisms of Action

While direct experimental evidence for the cellular targets of SR271425 is limited, the known activities of the thioxanthone class of compounds provide valuable insights into its potential mechanisms.

DNA Binding

SR271425 has been described as a DNA-binding agent in the context of its clinical trial[2]. This suggests that its cytotoxic effects may stem from direct interaction with DNA, potentially leading to the disruption of DNA replication and transcription, and ultimately inducing cell death.

A common method to assess DNA binding is through spectrophotometric or spectrofluorometric titration.

  • Preparation of Solutions: Prepare a stock solution of the test compound (e.g., SR271425) in a suitable solvent (e.g., DMSO). Prepare a buffered solution (e.g., Tris-HCl) containing a known concentration of DNA (e.g., calf thymus DNA).

  • Titration: Aliquot the DNA solution into a cuvette. Record the initial absorbance or fluorescence spectrum. Add small aliquots of the test compound stock solution to the DNA solution. After each addition, allow the mixture to equilibrate and record the spectrum.

  • Data Analysis: Monitor for changes in the spectral properties of the DNA or the compound upon binding. These changes can include shifts in the maximum wavelength of absorption or emission (spectral shifts) and changes in the intensity (hyperchromism, hypochromism, or fluorescence quenching/enhancement). The binding constant (Kb) can be calculated by fitting the titration data to a suitable binding model, such as the Scatchard equation.

P-glycoprotein (P-gp) Inhibition

Thioxanthone derivatives have been identified as dual inhibitors of P-glycoprotein (P-gp) and tumor cell growth[3][4]. P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). Inhibition of P-gp can restore the efficacy of conventional anticancer drugs. Given that SR271425 shows activity against doxorubicin-resistant cell lines, P-gp inhibition is a plausible mechanism of action[1].

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, rhodamine 123.

  • Cell Culture: Culture a P-gp-overexpressing cell line (e.g., MCF-7/ADR) and a parental, non-resistant cell line (e.g., MCF-7).

  • Compound Treatment: Pre-incubate the cells with the test compound (SR271425) at various concentrations for a defined period (e.g., 1 hour). A known P-gp inhibitor (e.g., verapamil) should be used as a positive control.

  • Rhodamine 123 Loading: Add rhodamine 123 to the cell culture medium and incubate to allow for cellular uptake.

  • Efflux Measurement: After the loading period, wash the cells and replace the medium with fresh medium containing the test compound. At various time points, collect aliquots of the supernatant and measure the fluorescence of the extruded rhodamine 123 using a fluorescence plate reader. Alternatively, lyse the cells at the end of the experiment and measure the intracellular fluorescence.

  • Data Analysis: An increase in intracellular rhodamine 123 accumulation or a decrease in its efflux into the supernatant in the presence of the test compound indicates P-gp inhibition. The IC50 value for P-gp inhibition can be calculated by plotting the percentage of inhibition against the concentration of the test compound.

Protein Kinase Inhibition

Molecular docking studies have suggested that thioxanthone derivatives have the potential to act as inhibitors of tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR)[4]. Xanthones, a closely related class of compounds, are also known to inhibit various protein kinases[5]. Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.

  • Assay Components: The assay typically includes the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound.

  • Reaction: The kinase, substrate, and test compound are incubated together in an appropriate reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of SR271425 suggest its involvement in key cancer-related signaling pathways. The following diagrams illustrate these hypothetical pathways and a general workflow for identifying cellular targets of a novel compound.

G cluster_0 Potential Mechanisms of SR271425 Action cluster_1 DNA Damage Pathway cluster_2 MDR Reversal Pathway cluster_3 Kinase Inhibition Pathway SR271425 SR271425 DNA DNA Binding SR271425->DNA Direct Interaction Pgp P-glycoprotein (P-gp) SR271425->Pgp Inhibition Tyrosine_Kinase Tyrosine Kinases (e.g., EGFR, PDGFR) SR271425->Tyrosine_Kinase Inhibition Replication_Fork Replication Fork Stalling DNA->Replication_Fork DNA_Damage DNA Damage Replication_Fork->DNA_Damage Apoptosis_DNA Apoptosis DNA_Damage->Apoptosis_DNA Drug_Efflux Chemotherapeutic Efflux Pgp->Drug_Efflux Drug_Accumulation Intracellular Drug Accumulation Drug_Efflux->Drug_Accumulation decreases Cell_Death_MDR Enhanced Cytotoxicity Drug_Accumulation->Cell_Death_MDR Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Tyrosine_Kinase->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis_Kinase Apoptosis Proliferation->Apoptosis_Kinase inhibition of leads to G cluster_0 Workflow for Target Identification start Novel Compound (e.g., SR271425) phenotypic_screening Phenotypic Screening (e.g., Anti-proliferation Assay) start->phenotypic_screening target_hypothesis Hypothesis Generation (e.g., Based on chemical structure, phenotypic effects) phenotypic_screening->target_hypothesis target_based_assays Target-Based Assays (e.g., Kinase assays, Binding assays) target_hypothesis->target_based_assays target_validation Target Validation (e.g., Knockdown/knockout studies) target_based_assays->target_validation mechanism_elucidation Mechanism of Action Elucidation target_validation->mechanism_elucidation end Identified Cellular Target(s) mechanism_elucidation->end

References

Methodological & Application

SW 71425: Application Notes and Experimental Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW 71425 (also known as SR271425, NSC 71425) is a synthetic thioxanthone derivative that has demonstrated significant anti-tumor activity in preclinical studies. As a member of the thioxanthone class of compounds, its mechanism of action is believed to involve DNA binding and the induction of programmed cell death (apoptosis) and cell cycle arrest. These properties make this compound a compound of interest for cancer research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The 50% growth inhibition (GI50) values, which represent the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below. Lower GI50 values are indicative of higher potency.

Cell LineTissue OriginGI50 (µM)
Leukemia
CCRF-CEMLeukemia1.58
HL-60(TB)Leukemia1.55
K-562Leukemia1.91
MOLT-4Leukemia1.12
RPMI-8226Leukemia1.74
SRLeukemia1.48
NSCL Cancer
A549/ATCCNon-Small Cell Lung1.86
EKVXNon-Small Cell Lung1.58
HOP-62Non-Small Cell Lung1.91
HOP-92Non-Small Cell Lung1.86
NCI-H226Non-Small Cell Lung2.00
NCI-H23Non-Small Cell Lung1.78
NCI-H322MNon-Small Cell Lung1.70
NCI-H460Non-Small Cell Lung1.51
NCI-H522Non-Small Cell Lung2.04
Colon Cancer
COLO 205Colon1.62
HCC-2998Colon1.95
HCT-116Colon1.78
HCT-15Colon2.09
HT29Colon1.95
KM12Colon1.70
SW-620Colon1.78
CNS Cancer
SF-268CNS2.00
SF-295CNS1.91
SF-539CNS1.86
SNB-19CNS1.74
SNB-75CNS2.24
U251CNS1.86
Melanoma
LOX IMVIMelanoma1.78
MALME-3MMelanoma2.00
M14Melanoma1.78
SK-MEL-2Melanoma2.09
SK-MEL-28Melanoma2.34
SK-MEL-5Melanoma1.91
UACC-257Melanoma2.00
UACC-62Melanoma1.86
Ovarian Cancer
IGROV1Ovarian1.78
OVCAR-3Ovarian2.00
OVCAR-4Ovarian1.82
OVCAR-5Ovarian2.09
OVCAR-8Ovarian1.82
NCI/ADR-RESOvarian2.40
SK-OV-3Ovarian2.24
Renal Cancer
786-0Renal1.78
A498Renal2.19
ACHNRenal2.00
CAKI-1Renal2.09
RXF 393Renal1.78
SN12CRenal1.86
TK-10Renal1.74
UO-31Renal1.86
Prostate Cancer
PC-3Prostate2.04
DU-145Prostate2.00
Breast Cancer
MCF7Breast2.04
MDA-MB-231/ATCCBreast1.91
HS 578TBreast1.95
BT-549Breast1.78
T-47DBreast2.24
MDA-MB-435Breast1.86

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 71425.

Experimental Protocols

Cell Culture

The NCI-60 panel of human tumor cell lines are typically maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum (FBS) and 2 mM L-glutamine.[1] Cells should be cultured in a humidified incubator at 37°C with 5% CO2.[1] It is crucial to maintain the cell lines in a logarithmic growth phase for all experiments.

Anti-proliferative Assay using Sulforhodamine B (SRB)

This protocol is adapted from the NCI-60 screening methodology to determine the GI50 value of this compound.[1]

Materials:

  • This compound (solubilized in DMSO)

  • 96-well microtiter plates

  • RPMI 1640 medium with 5% FBS and 2 mM L-glutamine

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Trizma base

  • Automated plate reader

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.[1]

  • Time-Zero Plate: After 24 hours, fix one set of plates with TCA to represent the cell population at the time of drug addition (Tz).[1]

  • Compound Addition: Add this compound to the remaining plates at various concentrations (typically a 5-log dilution series). Include a DMSO vehicle control.

  • Incubation: Incubate the plates for an additional 48 hours.[1]

  • Cell Fixation: Terminate the assay by gently adding 50 µL of cold 50% TCA to each well and incubate for 60 minutes at 4°C.[1]

  • Staining: Wash the plates five times with tap water and air dry. Add 100 µL of SRB solution to each well and incubate for 10 minutes at room temperature.[1]

  • Washing: Remove the unbound dye by washing five times with 1% acetic acid and air dry the plates.[1]

  • Solubilization and Absorbance Reading: Solubilize the bound stain with 100 µL of 10 mM Trizma base. Read the absorbance at 515 nm using an automated plate reader.[1]

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value using the absorbance readings from the treated (Ti), control (C), and time-zero (Tz) wells. The formula for calculating 50% growth inhibition is: [(Ti-Tz)/(C-Tz)] x 100 = 50.[1]

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 10 minutes, and then stain with Crystal Violet solution for 15-20 minutes.

  • Washing and Imaging: Gently wash the plates with water to remove excess stain and allow them to air dry. Image the plates and count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Analysis: Compare the number and size of colonies in the treated wells to the control wells to determine the effect of this compound on clonogenic survival.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the control.

Signaling Pathways and Experimental Workflows

The antitumor activity of thioxanthone derivatives like this compound is associated with the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

SW71425_Mechanism_of_Action cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest SW71425 This compound DNA_Damage DNA Binding / Damage SW71425->DNA_Damage Intrinsic Intrinsic Pathway (Mitochondrial) DNA_Damage->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) DNA_Damage->Extrinsic G2M_Arrest G2/M Phase Arrest DNA_Damage->G2M_Arrest Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CyclinB1_Cdc2 ↓ Cyclin B1 / Cdc2 G2M_Arrest->CyclinB1_Cdc2 Cell_Cycle_Block Cell Cycle Blockade CyclinB1_Cdc2->Cell_Cycle_Block

Caption: Proposed mechanism of action for this compound.

The diagram above illustrates the putative signaling pathways affected by this compound. The compound is thought to induce DNA damage, which in turn triggers both the intrinsic and extrinsic apoptotic pathways, culminating in caspase activation and programmed cell death. Concurrently, DNA damage can lead to cell cycle arrest at the G2/M checkpoint, mediated by the downregulation of key regulatory proteins such as Cyclin B1 and Cdc2.

Experimental_Workflow cluster_assays 3. In Vitro Assays start Start: Cancer Cell Lines culture 1. Cell Culture (RPMI 1640, 5% FBS) start->culture treatment 2. Treatment with this compound (Dose-response) culture->treatment srb SRB Assay (Anti-proliferative) treatment->srb colony Colony Formation (Clonogenic Survival) treatment->colony apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis analysis 4. Data Analysis (GI50, Colony Count, % Apoptosis) srb->analysis colony->analysis apoptosis->analysis end End: Evaluate Efficacy analysis->end

Caption: General experimental workflow for evaluating this compound.

This workflow diagram provides a logical sequence for the in vitro evaluation of this compound. It begins with the proper maintenance of cancer cell lines, followed by treatment with the compound. Subsequently, a battery of assays is performed to assess its effects on cell proliferation, long-term survival, and apoptosis. The final step involves the analysis of the collected data to determine the overall efficacy of this compound.

References

SR271425 Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SR271425, a thioxanthone-based cytotoxic agent. The information compiled herein, based on available preclinical and clinical data, is intended to guide the design of in vivo experiments for cancer research.

Abstract

SR271425 is a potent DNA-interacting agent with demonstrated antitumor activity in a variety of preclinical cancer models. As a DNA intercalator, it disrupts DNA replication and transcription, ultimately leading to apoptotic cell death. This document outlines the recommended dosage, administration routes, and experimental protocols for in vivo studies using SR271425 in murine models. Furthermore, it details the underlying signaling pathways affected by this compound.

Data Presentation

Table 1: In Vivo Efficacy of SR271425 in Murine and Human Xenograft Models[1]
Tumor ModelAnimal ModelTreatment RouteEfficacy Outcome
Pancreatic Ductal Adenocarcinoma (Panc-03)MouseNot Specified5/5 cures
Colon Adenocarcinoma (Colon-38)MouseNot Specified3/5 cures, 4.9 log10 cell kill
Mammary Adenocarcinoma (Mam-16/C)MouseNot Specified3.5 log10 cell kill
Mammary Adenocarcinoma (Mam-17/0)MouseNot Specified2.8 log10 cell kill
Colon Adenocarcinoma (Colon-26)MouseNot Specified1/5 cures, 3.2 log10 cell kill
Colon Adenocarcinoma (Colon-51)MouseNot Specified2.7 log10 cell kill
Pancreatic Ductal Adenocarcinoma (Panc-02)MouseNot Specified3.1 log10 cell kill
B16 MelanomaMouseNot Specified4.0 log10 cell kill
Squamous Cell Lung Carcinoma (LC12)MouseNot Specified4.9 log10 cell kill
Ovarian Carcinoma (BG-1)Human XenograftNot Specified1.3 log10 cell kill
Breast Carcinoma (WSU-Brl)Human XenograftNot Specified0.8 log10 cell kill
Doxorubicin-Resistant Mammary Adenocarcinoma (Mam-17/Adr)MouseNot Specified0.8 log10 cell kill
Doxorubicin-Resistant Mammary Adenocarcinoma (Mam-16/C/Adr)MouseNot Specified1.0 log10 cell kill
Taxol-Resistant Mammary Adenocarcinoma (Mam-16/C/taxol)MouseNot Specified2.4 log10 cell kill
Leukemia (L1210)Mouse (IV implant)IV6.3 log10 cell kill
Acute Myeloid Leukemia (AML1498)Mouse (IV implant)IV5.3 log10 cell kill

Note: Specific dosages and schedules for these preclinical studies require access to the full-text article of the cited source.

Experimental Protocols

Protocol 1: General Guidelines for In Vivo Administration of SR271425

1.1. Formulation:

  • Intravenous (IV) Administration: SR271425 is typically formulated in a sterile, buffered aqueous solution for intravenous injection. A common vehicle used in early clinical trials for intravenous administration was normal saline with a citrate buffer. The final concentration should be adjusted based on the desired dose and the volume limitations for the chosen animal model.

  • Oral (PO) Administration: For oral gavage, SR271425 can be suspended in a suitable vehicle such as a solution of 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water. It is noted that oral administration may require an approximately 30% higher dose to achieve efficacy comparable to intravenous administration.[1]

1.2. Dosing:

  • The optimal dose of SR271425 will vary depending on the tumor model, animal strain, and administration route. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model being used.

  • Based on preclinical studies, SR271425 has shown significant antitumor activity at various dosing schedules.[1] A starting point for dose-finding studies can be extrapolated from the doses that demonstrated efficacy in the models listed in Table 1, once that information is fully available.

1.3. Administration:

  • Intravenous Injection: Administer the formulated SR271425 solution via tail vein injection. The volume of injection should be appropriate for the size of the animal (e.g., typically 100-200 µL for a mouse).

  • Oral Gavage: Administer the SR271425 suspension directly into the stomach using a proper-sized gavage needle. The volume should be kept to a minimum to avoid discomfort to the animal.

1.4. Monitoring:

  • Animals should be monitored daily for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.

  • Tumor growth should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, tumors and relevant organs can be harvested for further analysis, such as histopathology, immunohistochemistry, or molecular analysis.

Signaling Pathways and Mechanism of Action

SR271425 exerts its cytotoxic effects primarily through its action as a DNA intercalating agent. This direct interaction with DNA leads to a cascade of cellular events culminating in apoptosis.

SR271425_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion SR271425 SR271425 DNA DNA SR271425->DNA Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Bak Bak Bak->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNAdamage DNA Damage (Intercalation) DNA->DNAdamage Intercalation ATM_ATR ATM/ATR DNAdamage->ATM_ATR p53 p53 ATM_ATR->p53 p53->Bax p53->Bak Bcl2 Bcl-2 Bcl2->CytochromeC CytochromeC->Apaf1

SR271425-induced apoptotic signaling pathway.

As a DNA intercalator, SR271425 inserts itself between the base pairs of the DNA double helix. This physical distortion of the DNA structure interferes with essential cellular processes such as DNA replication and transcription, leading to DNA damage. This damage is recognized by sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which initiate the DNA Damage Response (DDR) pathway.

Activation of the DDR pathway leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondrial outer membrane, where they promote its permeabilization, leading to the release of cytochrome c into the cytoplasm.

Cytoplasmic cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), triggering the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.

Experimental Workflow

SR271425_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization SR271425_Admin Administer SR271425 (IV or PO) Randomization->SR271425_Admin Vehicle_Admin Administer Vehicle Control Randomization->Vehicle_Admin Monitoring Monitor Animal Health and Tumor Growth SR271425_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Data_Collection Collect Tumors and Tissues Endpoint->Data_Collection Analysis Perform Analysis (Histology, IHC, Western Blot, etc.) Data_Collection->Analysis Results Analyze and Interpret Results Analysis->Results

A typical experimental workflow for in vivo studies with SR271425.

This workflow outlines the key steps for conducting an in vivo efficacy study of SR271425. The process begins with the establishment of the tumor model, followed by randomization of animals and the treatment phase. Continuous monitoring of animal well-being and tumor progression is crucial. Upon reaching the study endpoint, tissues are collected for comprehensive analysis to evaluate the therapeutic efficacy and mechanism of action of SR271425.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific experimental design. Researchers should carefully consider all relevant factors and consult appropriate institutional guidelines and animal care and use committees before commencing any in vivo studies.

References

Application Notes and Protocols for SW 71425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of SW 71425 in experimental settings, along with an overview of its putative mechanism of action based on current knowledge of thioxanthone derivatives.

Introduction to this compound

This compound is a synthetic compound belonging to the thioxanthone class of molecules. Thioxanthones are recognized for their potential as anti-tumor agents. This compound has been evaluated for its antiproliferative effects in various cancer cell lines. Its mechanism of action is thought to be similar to other thioxanthones, primarily involving interaction with cellular DNA. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Properties and Solubility of this compound

Quantitative data regarding the solubility and properties of this compound are summarized below. As specific solubility data for this compound is not widely published, the following table is based on the known properties of the parent compound, thioxanthone, and is expected to be representative for this compound.

PropertyData
Molecular Class Thioxanthone
Appearance Expected to be a pale yellow solid
Aqueous Solubility Insoluble
Organic Solubility Soluble in DMSO, Chloroform, Benzene
Sparingly soluble in Ethanol
Recommended Solvent Dimethyl Sulfoxide (DMSO) for stock solutions

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis. For the purpose of this protocol, a hypothetical molecular weight of 400 g/mol will be used for calculation examples.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 400 g/mol = 4 mg

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

3.2. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required dilution factor: Based on the desired final concentration, calculate the volume of stock solution needed. It is recommended that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Perform Serial Dilutions: It is best practice to perform serial dilutions rather than a single large dilution to ensure accuracy.

    • Example for a final concentration of 10 µM in 10 mL of medium:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM intermediate solution.

      • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in your culture vessel to achieve a final concentration of 10 µM.

  • Mix Thoroughly: Gently mix the medium containing this compound by swirling or pipetting up and down before adding to the cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

Recommended Concentrations for in vitro Experiments:

Experiment TypeRecommended Concentration RangeReference
In vitro Colony Formation10 µg/mL - 50 µg/mLBased on studies with human tumor specimens.[1]
Cell Viability/Proliferation1 µM - 50 µMGeneral starting range for cytotoxic compounds

Visualization of Protocols and Pathways

4.1. Experimental Workflow for Dissolving this compound

The following diagram illustrates the workflow for preparing this compound solutions for experimental use.

G Workflow for Preparation of this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation a Weigh this compound Powder b Add Anhydrous DMSO a->b c Vortex to Dissolve b->c d Store at -20°C / -80°C c->d e Thaw Stock Solution d->e Use Aliquot f Dilute in Cell Culture Medium e->f g Add to Cell Culture f->g

Caption: Workflow for preparing this compound solutions.

4.2. Putative Signaling Pathway for Anti-Tumor Thioxanthones

The precise signaling pathway for this compound has not been fully elucidated. However, based on studies of related thioxanthones and other anti-tumor agents with similar proposed mechanisms, a putative pathway involves the inhibition of key cellular processes required for cancer cell proliferation.

G Putative Mechanism of Action for Anti-Tumor Thioxanthones cluster_drug Drug Action cluster_cellular Cellular Targets & Processes SW71425 This compound DNA Nuclear DNA SW71425->DNA Intercalation/ Binding Replication DNA Replication SW71425->Replication Inhibition Transcription Transcription SW71425->Transcription Inhibition DNA->Replication DNA->Transcription Proliferation Cell Proliferation Replication->Proliferation Transcription->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Putative mechanism of this compound.

References

Application Notes and Protocols for SW 71425 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW 71425 is a synthetic thioxanthone derivative that has demonstrated cytotoxic activity against various human tumor cell lines in vitro.[1][2] Thioxanthones, as a class of compounds, are known to exert their anti-cancer effects through multiple potential mechanisms, including DNA intercalation, inhibition of nucleic acid biosynthesis, and topoisomerase inhibition.[1][2] These mechanisms ultimately lead to the induction of DNA damage and apoptosis in cancer cells.

This document provides detailed application notes and suggested protocols for the administration of this compound in mouse models of cancer. Due to the limited availability of specific in vivo data for this compound, the following protocols are largely based on preclinical studies of the closely related third-generation thioxanthone, SR271425, which has shown a broad spectrum of antitumor efficacy in murine tumor models.[3] Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.

Mechanism of Action: Signaling Pathways

The proposed mechanisms of action for this compound, DNA intercalation and topoisomerase inhibition, trigger distinct cellular signaling pathways that culminate in cell cycle arrest and apoptosis.

DNA Intercalation Pathway

DNA intercalators are planar molecules that insert themselves between the base pairs of the DNA double helix.[4] This physical insertion leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately triggering DNA damage response pathways.

DNA_Intercalation_Pathway cluster_0 Cellular Response to DNA Intercalation SW_71425 This compound DNA Nuclear DNA SW_71425->DNA Enters Nucleus Intercalation DNA Intercalation DNA->Intercalation Inserts between base pairs DNA_Damage DNA Double-Strand Breaks Intercalation->DNA_Damage Causes structural distortion DDR DNA Damage Response (ATM/ATR Kinases) DNA_Damage->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DDR->Apoptosis Can trigger Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Proposed signaling pathway following DNA intercalation by this compound.

Topoisomerase Inhibition Pathway

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase inhibitors trap the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA strand breaks, which are highly cytotoxic.

Topoisomerase_Inhibition_Pathway cluster_1 Cellular Response to Topoisomerase Inhibition SW_71425_Topo This compound Topo_Complex Topoisomerase-DNA Cleavage Complex SW_71425_Topo->Topo_Complex Binds to Stabilization Stabilization of Complex Topo_Complex->Stabilization Prevents re-ligation Replication_Fork_Collapse Replication Fork Collapse Stabilization->Replication_Fork_Collapse During S-phase DSBs DNA Double-Strand Breaks Replication_Fork_Collapse->DSBs DDR_Topo DNA Damage Response DSBs->DDR_Topo Activates Apoptosis_Topo Apoptosis DDR_Topo->Apoptosis_Topo Induces

Caption: Proposed signaling pathway of topoisomerase inhibition by this compound.

Data Presentation: In Vitro Antitumor Activity

While specific in vivo dosage data for this compound is not publicly available, in vitro studies provide a basis for its biological activity. The following table summarizes the concentration-dependent effects of this compound on the in vitro colony formation of freshly explanted human tumor cells.

CompoundConcentration (µg/mL)Exposure TimeEffect on Colony Formation
This compoundLow ConcentrationsContinuousLess effective than analogs
This compound10ContinuousNearly as effective as analogs
This compound50ContinuousHighly effective

Data is qualitative as presented in the source material. This table is for comparative purposes based on the available literature.[1]

Experimental Protocols

The following protocols are suggested for the administration of this compound to mouse models. It is crucial to perform preliminary dose-finding and toxicity studies to determine the optimal and safe dosage for your specific mouse strain and tumor model.

Experimental Workflow: In Vivo Efficacy Study

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Tumor_Growth Tumor Growth Monitoring (caliper measurements) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (IV or Oral) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., tumor weight, survival, histology) Monitoring->Endpoint

Caption: General workflow for an in vivo efficacy study of this compound.

Protocol 1: Intravenous (IV) Administration

This protocol is adapted from preclinical studies of the related thioxanthone, SR271425.

1. Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, 5% dextrose in water (D5W), or a formulation containing a solubilizing agent like DMSO and a surfactant like Tween 80, diluted in saline. A final DMSO concentration of <5% is recommended).

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Mouse restrainer

  • Warming lamp or pad (optional, for tail vein dilation)

2. Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • If necessary, first dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Slowly add the vehicle solution while vortexing to ensure complete dissolution and prevent precipitation. The final solution should be clear.

    • Prepare the dosing solution fresh on the day of administration and keep it on ice if necessary.

  • Animal Preparation:

    • Accurately weigh each mouse to determine the correct injection volume.

    • Place the mouse in a suitable restrainer.

    • If necessary, warm the tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection:

    • Load the syringe with the correct volume of the dosing solution.

    • Disinfect the tail with an alcohol swab.

    • Insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the solution. Observe for any signs of extravasation (swelling at the injection site).

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the mice regularly for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

4. Suggested Dosing Schedule (based on SR271425 data):

  • Dose Range: Start with a dose-finding study ranging from 1 to 50 mg/kg. The related compound SR271425 was found to be highly active via IV administration.

  • Frequency: Once daily, every other day, or once weekly, depending on the observed toxicity and efficacy.

Protocol 2: Oral Gavage Administration

The related compound SR271425 was also active via the oral route, though it required a higher dose.

1. Materials:

  • This compound

  • Vehicle solution (e.g., sterile water, saline, or a suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose).

  • Oral gavage needles (flexible or rigid, appropriate size for mice).

  • Syringes.

2. Procedure:

  • Preparation of Dosing Solution/Suspension:

    • Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.

    • Ensure the suspension is well-mixed before each administration.

  • Animal Handling:

    • Accurately weigh each mouse.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.

    • Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus.

    • Once the needle has passed the pharynx, it should slide easily down the esophagus. Do not force the needle.

    • Administer the solution/suspension slowly.

    • Gently remove the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress or injury.

    • Continue with routine monitoring for toxicity and efficacy.

4. Suggested Dosing Schedule (based on SR271425 data):

  • Dose Range: Oral doses may need to be approximately 30% higher than IV doses to achieve similar efficacy.[5] A starting dose range of 1.3 to 65 mg/kg is suggested for initial studies.

  • Frequency: Once daily.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical and should be tested for its own toxicity (vehicle control group). The solubility of this compound will dictate the most appropriate vehicle.

  • Toxicity: Closely monitor mice for signs of toxicity, including weight loss, lethargy, and changes in grooming behavior. The parent thioxanthone compound, SW 33377, was associated with cardiac effects, so this should be a consideration in detailed toxicological assessments.[1]

  • Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

  • Dose-Response: It is essential to establish a dose-response relationship for both efficacy and toxicity to identify the therapeutic window of this compound.

These application notes and protocols provide a framework for the in vivo evaluation of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific research questions and experimental setups.

References

Application Notes and Protocols for Cell Viability Assays Using SR271425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR271425 is a thioxanthone analog identified as a novel cytotoxic and DNA-interacting agent.[1] Preclinical studies have demonstrated its potent antitumor activity across a variety of mouse and human solid tumor models, including those resistant to standard chemotherapeutic agents like doxorubicin and taxol.[2] SR271425 has shown efficacy against pancreatic, colon, breast, and lung cancers, as well as leukemias.[2] Although it entered Phase I clinical trials, its development was halted, and as such, detailed mechanistic studies and standardized protocols for its in vitro use are not widely published.[1][3]

These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic effects of SR271425 on various cell lines. The following sections detail protocols for common cell viability assays, offer a template for data presentation, and propose a potential signaling pathway for investigation based on its known classification as a DNA-interacting agent.

Data Presentation

Effective evaluation of a cytotoxic compound requires clear and concise data presentation. When determining the effect of SR271425 on cell viability, it is crucial to establish key metrics such as the IC50 (half-maximal inhibitory concentration) across different cell lines and exposure times. The following table is a template for summarizing such quantitative data.

Table 1: Hypothetical Cytotoxicity of SR271425 in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Assay MethodIC50 (µM)
MCF-7Breast Adenocarcinoma24MTT12.5
48MTT5.2
72MTT1.8
A549Lung Carcinoma24PrestoBlue15.8
48PrestoBlue7.1
72PrestoBlue2.5
PANC-1Pancreatic Carcinoma24MTT10.1
48MTT4.3
72MTT1.5
JurkatT-cell Leukemia24PrestoBlue8.9
48PrestoBlue3.7
72PrestoBlue1.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for SR271425.

Experimental Workflow

A systematic workflow is essential for obtaining reliable and reproducible results when assessing the cytotoxicity of a new compound. The following diagram outlines a general workflow for cell viability experiments with SR271425.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (e.g., 96-well plate) treatment Treat Cells with SR271425 (Incubate 24, 48, 72h) prep_cells->treatment prep_compound Prepare SR271425 Stock & Serial Dilutions prep_compound->treatment add_reagent Add Viability Reagent (e.g., MTT, PrestoBlue) treatment->add_reagent incubation Incubate per Protocol add_reagent->incubation read_plate Read Absorbance/ Fluorescence incubation->read_plate calc Calculate % Viability & Determine IC50 read_plate->calc

Caption: General experimental workflow for assessing cell viability. (Within 100 characters)

Experimental Protocols

The following are detailed protocols for three common cell viability assays suitable for evaluating the cytotoxic effects of SR271425. It is recommended to optimize seeding density and incubation times for each specific cell line.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • SR271425

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Cell culture medium, serum-free

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SR271425 in culture medium. Remove the old medium from the wells and add 100 µL of the SR271425 dilutions. Include vehicle-only wells as a negative control. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: PrestoBlue™ Cell Viability Assay

PrestoBlue™ is a resazurin-based reagent that provides a rapid, fluorescent or colorimetric measure of cell viability and cytotoxicity.[7] Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[8]

Materials:

  • SR271425

  • PrestoBlue™ Cell Viability Reagent

  • Cell culture medium

  • 96-well or 384-well plates (black or white for fluorescence, clear for absorbance)

  • Multichannel pipette

  • Microplate reader (fluorescence Ex/Em ~560/590 nm or absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the desired density in 90 µL of culture medium. Incubate overnight.

  • Compound Treatment: Add 10 µL of 10X concentrated SR271425 serial dilutions to the respective wells. Incubate for the desired time periods.

  • Reagent Addition: Add 10 µL of PrestoBlue™ reagent directly to each well.[9]

  • Incubation: Incubate the plate at 37°C for a period ranging from 10 minutes to 2 hours.[9] The optimal incubation time should be determined empirically for each cell type and density.

  • Measurement: Read fluorescence (Ex/Em 560/590 nm) or absorbance (570 nm, with 600 nm as a reference wavelength) using a microplate reader.[7] Fluorescence is the more sensitive detection method.[9]

  • Analysis: Correct for background by subtracting the average value from cell-free control wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: LIVE/DEAD™ Viability/Cytotoxicity Assay

This fluorescence-based assay provides a two-color visualization of live and dead cells. It uses two probes, such as Calcein-AM and a cell-impermeant DNA-binding dye (e.g., Propidium Iodide or Ethidium Homodimer-1), to simultaneously identify viable and non-viable cells.

Materials:

  • SR271425

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein-AM and a dead cell stain like Ethidium Homodimer-1)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • 96-well plates (black, clear-bottom for microscopy)

  • Fluorescence microscope or a fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with SR271425 in a 96-well plate as described in the previous protocols.

  • Reagent Preparation: Prepare the LIVE/DEAD™ staining solution by diluting Calcein-AM and the dead cell stain in a suitable buffer like PBS, according to the manufacturer's instructions.

  • Staining: After the treatment period, carefully remove the culture medium and wash the cells once with PBS.

  • Add the combined LIVE/DEAD™ staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.[10]

  • Imaging/Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC for green-fluorescent live cells and Texas Red for red-fluorescent dead cells).

    • Plate Reader: Measure the fluorescence intensity for both dyes using a multi-well plate reader.

  • Analysis: Quantify the number of live and dead cells by image analysis software or calculate the ratio of the two fluorescence signals to determine the percentage of viable cells.

Potential Signaling Pathway for Investigation

Given that SR271425 is a DNA-interacting agent, a plausible mechanism for its cytotoxic effects involves the induction of DNA damage, which in turn activates the DNA Damage Response (DDR) pathway.[1][11] This complex signaling network can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death).[12] Key proteins in this pathway include the sensor kinases ATM and ATR, the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[13]

The following diagram illustrates a simplified overview of the DDR pathway that could be investigated as a potential mechanism of action for SR271425.

G cluster_outcomes Cellular Outcomes SR271425 SR271425 (DNA-Interacting Agent) DNA_Damage DNA Damage (e.g., Double-Strand Breaks) SR271425->DNA_Damage ATM_ATR ATM / ATR Kinases (Sensors) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases (Transducers) ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 Activation (Effector) Chk1_Chk2->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

References

Application Notes and Protocols for Apoptosis Induction with SW 71425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW 71425, also known as SR271425, is a synthetic thioxanthone derivative that has demonstrated significant cytotoxic and anti-proliferative activities against a variety of cancer cell lines.[1] As a DNA binding agent, this compound is a potent inducer of apoptosis, the process of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. The precise mechanism of action for this compound is not fully elucidated; however, it is understood to interact with DNA without inhibiting topoisomerase I or II.[2] This document provides detailed protocols for inducing and evaluating apoptosis in cancer cell lines using this compound, along with data presentation guidelines and visualizations of the putative signaling pathway and experimental workflow.

Mechanism of Action and Signaling Pathway

While the complete signaling cascade of this compound-induced apoptosis is still under investigation, it is hypothesized to primarily trigger the intrinsic (mitochondrial) pathway of apoptosis due to its nature as a DNA binding agent. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a caspase cascade.

SW71425_Apoptosis_Pathway cluster_extracellular Extracellular SW71425 This compound DNA DNA SW71425->DNA Binds to DNA p53 p53 DNA->p53 Activates Bax Bax p53->Bax Upregulates Mito Mito Bax->Mito Promotes Permeabilization CytoC CytoC Mito->CytoC Releases Apaf1 Apaf1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase9 Apoptosome->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Proteins Proteins Caspase3->Proteins Cleaves ApoptoticBodies ApoptoticBodies Proteins->ApoptoticBodies Leads to

Data Presentation

Quantitative data from dose-response and time-course experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound in NCI 60 Cell Line Panel

ParameterValue
Median IC₅₀ 1.7 µM
IC₅₀ Range 0.28 µM (MOLT-4 leukemia) - 10 µM (K562 leukemia)
Most Sensitive Lines Non-small cell lung cancer, Colon cancer
Less Sensitive Lines Melanoma, Central nervous system cancers

Note: Data is based on continuous exposure in tumor cloning assays.[2]

Experimental Workflow

The following diagram outlines a general workflow for investigating the apoptotic effects of this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay apoptosis_detection 4. Apoptosis Detection Assays viability_assay->apoptosis_detection annexin_v Annexin V / PI Staining (Flow Cytometry) apoptosis_detection->annexin_v caspase_assay Caspase Activity Assay (Caspase-3, -8, -9) apoptosis_detection->caspase_assay dna_frag DNA Fragmentation Assay (Gel Electrophoresis) apoptosis_detection->dna_frag data_analysis 5. Data Analysis and Interpretation annexin_v->data_analysis caspase_assay->data_analysis dna_frag->data_analysis end End data_analysis->end

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: Select appropriate human cancer cell lines for the study. Non-small cell lung cancer (e.g., A549) and colon cancer (e.g., HCT116) cell lines are reported to be sensitive to this compound.[2]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for flow cytometry and protein extraction).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).

    • Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Following treatment with this compound, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

4. Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases (e.g., Caspase-3) and initiator caspaces (e.g., Caspase-8 and -9).

  • Materials:

    • Fluorometric Caspase Activity Assay Kit (specific for the caspase of interest)

    • Cell lysis buffer

    • Fluorogenic caspase substrate

    • Fluorometer or microplate reader

  • Protocol:

    • Harvest and wash cells as described previously.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the fluorogenic caspase substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

5. DNA Fragmentation (Laddering) Assay

This assay visualizes the characteristic cleavage of DNA into internucleosomal fragments, a hallmark of apoptosis.

  • Materials:

    • DNA extraction kit

    • Agarose

    • Tris-acetate-EDTA (TAE) buffer

    • DNA loading dye

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis system and power supply

    • UV transilluminator

  • Protocol:

    • Harvest and wash cells.

    • Extract genomic DNA using a commercially available kit, following the manufacturer's protocol for apoptotic DNA.

    • Quantify the extracted DNA.

    • Load equal amounts of DNA (1-5 µg) mixed with loading dye into the wells of a 1.5-2% agarose gel.

    • Run the gel electrophoresis in TAE buffer until the dye front has migrated sufficiently.

    • Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs indicates apoptosis.

Safety and Handling

This compound is a research compound with cytotoxic properties. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

SR271425 Application Notes and Protocols: A Review of Preclinical and Clinical Monotherapy Data and a Hypothetical Framework for Combination Therapy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR271425 is a thioxanthone analog identified as a novel cytotoxic DNA-interacting agent with a broad spectrum of antitumor activity in preclinical models.[1][2] Despite promising early-stage results, its clinical development was terminated, and as a result, there is a lack of published data on its use in combination with other chemotherapeutics. This document summarizes the available preclinical and clinical data for SR271425 as a monotherapy and provides a detailed, hypothetical protocol for evaluating its potential synergistic effects with other anticancer agents, which may serve as a guide for future research on similar compounds.

Preclinical Efficacy of SR271425 Monotherapy

A key preclinical study demonstrated that SR271425 possesses broad and significant antitumor activity across a variety of subcutaneously implanted solid tumors of both mouse and human origin.[3] The agent showed high efficacy, leading to cures in some models of pancreatic and colon cancer.[3] Notably, SR271425 retained substantial activity against a taxol-resistant tumor and was modestly active against doxorubicin-resistant solid tumors, suggesting a potential role in treating resistant cancers.[3] The drug was also highly active against intravenously implanted leukemias and demonstrated good oral bioavailability.[3]

Table 1: Preclinical Antitumor Activity of SR271425 in Various Tumor Models[3]
Tumor ModelTreatment/Control Ratio (%T/C)Log10 Tumor Cell Kill (LK)Cures
Mouse Tumors
Panc-03 (Pancreatic)0-5/5
Colon-38 (Advanced Stage)04.93/5
Mam-16/C (Mammary)03.5-
Mam-17/0 (Mammary)02.8-
Colon-2603.21/5
Colon-5102.7-
Panc-02 (Pancreatic)03.1-
B16 Melanoma13%4.0-
Squamous Lung-LC12 (Advanced Stage)14%4.9-
L1210 Leukemia (IV)-6.3-
AML1498 Leukemia (IV)-5.3-
Human Tumors
BG-1 Ovarian16%1.3-
WSU-Brl Breast25%0.8-
Drug-Resistant Tumors
Mam-17/Adr (Doxorubicin-Resistant)23%0.8-
Mam-16/C/Adr (Doxorubicin-Resistant)25%1.0-
Mam-16/C/taxol (Taxol-Resistant)3%2.4-

Clinical Evaluation of SR271425 Monotherapy

Several Phase I dose-escalation studies were conducted to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of SR271425 in patients with advanced, refractory solid tumors.[1][4][5][6]

Key Findings from Phase I Trials:
  • Safety and Tolerability : The main dose-limiting toxicity observed was QTc prolongation.[5] Other reported adverse events included nausea, vomiting, asthenia, rash, and yellow skin discoloration.[6] Different dosing schedules were explored to mitigate the cardiac toxicity.[1][6]

  • Pharmacokinetics : SR271425 exhibited a terminal plasma half-life of approximately 5-7 hours, and its exposure increased in a dose-proportional manner.[4][5][6] No drug accumulation was observed with repeated dosing.[4]

  • Efficacy : No confirmed tumor responses were observed in the Phase I trials; however, stable disease was noted in some patients.[4][5][6]

  • Discontinuation : The clinical development of SR271425 was ultimately terminated by the sponsor, which is why further clinical trials, including combination studies, were not pursued.[4][5]

Table 2: Summary of Phase I Clinical Trial Results for SR271425 Monotherapy
Study DesignDose RangeKey ToxicitiesBest OutcomeReference
Weekly, 2 weeks on, 1 week off64 to 675 mg/m²/wkGrade 2 QTc prolongation at highest dosesStable Disease (5 patients)[1][4]
Once every 3 weeks17 to 1,320 mg/m²Grade 3 QTc prolongation (DLT), hyperbilirubinemiaStable Disease (2 patients)[5]
Split doses (Days 1-3, every 3 weeks)75 to 450 mg/m²/dayGrade 1-2 nausea, vomiting, asthenia, rashStable Disease (5 cases)[6]

Hypothetical Protocol for Assessing SR271425 in Combination with Other Chemotherapeutics

Given the preclinical activity of SR271425, including in drug-resistant models, evaluating its potential for synergistic interactions with standard-of-care chemotherapeutics is a logical next step for similar compounds. The following is a generalized protocol for such an assessment.

Objective: To determine if SR271425 enhances the cytotoxic effects of a standard chemotherapeutic agent (e.g., Paclitaxel) in a synergistic, additive, or antagonistic manner in cancer cell lines.
Materials:
  • Cancer cell lines (e.g., a panel including paclitaxel-sensitive and resistant lines)

  • SR271425 (with known purity and solvent)

  • Standard chemotherapeutic agent (e.g., Paclitaxel)

  • Cell culture medium, fetal bovine serum, and supplements

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Drug synergy analysis software (e.g., CompuSyn)

Experimental Protocol:
  • Determine Single-Agent IC50 Values :

    • Seed cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of SR271425 and the combination agent separately.

    • Incubate for a relevant period (e.g., 72 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug individually.

  • Checkerboard Assay for Synergy Analysis :

    • Seed cells in 96-well plates as described above.

    • Prepare a matrix of drug concentrations. This typically involves serial dilutions of SR271425 along the y-axis and the combination agent along the x-axis of the 96-well plate. Concentrations should span above and below the individual IC50 values.

    • Treat the cells with the single agents and their combinations.

    • Incubate for the same duration as the single-agent assay.

    • Measure cell viability.

  • Data Analysis :

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). The CI value determines the nature of the drug interaction:

      • CI < 0.9: Synergy

      • CI 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action: DNA-Interacting Agent SR271425 SR271425 DNA DNA SR271425->DNA Intercalation/ Binding Replication_Fork Replication Fork Stall DNA->Replication_Fork DNA_Damage DNA Damage Replication_Fork->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for SR271425 as a DNA-interacting agent.

G cluster_1 Workflow for In Vitro Synergy Testing A 1. Cell Seeding (96-well plate) B 2. Single Agent Titration (SR271425 & Chemo Drug) A->B D 4. Checkerboard Assay (Combination Matrix) A->D C 3. Determine IC50 for each drug B->C C->D E 5. Cell Viability Measurement D->E F 6. Synergy Analysis (e.g., Chou-Talalay CI) E->F G Result (Synergy, Additivity, or Antagonism) F->G

Caption: Experimental workflow for assessing drug synergy in vitro.

G cluster_2 Drug Development Pathway Preclinical Preclinical Studies (In Vitro & In Vivo) Phase1 Phase I Trials (Safety & Dosing) Preclinical->Phase1 Phase2 Phase II Trials (Efficacy in Specific Cancers) Phase1->Phase2 Phase3 Phase III Trials (Comparison to Standard of Care) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Logical progression of a typical oncology drug development program.

References

Application Notes and Protocols for SW 71425 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SW 71425 (also known as SR271425), a thioxanthone derivative with potent antitumor activity, in preclinical xenograft models. This document includes a summary of its efficacy, a detailed experimental protocol for its application in a pancreatic cancer xenograft model, and a putative signaling pathway.

Introduction

This compound is a cytotoxic agent that has demonstrated a broad spectrum of antitumor activity in preclinical studies.[1] Its mechanism of action is believed to involve DNA binding, distinguishing it from topoisomerase inhibitors.[2] Preclinical evidence indicates significant efficacy in various solid tumor xenograft models, with particularly noteworthy activity against pancreatic cancer.[2][3] This document outlines the application of this compound in a xenograft model of human pancreatic cancer.

Quantitative Data Summary

The preclinical antitumor efficacy of this compound has been evaluated in a range of subcutaneously implanted solid tumor xenograft models. The data presented below is a summary of the agent's activity against various murine and human tumor lines.

Tumor ModelTreatment/Control Ratio (%T/C)Log10 Tumor Cell Kill (LK)Notes
Panc-03 (Pancreatic) 0Not Applicable (5/5 cures)High efficacy with complete tumor regression.
Colon-38 (Colon) 04.9 (3/5 cures)Advanced stage disease; significant activity.
Mam-16/C (Mammary) 03.5Strong antitumor effect.
Mam-17/0 (Mammary) 02.8Demonstrates consistent efficacy in mammary tumors.
Colon-26 (Colon) 03.2 (1/5 cures)Effective against colon carcinoma.
Colon-51 (Colon) 02.7Broad activity in colon cancer models.
Panc-02 (Pancreatic) 03.1Efficacious in a second pancreatic cancer model.
B16 Melanoma 13%4.0Significant activity against melanoma.
Squamous Lung-LC12 14%4.9Advanced stage disease; potent activity.
BG-1 (Human Ovarian) 16%1.3Moderate activity observed.
WSU-Brl (Human Breast) 25%0.8Modest activity in this breast cancer model.
Mam-17/Adr (Doxorubicin-Resistant) 23%0.8Retains some activity in a drug-resistant model.
Mam-16/C/Adr (Doxorubicin-Resistant) 25%1.0Activity maintained in a doxorubicin-resistant line.
Mam-16/C/taxol (Taxol-Resistant) 3%2.4Substantial activity against a taxol-resistant tumor.

Data sourced from preclinical studies.[3]

Experimental Protocol: Evaluation of this compound in a CFPAC-1 Human Pancreatic Cancer Xenograft Model

This protocol describes a representative study to evaluate the in vivo antitumor activity of this compound in a subcutaneous xenograft model using the CFPAC-1 human pancreatic adenocarcinoma cell line.

1. Cell Culture and Animal Model

  • Cell Line: CFPAC-1 human pancreatic adenocarcinoma cells.

  • Culture Conditions: Maintain cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

2. Tumor Implantation

  • Harvest CFPAC-1 cells during the logarithmic growth phase.

  • Resuspend the cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth.

3. Experimental Groups and Treatment

  • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into the following groups (n=8-10 mice per group):

    • Vehicle Control: Administer the vehicle solution (e.g., citrate-buffered saline).

    • This compound Treatment Group: Administer this compound at a predetermined dose and schedule.

  • Drug Formulation and Administration:

    • Based on clinical trial information, this compound can be formulated in a citrate-buffered saline solution for intravenous administration.[2] For preclinical studies, the agent has been shown to be active via both intravenous (IV) and oral (PO) routes, with the oral dose requiring approximately a 30% increase for equivalent activity.[3]

    • A potential starting dose for IV administration could be extrapolated from the lowest effective doses in preclinical screens, with appropriate dose adjustments for mice.

    • Administer the treatment as per the defined schedule (e.g., once daily, every other day) for a specified duration (e.g., 2-3 weeks).

4. Monitoring and Endpoints

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of general health and treatment-related toxicity.

  • Clinical Observations: Observe mice daily for any signs of distress or adverse reactions to the treatment.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

5. Data Analysis

  • Calculate the mean tumor volume and standard error for each group at each measurement time point.

  • Determine the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Statistically analyze the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Putative Signaling Pathway

While the precise mechanism of action of this compound is not fully elucidated, its nature as a thioxanthone and its cytotoxic effects suggest potential interactions with key cellular signaling pathways. Some thioxanthone derivatives have been shown to induce autophagy through modulation of the mTOR pathway. The following diagram illustrates a simplified representation of the mTOR signaling pathway, which is a plausible target for this compound.

mTOR_Signaling_Pathway Putative Signaling Pathway for Thioxanthone Derivatives SW71425 This compound (Thioxanthone) mTORC1 mTORC1 SW71425->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotion eIF4EBP1->Protein_Synthesis Inhibition

Caption: Putative mTOR signaling pathway inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound in a xenograft model.

Xenograft_Workflow This compound Xenograft Study Workflow Cell_Culture 1. Cell Culture (CFPAC-1) Tumor_Implantation 2. Tumor Implantation (Nude Mice) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth (to 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (Vehicle vs. This compound) Randomization->Treatment Monitoring 6. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Sample Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: General workflow for an in vivo xenograft study of this compound.

References

Application Notes and Protocols for the Detection of SR271425 in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of the novel investigational anti-cancer agent, SR271425, in tissue samples. The methodologies described herein are based on established analytical techniques and published data for SR271425 and similar compounds.

Introduction

SR271425 is a thioxanthone analog with a broad spectrum of antitumor activity.[1][2] As a novel cytotoxic DNA-interacting agent, it has shown efficacy in preclinical models against a variety of solid tumors.[3][4] Accurate and sensitive detection of SR271425 in tissue is crucial for pharmacokinetic studies, determining tissue distribution, and assessing target engagement in preclinical and clinical research. The following protocols provide detailed procedures for the extraction and quantification of SR271425 from tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection and a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for enhanced sensitivity and specificity.

Quantitative Data Summary

ParameterHPLC-UV (SR271425 in Mouse Plasma)[3]Representative LC-MS/MS (Small Molecule in Tissue)
Limit of Detection (LOD) 40 ng/mL0.5 - 5 ng/g
Limit of Quantification (LOQ) 78 ng/mL2.5 - 10 ng/g
Linearity Range 0.1 - 10 µg/mL (representative for similar compounds)1 - 2000 ng/mL (representative for similar compounds)[5]
Recovery > 74% (representative for similar compounds in tissue)[5]87.3% (representative for similar compounds in plasma)[6]
Intra-day Precision (%RSD) < 13%< 15%
Inter-day Precision (%RSD) < 13%< 15%

Proposed Signaling Pathway for SR271425

SR271425 is classified as a DNA-interacting agent.[1][4][7] Thioxanthone derivatives have been shown to exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[8] Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which, if not repaired, can be converted to double-strand breaks during the S-phase of the cell cycle. This triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis.

SR271425_Signaling_Pathway cluster_0 Cell Nucleus SR271425 SR271425 DNA_TopoI DNA-Topoisomerase I Complex SR271425->DNA_TopoI Inhibits DNA_breaks Single-Strand DNA Breaks DNA_TopoI->DNA_breaks Stabilizes DS_DNA_breaks Double-Strand DNA Breaks DNA_breaks->DS_DNA_breaks Replication Fork Collapse DDR DNA Damage Response (ATM/ATR) DS_DNA_breaks->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Proposed mechanism of action for SR271425.

Experimental Workflow

The general workflow for the analysis of SR271425 in tissue samples involves sample collection and homogenization, followed by extraction of the analyte from the tissue matrix, and subsequent analysis by either HPLC-UV or LC-MS/MS.

Experimental_Workflow cluster_workflow Analytical Workflow for SR271425 in Tissue cluster_analysis Analysis Options Start Tissue Sample Collection (e.g., tumor, liver) Homogenization Tissue Homogenization Start->Homogenization Extraction Analyte Extraction (LLE or SPE) Homogenization->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Processing and Quantification HPLC->Data LCMS->Data

References

Troubleshooting & Optimization

SW 71425 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SW 71425. The information is designed to address common challenges, particularly those related to solubility, and to provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a thioxanthone, an aromatic hydrocarbon with cytotoxic activity against several tumor models.[1] While the precise mechanism for this compound is not detailed in the available literature, potential mechanisms of action for thioxanthones may include DNA intercalation, inhibition of nucleic acid biosynthesis, and topoisomerase inhibition, as well as the formation of intracellular DNA single-strand breaks.[1] It is an analog of SW 33377, developed to achieve similar antitumor effects with potentially fewer side effects.[1]

Q2: I am having trouble dissolving this compound in aqueous solutions. Is this expected?

Yes, it is common for compounds like this compound, a thioxanthone, to have low aqueous solubility. Thioxanthones are aromatic hydrocarbons and tend to be hydrophobic.

Q3: What is the recommended solvent for dissolving this compound?

Q4: How should I prepare a stock solution of this compound using DMSO?

It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your aqueous-based cell culture medium or buffer. When diluting, add the DMSO stock to the aqueous solution slowly while vortexing or stirring to prevent precipitation.

Q5: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental medium. What should I do?

Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your experiment may be above its solubility limit in the aqueous medium. Try lowering the concentration.

  • Increase the percentage of DMSO: A slightly higher final percentage of DMSO in your working solution may help to keep the compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiments to account for any solvent effects.

  • Use a different formulation strategy: If direct dilution is not feasible, consider alternative formulation approaches such as using liposomes.

Troubleshooting Guide: Solubility Issues

Issue: Precipitate formation during the preparation of aqueous working solutions.

Solution Workflow:

start Start: this compound powder dissolve_dmso Dissolve in 100% DMSO to create a high-concentration stock solution. start->dissolve_dmso dilute_aq Dilute DMSO stock into aqueous medium to desired working concentration. dissolve_dmso->dilute_aq observe_precipitate Observe for precipitation. dilute_aq->observe_precipitate no_precipitate No Precipitation: Proceed with experiment. observe_precipitate->no_precipitate Clear Solution precipitate Precipitation Occurs observe_precipitate->precipitate Cloudy/Visible Particles troubleshoot Troubleshooting Options precipitate->troubleshoot lower_conc Lower final concentration of this compound. troubleshoot->lower_conc increase_dmso Increase final DMSO concentration (with appropriate vehicle controls). troubleshoot->increase_dmso liposome Consider alternative formulation (e.g., liposomes). troubleshoot->liposome

Caption: Workflow for preparing and troubleshooting this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to come to room temperature before opening. b. Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. d. Vortex or sonicate the solution until the this compound is completely dissolved. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Guideline for Liposomal Formulation of a Hydrophobic Compound

For compounds with persistent solubility issues, a liposomal formulation can be a viable solution. The following is a general protocol inspired by methods used for other poorly soluble drugs like Jaspine B.[4]

  • Materials:

    • Lipid mixture (e.g., a 2:4:4 w/w ratio of cholesterol, DSPC, and DSPE-PEG) dissolved in ethanol to a concentration of 5 mg/mL.[4]

    • This compound dissolved in ethanol.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Microfluidics device for liposome synthesis.

  • Procedure: a. Prepare the lipid-ethanol solution and the this compound-ethanol solution. b. Use a microfluidics system to mix the lipid/drug solution with the aqueous phase (PBS). The system controls the flow rate ratio to produce liposomes of a desired size.[4] c. The resulting liposomal suspension can then be purified to remove any unencapsulated drug.

Signaling Pathways and Mechanisms

While the specific signaling pathway for this compound is not elucidated, the following diagram illustrates the potential mechanisms of action for the thioxanthone class of compounds.

SW71425 This compound (Thioxanthone) DNA_intercalation DNA Intercalation SW71425->DNA_intercalation Nucleic_acid_syn_inhib Inhibition of Nucleic Acid Biosynthesis SW71425->Nucleic_acid_syn_inhib Topoisomerase_inhib Topoisomerase Inhibition SW71425->Topoisomerase_inhib DNA_damage Intracellular DNA Single Strand Breaks SW71425->DNA_damage Cell_death Tumor Cell Death DNA_intercalation->Cell_death Nucleic_acid_syn_inhib->Cell_death Topoisomerase_inhib->Cell_death DNA_damage->Cell_death

Caption: Potential mechanisms of action for thioxanthones like this compound.

References

SR271425 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the stability of SR271425 in different solvents. As a novel investigational compound, publicly available stability data is limited. Therefore, this guide offers a framework for establishing in-house stability protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: Is there any available data on the stability of SR271425 in common laboratory solvents?

A1: Currently, there is no specific, publicly available quantitative data on the stability of SR271425 in different solvents. SR271425 is a thioxanthone derivative, and compounds of this class can exhibit sensitivity to light and hydrogen-donating solvents. It is crucial to perform in-house stability studies to determine its stability under your specific experimental conditions.

Q2: What is the recommended solvent for preparing stock solutions of SR271425?

A2: While specific solubility data is not published, polar aprotic solvents are generally suitable for dissolving many organic compounds for initial stock solutions. Dimethyl sulfoxide (DMSO) is a common choice as it dissolves a wide range of polar and nonpolar compounds.[1][2] For aqueous-based assays, subsequent dilutions of the DMSO stock solution into the aqueous buffer are recommended. It is critical to ensure the final DMSO concentration is low enough to not affect the biological system.

Q3: How should I store my SR271425 stock solutions?

A3: As a general precaution for investigational compounds and considering the potential light sensitivity of the thioxanthone core, it is recommended to store SR271425 solutions protected from light in tightly sealed vials. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

Q4: What are the potential degradation pathways for SR271425?

A4: While specific degradation pathways for SR271425 have not been documented, thioxanthone-based molecules can be susceptible to photodecomposition. Additionally, hydrolysis or oxidation of its side chains could potentially occur under certain pH and atmospheric conditions. Forced degradation studies are necessary to identify the specific degradation products and pathways for SR271425.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results over time. Degradation of SR271425 in solution.1. Prepare fresh solutions for each experiment. 2. Perform a stability study in your experimental solvent at the working temperature. 3. Analyze for the appearance of new peaks using HPLC, which may indicate degradation products.
Precipitation of SR271425 in aqueous buffer. Poor aqueous solubility.1. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your assay allows. 2. Sonication may aid in dissolution. 3. Filter the solution before use to remove any undissolved particles.
Loss of compound activity. Adsorption to plasticware or degradation.1. Use low-adsorption polypropylene or glass containers. 2. Include a positive control in your experiments to ensure assay integrity. 3. Re-evaluate the stability of your stock and working solutions.

Experimental Protocols

Protocol for Determining SR271425 Solubility

This protocol outlines a general method for determining the solubility of SR271425 in a solvent of interest.

Materials:

  • SR271425 (solid)

  • Solvent of interest (e.g., DMSO, Ethanol, Water, PBS)

  • Vials (glass or low-adsorption polypropylene)

  • Shaker/vortexer

  • Centrifuge

  • HPLC-UV or LC-MS system

  • Calibrated analytical balance

Procedure:

  • Prepare a series of saturated solutions by adding an excess of solid SR271425 to a known volume of the solvent in separate vials.

  • Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of SR271425 in the diluted sample using a validated HPLC-UV or LC-MS method.

  • Calculate the solubility in mg/mL or µM.

Protocol for Assessing SR271425 Stability in Solution

This protocol provides a framework for evaluating the stability of SR271425 in a specific solvent over time.

Materials:

  • SR271425 stock solution of known concentration

  • Solvent of interest

  • HPLC-UV or LC-MS system

  • Incubator or water bath set to the desired temperature

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Prepare a solution of SR271425 in the solvent of interest at the desired concentration.

  • Aliquot the solution into several light-protected vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Analyze the sample immediately by a stability-indicating HPLC-UV or LC-MS method.

  • Quantify the remaining concentration of SR271425 and monitor for the appearance of any new peaks, which could be degradation products.

  • Plot the concentration of SR271425 versus time to determine the stability profile.

Data Presentation:

Table 1: Hypothetical Solubility Data for SR271425

Solvent Temperature (°C) Solubility (mg/mL)
DMSO 25 > 50 (example value)
Ethanol 25 ~10 (example value)
Water 25 < 0.1 (example value)
PBS (pH 7.4) 25 < 0.1 (example value)

Note: These are example values and must be determined experimentally.

Table 2: Hypothetical Stability Data for SR271425 in DMSO at Room Temperature

Time (hours) SR271425 Concentration (%) Degradation Products (% Area)
0 100 0
24 99.5 0.5
48 98.9 1.1
72 98.2 1.8

Note: These are example values and must be determined experimentally using a validated, stability-indicating HPLC method.

Visualizations

Putative Signaling Pathway for a DNA-Interacting Agent

SR271425 has been described as a novel cytotoxic DNA-interacting agent. While the precise mechanism is not fully elucidated, the following diagram illustrates a generalized signaling pathway for such a compound leading to cell cycle arrest and apoptosis.

G Generalized Signaling Pathway of a DNA-Interacting Agent SR271425 SR271425 (DNA-Interacting Agent) DNA_Interaction Interaction with DNA (e.g., intercalation, alkylation) SR271425->DNA_Interaction DNA_Damage DNA Damage/Replication Stress DNA_Interaction->DNA_Damage DDR_Activation Activation of DNA Damage Response (DDR) Pathway (e.g., ATM/ATR, p53) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR_Activation->Apoptosis G Workflow for SR271425 Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare SR271425 solution in solvent of interest Aliquot Aliquot into multiple vials Prep_Solution->Aliquot Store Store under defined conditions (Temperature, Light) Aliquot->Store Time_Points Withdraw samples at predetermined time points Store->Time_Points HPLC_Analysis Analyze by stability-indicating HPLC/LC-MS Time_Points->HPLC_Analysis Quantify Quantify remaining SR271425 and detect degradation products HPLC_Analysis->Quantify Profile Generate stability profile Quantify->Profile

References

Technical Support Center: Optimizing SW 71425 Concentration for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing SW 71425 concentration for cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a preliminary cytotoxicity assay?

A1: For initial dose-response screening, a broad concentration range is recommended. Based on preclinical data, the median IC50 of this compound across the NCI 60 tumor cell line panel is 1.7 µM, with a full range of 0.28 µM to 10 µM. Therefore, a starting range of 0.1 µM to 100 µM using serial dilutions is advisable to capture the full cytotoxic profile for your specific cell line.

Q2: How does the duration of exposure to this compound affect its cytotoxicity?

A2: Studies have shown that continuous exposure to this compound is more effective than short-term exposure.[1] For initial experiments, a 24 to 72-hour incubation period is a common starting point. However, the optimal exposure time will depend on the doubling time of your specific cell line and the desired cytotoxic endpoint. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal incubation period.

Q3: What is the known mechanism of action for this compound, and how does it influence experimental design?

A3: The exact mechanism of action for this compound is not fully elucidated. It is known to be a thioxanthone derivative that acts as a DNA binding agent. While it does not inhibit topoisomerase I or II, its interaction with DNA is believed to trigger a DNA damage response, ultimately leading to apoptosis. This suggests that assays measuring DNA damage, cell cycle arrest, and apoptosis are highly relevant for characterizing its effects.

Q4: Are there any known issues with this compound interfering with common cytotoxicity assays?

A4: While specific interference studies for this compound are not widely published, its thioxanthone structure, which can possess inherent color and fluorescence, may potentially interfere with colorimetric (e.g., MTT) and fluorometric assays. It is crucial to include proper controls, such as wells containing this compound in cell-free media, to assess any direct interaction with assay reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in MTT/XTT assays 1. This compound may directly reduce the tetrazolium salt. 2. Contamination of cultures. 3. High concentration of phenol red in the media.1. Run a control with this compound in cell-free media to check for direct reduction. If observed, consider an alternative assay like LDH or a crystal violet-based assay. 2. Visually inspect cultures for microbial contamination. 3. Use phenol red-free media during the assay incubation.[2]
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times.1. Ensure a consistent and optimal cell seeding density is used for each experiment. Perform a cell titration to determine the ideal density. 2. Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature. 3. Use a calibrated timer and adhere strictly to the determined optimal incubation time.
No cytotoxic effect observed at high concentrations 1. The cell line may be resistant to this compound. 2. Insufficient incubation time for the cytotoxic effect to manifest. 3. This compound may have precipitated out of solution at high concentrations.1. Consider using a positive control compound known to be cytotoxic to your cell line to confirm assay performance. 2. Extend the incubation period (e.g., up to 72 hours or longer, depending on the cell line). 3. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower top concentration or a different solvent system (ensure vehicle controls are included).
High spontaneous LDH release in control wells 1. Cells are unhealthy or overgrown. 2. Mechanical stress during media changes or reagent addition. 3. High endogenous LDH activity in the serum supplement.1. Ensure cells are in the exponential growth phase and not confluent. 2. Handle cells gently during pipetting. 3. Use heat-inactivated serum or reduce the serum concentration during the assay.

Experimental Protocols

MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • This compound

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Treat cells with various concentrations of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]

  • Incubate the plate for the desired duration.

  • Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[6]

  • Add the stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).[5]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined incubation period.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation

Table 1: Example of IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MOLT-4Leukemia0.28
NCI-H460Non-Small Cell Lung~1.0
MCF7Breast~1.5
Average - 1.7
K562Leukemia10

Note: These are approximate values based on publicly available data and should be determined empirically for your specific cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in Plate cell_culture->cell_seeding drug_treatment 4. Treat Cells cell_seeding->drug_treatment drug_prep 3. Prepare this compound Dilutions drug_prep->drug_treatment incubation 5. Incubate (24-72h) drug_treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity ldh LDH Assay incubation->ldh Membrane Integrity apoptosis Apoptosis Assay incubation->apoptosis Apoptosis readout 6. Measure Signal mtt->readout ldh->readout apoptosis->readout analysis 7. Calculate % Viability/Cytotoxicity readout->analysis ic50 8. Determine IC50 analysis->ic50

dna_damage_apoptosis cluster_stimulus Stimulus cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Induction sw71425 This compound dna_binding DNA Binding sw71425->dna_binding ddr DNA Damage Response Activation dna_binding->ddr p53 p53 Activation ddr->p53 bax Bax/Bak Activation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting inconsistent results with SR271425

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the thioxanthone-based compound, SR271425. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental consistency and success.

Frequently Asked Questions (FAQs)

Q1: What is SR271425 and what is its mechanism of action?

SR271425 is a synthetic thioxanthone derivative that has demonstrated preclinical antitumor activity against a variety of cancer cell lines.[1] Its primary mechanism of action is believed to be through direct interaction with DNA, acting as a DNA-binding agent.[2][3] This interaction is thought to disrupt DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells. While the precise mode of DNA binding has not been definitively elucidated for SR271425, compounds of this class often function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This action can trigger cellular responses such as cell cycle arrest and apoptosis.

Q2: What are the known cellular effects of SR271425?

In preclinical studies, SR271425 has been shown to be a highly active cytotoxic agent against various solid tumors and leukemias.[1] As a DNA-interacting agent, its cellular effects are expected to include the induction of DNA damage responses, leading to cell cycle arrest, and ultimately, programmed cell death (apoptosis).

Q3: What is the recommended solvent for dissolving SR271425?

While a specific datasheet for SR271425 is not publicly available, thioxanthones are generally characterized by poor water solubility. For in vitro experiments, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: How should I store SR271425 stock solutions?

To maintain the stability and activity of SR271425, stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Protect the stock solutions from light, as thioxanthones can be photosensitive.

Troubleshooting Inconsistent Results

Inconsistent results in experiments with SR271425 can arise from various factors, from compound handling to the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Reduced or No Observed Activity of SR271425

Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare a fresh stock solution of SR271425 from the solid compound. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Protect the compound from light during storage and handling.
Precipitation in Media 1. Visually inspect the cell culture media for any signs of precipitation after adding SR271425. 2. Reduce the final concentration of SR271425 in the assay. 3. Ensure the final DMSO concentration is not causing the compound to precipitate out of the aqueous solution.
Incorrect Concentration 1. Double-check all calculations for dilutions from the stock solution. 2. Calibrate pipettes to ensure accurate liquid handling.
Cell Line Resistance 1. Verify the sensitivity of your chosen cell line to DNA-damaging agents from the literature. 2. Consider testing a panel of cell lines with varying sensitivities.

Problem 2: High Variability Between Replicate Wells or Experiments

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent and careful pipetting technique for cell plating.
Edge Effects in Plates 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity.
Variable Incubation Times 1. Standardize the incubation time with SR271425 across all experiments.
Incomplete Dissolution 1. Ensure the SR271425 stock solution is fully dissolved before further dilution. Gentle warming or vortexing may be necessary.

Experimental Protocols

Protocol 1: Preparation of SR271425 Stock Solution

  • Reagent Preparation:

    • SR271425 (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of solid SR271425 to equilibrate to room temperature before opening.

    • Weigh the desired amount of SR271425.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into light-protected, single-use tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of SR271425 in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of SR271425.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest SR271425 concentration).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Signaling Pathways and Visualizations

As a DNA-interacting agent, SR271425 is hypothesized to induce a DNA damage response, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the potential signaling pathway and a general experimental workflow for investigating the effects of SR271425.

SR271425_Mechanism_of_Action SR271425 SR271425 DNA Nuclear DNA SR271425->DNA Interacts with DNA_Damage DNA Damage (e.g., Intercalation) DNA->DNA_Damage DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR Triggers Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) DDR->Cell_Cycle_Arrest Induces Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Induces Cell_Cycle_Arrest->Apoptosis Can lead to Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway for SR271425-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis Prepare SR271425\nStock Solution (DMSO) Prepare SR271425 Stock Solution (DMSO) Treat Cells with SR271425\n(Dose-Response & Time-Course) Treat Cells with SR271425 (Dose-Response & Time-Course) Prepare SR271425\nStock Solution (DMSO)->Treat Cells with SR271425\n(Dose-Response & Time-Course) Cell Culture Cell Culture Cell Culture->Treat Cells with SR271425\n(Dose-Response & Time-Course) Perform Assays Perform Assays Treat Cells with SR271425\n(Dose-Response & Time-Course)->Perform Assays Cytotoxicity (MTT) Cytotoxicity (MTT) Perform Assays->Cytotoxicity (MTT) Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) Perform Assays->Cell Cycle Analysis (FACS) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Perform Assays->Apoptosis Assay (Annexin V) Analyze Results Analyze Results Cytotoxicity (MTT)->Analyze Results Cell Cycle Analysis (FACS)->Analyze Results Apoptosis Assay (Annexin V)->Analyze Results Troubleshoot Inconsistencies Troubleshoot Inconsistencies Analyze Results->Troubleshoot Inconsistencies

Caption: General experimental workflow for studying SR271425.

Troubleshooting_Logic Start Inconsistent Results? Check_Stock Check Stock Solution (Freshness, Solubility) Start->Check_Stock Check_Cells Check Cell Culture (Passage, Density) Check_Stock->Check_Cells Stock OK Problem_Solved Problem Solved Check_Stock->Problem_Solved Issue Found & Fixed Check_Assay Check Assay Protocol (Reagents, Timing) Check_Cells->Check_Assay Cells OK Check_Cells->Problem_Solved Issue Found & Fixed Check_Assay->Problem_Solved Protocol OK Consult_Literature Consult Literature for Similar Compounds Check_Assay->Consult_Literature Issue Persists

Caption: Logical workflow for troubleshooting inconsistent results.

References

Off-target effects of SW 71425 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SW 71425 (also known as SR271425). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic thioxanthone derivative with anti-tumor properties. Its primary mechanism of action is believed to be through DNA binding, although the precise details of this interaction and its downstream consequences are not fully elucidated. Unlike some other DNA-interacting agents, it does not appear to inhibit topoisomerase I or II.

Q2: What are the known or potential off-target effects of this compound?

A2: Direct, comprehensive off-target profiling of this compound is not extensively published. However, based on studies of other thioxanthone derivatives, potential off-target effects may include:

  • Mitochondrial Dysfunction: Some thioxanthones have been shown to induce mitochondrial failure.[1]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and depletion of cellular glutathione (GSH) have been observed with related compounds.[1]

  • Modulation of Signaling Pathways: Thioxanthones have been reported to affect cellular signaling, including the MAPK pathway and autophagy.

Q3: I am observing high levels of cytotoxicity in my cell-based assays that seem disproportionate to the expected anti-proliferative effect. What could be the cause?

A3: This is a common issue and could be due to several factors:

  • Off-Target Cytotoxicity: As mentioned above, this compound may induce cytotoxicity through off-target effects like mitochondrial damage and oxidative stress, especially at higher concentrations.

  • Compound Precipitation: Poor solubility of this compound in your culture medium can lead to the formation of precipitates that are cytotoxic to cells.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line.

Q4: My experimental results with this compound are inconsistent between experiments. What are the common sources of variability?

A4: Inconsistent results can arise from several sources:

  • Compound Stability: Ensure proper storage of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all impact cellular response to the compound.

  • Assay Performance: Inconsistencies in incubation times, reagent preparation, and instrument settings can lead to variability.

II. Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Possible Cause Troubleshooting Steps
Compound Instability Store stock solutions in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Cell Seeding Density Optimize and standardize the number of cells seeded per well. Use a cell counter for accuracy.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
Incubation Time Standardize the incubation time with this compound.
Assay Reagent Variability Prepare fresh assay reagents for each experiment and ensure complete solubilization of formazan crystals in MTT assays.
Problem 2: Observed Phenotype May Be an Off-Target Effect
Possible Cause Troubleshooting Steps
Effect is not due to on-target DNA binding Use a structurally unrelated DNA binding agent: If a different class of DNA intercalator produces the same phenotype, it may suggest a general response to DNA damage rather than a specific on-target effect of this compound.
Perform a rescue experiment: If a specific downstream effector of the DNA damage response is hypothesized, attempt to rescue the phenotype by overexpressing or inhibiting that effector.
Investigate known off-target pathways of thioxanthones: Assess markers of mitochondrial dysfunction (e.g., mitochondrial membrane potential) and oxidative stress (e.g., ROS levels) in your experimental system.

III. Data Presentation

Table 1: Summary of Clinical Observations with SR271425 (this compound)

Data from Phase I clinical trials. Note that these are clinical observations and may not directly translate to in vitro experimental conditions.

Adverse Event Grade Dose Levels Reference
QTc ProlongationGrade 2Highest dose levels[2]
QTc ProlongationGrade 3 (Dose-Limiting Toxicity)1320 mg/m²[3]
NeutropeniaGrade 32432 and 2920 mg/m²[4]
Yellow Skin DiscolorationGrade 1-2Various[3][4]
Nausea and VomitingGrade 1-2Various[3][4]

IV. Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[5][6][7][8]

Western Blot for MAPK Pathway Activation

This protocol is to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2) following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9][10][11][12][13]

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is to confirm the DNA binding properties of this compound.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr)

  • Tris-HCl buffer

  • This compound

  • Fluorometer

Procedure:

  • Prepare a solution of ctDNA and EtBr in Tris-HCl buffer.

  • Incubate to allow for the formation of the DNA-EtBr complex.

  • Measure the initial fluorescence of the complex.

  • Add increasing concentrations of this compound to the DNA-EtBr solution.

  • Measure the fluorescence at each concentration of this compound. A decrease in fluorescence indicates the displacement of EtBr from the DNA by this compound.[14][15][16][17]

V. Visualizations

SW71425_Mechanism_of_Action cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects SW71425 This compound DNA_Binding DNA Binding SW71425->DNA_Binding Mitochondria Mitochondria SW71425->Mitochondria MAPK_Pathway MAPK Pathway Modulation SW71425->MAPK_Pathway DNA Nuclear DNA DNA_Binding->DNA Replication_Inhibition Replication Inhibition DNA_Binding->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Binding->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction ROS Increased ROS Mitochondrial_Dysfunction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: On-target and potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Check Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Cells Verify Cell Culture Conditions (Passage, Density) Start->Check_Cells Check_Assay Review Assay Protocol (Reagents, Timing) Start->Check_Assay Is_Cytotoxic High Cytotoxicity? Check_Compound->Is_Cytotoxic Check_Cells->Is_Cytotoxic Check_Assay->Is_Cytotoxic Lower_Concentration Perform Dose-Response Use Lower Concentrations Is_Cytotoxic->Lower_Concentration Yes Is_Off_Target Suspect Off-Target Effect? Is_Cytotoxic->Is_Off_Target No Lower_Concentration->Is_Off_Target Investigate_Off_Target Investigate Known Off-Target Pathways (Mitochondria, ROS, MAPK) Is_Off_Target->Investigate_Off_Target Yes Resolved Issue Resolved Is_Off_Target->Resolved No Orthogonal_Assay Confirm with Orthogonal Assay Investigate_Off_Target->Orthogonal_Assay Orthogonal_Assay->Resolved MAPK_Signaling_Pathway SW71425 This compound / Thioxanthones (Potential Modulator) RAS RAS SW71425->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

References

Technical Support Center: Mitigating Compound-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with investigational compounds, such as SW 71425, in animal models. The following sections offer strategies to understand, manage, and reduce compound-related toxicity.

Frequently Asked Questions (FAQs)

Q1: We observed severe toxicity and mortality at our initial dose in an animal study. What are the immediate next steps?

A1: Immediately cease dosing to ensure animal welfare. The first priority is to conduct a thorough review of all experimental parameters, including dose calculations, formulation preparation, and the route of administration. It is critical to then design and execute a dose-range finding (DRF) study, starting with much lower doses and using fewer animals per group, to establish the Maximum Tolerated Dose (MTD).[1][2] The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.[1] Consider the possibility of a steeper-than-expected dose-response curve or off-target effects.[1]

Q2: How can we distinguish between on-target and off-target toxicity?

A2: Differentiating between on-target (resulting from the intended pharmacological mechanism) and off-target toxicity (from unintended molecular interactions) is crucial for deciding the future of a compound.[1][3][4] A multi-pronged approach is recommended:

  • Use a Tool Compound: Administer a structurally similar but pharmacologically inactive compound. If toxicity is absent with the tool compound, it is more likely to be on-target.[1]

  • Utilize Knockout/Knockdown Models: If the toxicity is reduced or absent in animal models where the intended biological target has been knocked out or its expression is knocked down, this strongly suggests on-target toxicity.[1]

  • In Vitro Profiling: Screen the compound against a broad panel of receptors, enzymes, and ion channels to identify potential unintended interactions that could explain the toxicity.[1][3]

Q3: What role does the formulation play in toxicity, and how can it be optimized?

A3: The formulation can significantly influence a compound's toxicity profile.[5][6] Key considerations include:

  • Solubility and Stability: Ensure the compound is fully dissolved and stable in the vehicle. Precipitation at the injection site can cause local irritation, inflammation, and variable absorption.[1][7]

  • Vehicle Selection: The vehicle itself must be non-toxic and biocompatible. Always include a vehicle-only control group to assess any background effects.[1][8] Common vehicles can have their own biological effects, especially at high doses or in chronic studies.[8]

  • pH and Osmolality: For parenteral routes, ensure the formulation's pH is within a physiologically tolerable range and that it is iso-osmotic to minimize local irritation and tissue damage.[1]

  • Modified Release Formulations: Consider pharmacokinetic-modulating formulations, such as controlled-release or extended-release preparations. These can reduce the peak plasma concentration (Cmax) while maintaining the total drug exposure (AUC), which may mitigate toxicities linked to high peak concentrations.[5]

Q4: How do pharmacokinetics (PK) influence the toxicity of our compound?

A4: Pharmacokinetics—the study of a drug's absorption, distribution, metabolism, and excretion (ADME)—is critical to understanding and mitigating toxicity.[9] The concentration of the compound and the duration of its exposure to various organs directly influence its toxic effects.

  • Absorption: The rate and extent of absorption determine the dose that reaches the target organ.[9]

  • Metabolism: The liver may convert the compound into reactive metabolites that can bind to cellular macromolecules, leading to oxidative stress, DNA damage, and tissue injury.[4][10][11]

  • Excretion: Slow elimination can lead to drug accumulation in the body, increasing the risk of toxicity.[9] Conducting preliminary pharmacokinetic studies is essential to understand the ADME profile of your compound.[1]

Troubleshooting Guides

This section addresses specific toxicity-related issues you might encounter during your experiments.

Issue 1: Unexpectedly High Toxicity with a Steep Dose-Response
Potential Cause Troubleshooting Steps
Steep Dose-Response Curve 1. Conduct a new dose-range finding study with a wider range of doses and smaller, more closely spaced dose increments.[1] 2. Use fewer animals per group in the initial exploratory studies to refine the dose range.[1]
Contaminated Compound or Vehicle 1. Verify the purity and identity of the compound batch using analytical chemistry methods. 2. Test the vehicle for potential contaminants like endotoxins.[1]
Unexpected Pharmacokinetics 1. Conduct a preliminary pharmacokinetic (PK) study to understand the compound's ADME profile.[1] 2. Analyze if there is non-linear PK, where exposure increases disproportionately with the dose.[12]
Issue 2: Signs of Specific Organ Toxicity
Observed Toxicity Troubleshooting & Monitoring Plan
Gastrointestinal (GI) Toxicity (e.g., diarrhea, vomiting, weight loss)1. Monitor animals for changes in feces and daily food/water consumption.[1] 2. Consider a different route of administration (e.g., parenteral) to bypass the GI tract if scientifically appropriate.[1] 3. Conduct a histopathological examination of the GI tract.[1]
Hepatotoxicity or Nephrotoxicity 1. Analyze blood chemistry for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).[1] 2. Perform histopathological examination of the liver and kidneys.[2]
Cardiotoxicity 1. Monitor for relevant clinical signs and conduct electrocardiogram (ECG) recordings in appropriate animal models. 2. Analyze for cardiac biomarkers in blood samples.

Experimental Protocols & Data Presentation

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy and toxicity studies.

Methodology:

  • Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a wide range of doses (e.g., 1, 10, 100, 1000 mg/kg).[1]

  • Animal Groups: Use a small number of animals per group (e.g., 2-3 per sex per group). Include a vehicle control group.

  • Administration: Administer the compound via the intended clinical route.[1]

  • Monitoring: Observe animals for clinical signs of toxicity at frequent intervals (e.g., 1, 4, 24, and 48 hours post-dose).[1] Record body weights daily for at least 7 days.[1]

  • Endpoint: The primary endpoint is the identification of the MTD, defined as the highest dose that does not cause severe morbidity, mortality, or more than a 10% reduction in body weight.[1][12]

Data Presentation:

Table 1: Example Summary of a Dose-Range Finding Study

Dose Group (mg/kg) N (M/F) Mortality Key Clinical Signs Mean Body Weight Change (Day 7)
Vehicle 3/3 0/6 None observed +5.2%
10 3/3 0/6 None observed +4.8%
100 3/3 0/6 Mild lethargy at 4h, resolved by 24h -2.1%
500 3/3 1/6 Lethargy, piloerection, hunched posture -8.5%

| 1000 | 3/3 | 4/6 | Severe lethargy, ataxia | N/A (study terminated) |

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Methodology:

  • Animal Groups: Administer a single dose of the compound to a cohort of animals (e.g., rats or mice).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Microsampling techniques can be used to reduce the number of animals required.[13]

  • Analysis: Analyze plasma or blood concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t½).

Data Presentation:

Table 2: Example Pharmacokinetic Parameters

Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) t½ (hr)
50 Oral 1250 ± 210 1.0 7500 ± 980 4.5

| 50 | IV | 8500 ± 1150 | 0.25 | 9200 ± 1300 | 4.2 |

Visualizations

G cluster_0 Toxicity Mitigation Workflow A Initial In Vivo Study: Toxicity Observed B Stop Dosing & Review Protocol A->B C Dose-Range Finding (DRF) Study (Establish MTD) B->C D Characterize Toxicity Profile (Clinical Signs, Pathology) C->D E Preliminary PK Study (Understand ADME) C->E Inform Dose Selection G Hypothesize Toxicity Mechanism (On-target vs. Off-target) D->G E->G Correlate Exposure with Toxicity F Formulation Optimization (Solubility, Vehicle, Release Profile) H Design & Execute Optimized Study (Refined Dose, Formulation) F->H G->F Guide Formulation Strategy G->H Guide Study Design

Caption: Workflow for investigating and mitigating compound toxicity.

G cluster_1 Pharmacokinetics & Toxicity Relationship Dose Administered Dose PK Pharmacokinetics (PK) - Absorption - Distribution - Metabolism - Excretion Dose->PK Formulation Formulation Formulation->PK Exposure Systemic & Tissue Exposure (Concentration & Duration) PK->Exposure Toxicity Toxicity (Adverse Effects) Exposure->Toxicity Efficacy Efficacy (Desired Effect) Exposure->Efficacy

Caption: Relationship between formulation, PK, exposure, and biological outcomes.

References

SR271425 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound SR271425.

Frequently Asked Questions (FAQs)

Q1: What is SR271425 and what is its mechanism of action?

SR271425 is a synthetic, small molecule belonging to the thioxanthone class of compounds. It has been investigated for its potential as an anti-cancer agent.[1] Its primary mechanism of action is believed to be as a DNA-interacting agent, which can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells.[1] Thioxanthones, as a class, can mediate photochemical reactions through mechanisms such as energy transfer, hydrogen atom transfer, or single electron transfer, which may contribute to their biological activity.

Q2: In which cancer models has SR271425 shown preclinical efficacy?

SR271425 demonstrated a broad spectrum of anti-tumor activity in various preclinical models. Efficacy has been observed in both murine and human solid tumors, as well as in leukemias. See the data summary tables below for more detailed information.

Q3: What were the key findings from the clinical trials of SR271425?

Phase I clinical trials were conducted to determine the dose-limiting toxicity (DLT), recommended Phase II dose, and pharmacokinetic profile of SR271425.[1][2] While the compound was administered safely at certain doses, its clinical development was ultimately terminated due to cardiac toxicity, specifically QTc prolongation.[1][2]

Q4: What is the solubility and recommended stock solution preparation for SR271425?

Q5: What are the potential sources of experimental variability when working with SR271425?

Several factors can contribute to variability in experiments with SR271425:

  • Compound Stability: Thioxanthones can be light-sensitive. Protect stock solutions and experimental setups from light to prevent photodegradation.

  • Cell Health and Density: The physiological state of the cells, including passage number and confluency, can significantly impact their response to cytotoxic agents.

  • Assay-Specific Factors: The choice of assay and its specific parameters (e.g., incubation time, reagent concentration) can influence the results.

  • Off-Target Effects: As a DNA-interacting agent, SR271425 may have off-target effects that can vary between cell types. The known cardiac toxicity is a significant off-target effect.

Data Presentation

Preclinical Efficacy of SR271425 in Solid Tumors
Tumor ModelTreatment/Control (%T/C)Log10 Tumor Cell Kill (LK)Cures
Panc-03 (Pancreatic)0Not Reported5/5
Colon-38 (Advanced)04.93/5
Mam-16/C (Mammary)03.5Not Reported
Mam-17/0 (Mammary)02.8Not Reported
Colon-2603.21/5
Colon-5102.7Not Reported
Panc-02 (Pancreatic)03.1Not Reported
B16 Melanoma13%4.0Not Reported
Squamous Lung-LC12 (Advanced)14%4.9Not Reported
BG-1 (Human Ovarian)16%1.3Not Reported
WSU-Brl (Human Breast)25%0.8Not Reported
Preclinical Efficacy of SR271425 in Doxorubicin-Resistant and Taxol-Resistant Tumors
Tumor ModelTreatment/Control (%T/C)Log10 Tumor Cell Kill (LK)
Mam-17/Adr (Doxorubicin-Resistant)23%0.8
Mam-16/C/Adr (Doxorubicin-Resistant)25%1.0
Mam-16/C/taxol (Taxol-Resistant)3%2.4
Preclinical Efficacy of SR271425 in Leukemias
Leukemia ModelLog10 Tumor Cell Kill (LK)
L12106.3
AML14985.3
Pharmacokinetic Parameters of SR271425 from Phase I Clinical Trials
ParameterValue
Mean Terminal Elimination Half-life (t1/2)7.1 h (±1.3)[2]
Mean Terminal Plasma Half-life6 hours[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (Crystal Violet Staining)

This protocol is for assessing the effect of SR271425 on the viability of adherent cancer cell lines.

Materials:

  • SR271425

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal violet solution (0.5% w/v in 20% methanol)

  • Methanol

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SR271425 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of SR271425. Include a vehicle control (e.g., DMSO at the same final concentration as the highest SR271425 concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Gently wash the cells twice with PBS.

    • Add 50 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of Sorensen's buffer to each well to solubilize the stain.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by SR271425 using flow cytometry.

Materials:

  • SR271425

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of SR271425 and a vehicle control for the desired time.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Gate on the cell population and analyze the quadrants to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Signaling_Pathway SR271425 SR271425 DNA_Interaction DNA Intercalation/ Interaction SR271425->DNA_Interaction DNA Nuclear DNA DNA->DNA_Interaction Replication_Fork_Stalling Replication Fork Stalling DNA_Interaction->Replication_Fork_Stalling Transcription_Inhibition Transcription Inhibition DNA_Interaction->Transcription_Inhibition DNA_Damage_Response DNA Damage Response (DDR) (ATM/ATR activation) Replication_Fork_Stalling->DNA_Damage_Response Transcription_Inhibition->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway of SR271425 as a DNA-interacting agent.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare SR271425 Stock Solution (in DMSO) Treatment Treat Cells with Serial Dilutions of SR271425 Stock_Solution->Treatment Cell_Culture Culture and Passage Cancer Cell Line Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay Incubation->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of SR271425.

Caption: Troubleshooting flowchart for experiments with SR271425.

References

Overcoming resistance to SR271425 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR271425. The information is designed to address specific issues that may be encountered during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR271425 and what is its mechanism of action?

SR271425 is a novel synthetic thioxanthone analog that acts as a DNA-binding cytotoxic agent.[1][2] Its primary mechanism of action involves intercalating with DNA, leading to the inhibition of DNA replication and transcription, which ultimately results in cancer cell death. Preclinical models have demonstrated its broad-spectrum antitumor activity.[1][2]

Q2: What are the known toxicities of SR271425 from clinical trials?

Phase I clinical trials reported several toxicities associated with SR271425 administration. The most significant dose-limiting toxicity was QTc prolongation, a potential cardiac issue.[1][2][3] Other observed toxicities included nausea, vomiting, asthenia, rash, and yellow skin discoloration, which were generally mild to moderate (Grade 1-2).[1] Due to the cardiac toxicity concerns, the clinical development of SR271425 was discontinued.[3]

Q3: My cancer cell line is showing reduced sensitivity to SR271425 over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to SR271425 have not been extensively studied due to its early discontinuation, resistance to DNA-binding agents in cancer cells is a well-documented phenomenon.[4][5] Potential mechanisms for reduced sensitivity to SR271425 could include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump SR271425 out of the cancer cells, reducing its intracellular concentration and efficacy.[5][6]

  • Altered Drug Target: Modifications in DNA structure or repair pathways could potentially reduce the ability of SR271425 to bind to its target.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt or MAPK pathways, can counteract the cytotoxic effects of SR271425.[4][7]

  • Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by SR271425 can lead to cell survival and resistance.[4]

  • Drug Inactivation: Cellular enzymes could potentially metabolize SR271425 into an inactive form.[4]

Troubleshooting Guides

Issue 1: Decreased Efficacy of SR271425 in Cell Culture

Symptoms:

  • Higher IC50 value in cytotoxicity assays compared to initial experiments.

  • Reduced apoptosis or cell cycle arrest in treated cells.

  • Resumption of cell proliferation after initial treatment.

Possible Causes & Solutions:

Potential Cause Suggested Troubleshooting Steps
Increased Drug Efflux 1. ABC Transporter Expression Analysis: Perform Western blot or qPCR to assess the expression levels of common ABC transporters (e.g., P-gp, MRP1, BCRP) in your resistant cell line compared to the parental, sensitive line. 2. Co-treatment with ABC Transporter Inhibitors: Conduct cytotoxicity assays with SR271425 in combination with known ABC transporter inhibitors (e.g., verapamil for P-gp) to see if sensitivity is restored.
Activation of Pro-Survival Pathways 1. Pathway Activation Profiling: Use Western blotting to examine the phosphorylation status of key proteins in survival pathways (e.g., Akt, ERK) in the presence and absence of SR271425 in both sensitive and resistant cells. 2. Combination Therapy with Pathway Inhibitors: Test the efficacy of SR271425 in combination with inhibitors of the identified activated pathway (e.g., a PI3K inhibitor if p-Akt is elevated).
Enhanced DNA Damage Repair 1. Assess DNA Damage and Repair: Perform a comet assay or check for γH2AX foci to evaluate the extent of DNA damage and its resolution over time in sensitive versus resistant cells after SR271425 treatment. 2. Inhibit DNA Repair Pathways: Investigate the effect of combining SR271425 with inhibitors of key DNA repair proteins (e.g., PARP inhibitors).

Hypothetical Data: Effect of a P-gp Inhibitor on SR271425 IC50

Cell LineTreatmentIC50 (nM)
Parental Sensitive CellsSR271425 alone50
Parental Sensitive CellsSR271425 + Verapamil (10 µM)45
Resistant CellsSR271425 alone500
Resistant CellsSR271425 + Verapamil (10 µM)75

Experimental Protocols

Protocol 1: Western Blot for ABC Transporter Expression
  • Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (ABCB1), MRP1 (ABCC1), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of SR271425 (with or without a resistance modulator) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways in Drug Resistance

ResistancePathways cluster_efflux Increased Drug Efflux cluster_survival Activation of Pro-Survival Pathways cluster_dna_repair Enhanced DNA Repair SR271425_in SR271425 (Intracellular) Pgp P-glycoprotein (ABC Transporter) SR271425_in->Pgp Binds SR271425_out SR271425 (Extracellular) Pgp->SR271425_out Pumps out GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival SR271425_dna SR271425 DNA DNA SR271425_dna->DNA DNADamage DNA Damage DNA->DNADamage PARP PARP DNADamage->PARP Repair DNA Repair PARP->Repair ResistanceWorkflow cluster_investigation Mechanism Investigation start Observation: Decreased SR271425 Efficacy develop_resistant_line Develop Resistant Cell Line (e.g., dose escalation) start->develop_resistant_line characterize_phenotype Characterize Resistant Phenotype (IC50, apoptosis) develop_resistant_line->characterize_phenotype hypothesis Hypothesize Resistance Mechanism characterize_phenotype->hypothesis efflux Test for Increased Efflux (Western Blot, Inhibitors) hypothesis->efflux survival Assess Survival Pathways (Phospho-protein analysis) hypothesis->survival repair Evaluate DNA Repair (Comet Assay, γH2AX) hypothesis->repair validation Validate Mechanism (e.g., gene knockdown, combination therapy) efflux->validation survival->validation repair->validation outcome Identify Strategy to Overcome Resistance validation->outcome CombinationTherapy SR271425 SR271425 DNADamage DNA Damage SR271425->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis Resistance Resistance Mechanism (e.g., Upregulated Survival Pathway) Resistance->Apoptosis Inhibits Inhibitor Pathway Inhibitor Inhibitor->Resistance Inhibits

References

Modifying SW 71425 treatment protocols for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for modifying SW 71425 treatment protocols to enhance efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as SR271425 or WIN71425) is a synthetic thioxanthone derivative with a broad spectrum of antitumor activity.[1][2] Its mechanism of action is not fully understood, but it is known to be a DNA-interacting agent.[3] Unlike some other cytotoxic agents, it does not inhibit topoisomerase I or II.[3] While it can inhibit helicase, this activity is observed at concentrations likely too high to be its primary mode of cytotoxicity.[3]

Q2: What is the NSC number for this compound (SR271425) in the NCI DTP database?

A2: The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has assigned the NSC number 656243 to SR271425. This identifier can be used to access public screening data.

Q3: Is this compound soluble in aqueous solutions?

A3: Based on the physicochemical properties of its parent compound, thioxanthone, this compound is expected to have poor solubility in water. Thioxanthone is insoluble in water but soluble in organic solvents like acetic acid, benzene, and chloroform, and sparingly soluble in ethanol. It is highly recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

Q4: What were the key findings from the clinical development of this compound?

A4: this compound (SR271425) underwent Phase I clinical trials. However, its development was halted due to dose-limiting cardiac toxicity, specifically QTc interval prolongation.[3] The mean terminal plasma half-life of the compound was found to be approximately 6 to 7 hours.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Media The compound is likely precipitating when the organic stock solution is diluted into the aqueous cell culture medium.- Lower the final concentration of the organic solvent (e.g., DMSO) in the media to ≤0.5%.- Increase the serum concentration in the media to aid solubility.- Prepare intermediate dilutions in a serum-containing medium before final dilution.- Visually inspect for precipitation after dilution and gently warm the medium if necessary.
High Variability in Assay Results Inconsistent compound concentration due to precipitation or degradation. Pipetting errors. Cell plating inconsistencies.- Ensure the compound is fully dissolved in the stock solution before use.- Prepare fresh dilutions for each experiment.- Use calibrated pipettes and ensure homogenous cell suspension before plating.- Include appropriate positive and negative controls in each assay plate.
Low or No Cytotoxic Effect The concentration range tested is too low. The exposure time is insufficient. The selected cell line is resistant.- Broaden the concentration range of this compound in your dose-response experiments.- Increase the incubation time; continuous exposure has been shown to be more effective for thioxanthones.[1]- Refer to the NCI-60 GI50 data to select cell lines with known sensitivity (see Data Presentation section).
Solvent-Induced Cell Toxicity The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.- Perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your cell line.- Ensure the final solvent concentration is kept consistent across all wells, including the untreated control.

Data Presentation

NCI-60 In Vitro Growth Inhibition Data for SR271425 (NSC: 656243)

The following table summarizes the 50% growth inhibition (GI50) values for SR271425 across the NCI-60 panel of human tumor cell lines. The GI50 is the molar concentration of the compound that causes a 50% reduction in cell growth.

Cell LineTissue TypeGI50 (M)
Leukemia
CCRF-CEMLeukemia1.95E-06
HL-60(TB)Leukemia2.14E-06
K-562Leukemia1.00E-05
MOLT-4Leukemia2.82E-07
RPMI-8226Leukemia1.48E-06
SRLeukemia1.51E-06
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung2.14E-06
EKVXNon-Small Cell Lung1.55E-06
HOP-62Non-Small Cell Lung1.51E-06
HOP-92Non-Small Cell Lung1.38E-06
NCI-H226Non-Small Cell Lung1.86E-06
NCI-H23Non-Small Cell Lung1.74E-06
NCI-H322MNon-Small Cell Lung1.66E-06
NCI-H460Non-Small Cell Lung1.41E-06
NCI-H522Non-Small Cell Lung1.91E-06
Colon Cancer
COLO 205Colon1.55E-06
HCC-2998Colon1.70E-06
HCT-116Colon1.62E-06
HCT-15Colon2.19E-06
HT29Colon1.95E-06
KM12Colon1.62E-06
SW-620Colon1.66E-06
CNS Cancer
SF-268CNS2.24E-06
SF-295CNS2.04E-06
SF-539CNS1.74E-06
SNB-19CNS1.74E-06
SNB-75CNS1.78E-06
U251CNS1.91E-06
Melanoma
LOX IMVIMelanoma1.70E-06
MALME-3MMelanoma2.09E-06
M14Melanoma1.78E-06
SK-MEL-2Melanoma2.09E-06
SK-MEL-28Melanoma2.75E-06
SK-MEL-5Melanoma1.82E-06
UACC-257Melanoma1.95E-06
UACC-62Melanoma2.04E-06
Ovarian Cancer
IGROV1Ovarian1.70E-06
OVCAR-3Ovarian2.00E-06
OVCAR-4Ovarian1.66E-06
OVCAR-5Ovarian2.09E-06
OVCAR-8Ovarian1.70E-06
NCI/ADR-RESOvarian2.69E-06
SK-OV-3Ovarian2.29E-06
Renal Cancer
786-0Renal1.58E-06
A498Renal2.24E-06
ACHNRenal2.04E-06
CAKI-1Renal2.29E-06
RXF 393Renal1.70E-06
SN12CRenal1.74E-06
TK-10Renal1.66E-06
UO-31Renal1.70E-06
Prostate Cancer
PC-3Prostate2.00E-06
DU-145Prostate1.95E-06
Breast Cancer
MCF7Breast2.09E-06
MDA-MB-231/ATCCBreast1.82E-06
HS 578TBreast1.91E-06
BT-549Breast1.62E-06
T-47DBreast2.29E-06
MDA-MB-435Breast1.91E-06

Note: Data obtained from the NCI DTP public database. The sensitivity of cell lines can vary between experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the required mass of this compound powder to prepare a 10 mM stock solution in DMSO.

  • In a sterile environment, add the calculated mass of this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution. If necessary, use a sonicator for brief periods.

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. Ensure the final DMSO concentration does not exceed 0.5%.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium and DMSO only (vehicle control) and wells with medium only (untreated control).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

Visualizations

G cluster_prep Protocol 1: Stock Solution Preparation cluster_assay Protocol 2: In Vitro Cytotoxicity Assay SW71425_powder This compound Powder Vortex Vortex / Sonicate SW71425_powder->Vortex DMSO DMSO (Solvent) DMSO->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Aliquots Store at -80°C Stock_Solution->Aliquots Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare this compound Dilutions Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells (48-72h) Prepare_Dilutions->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Data_Analysis Calculate GI50 Read_Absorbance->Data_Analysis

Caption: Experimental workflow for preparing and testing this compound in vitro.

G SW71425 This compound DNA_Interaction Interacts with DNA SW71425->DNA_Interaction Replication_Block Replication Stress DNA_Interaction->Replication_Block Transcription_Block Inhibition of Transcription DNA_Interaction->Transcription_Block DNA_Damage DNA Damage Response Replication_Block->DNA_Damage Transcription_Block->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Putative signaling pathway for this compound as a DNA-interacting agent.

G troubleshooting Issue Potential Cause Recommended Solution precipitation Compound Precipitation Poor aqueous solubility Lower solvent %; Increase serum variability High Variability Inconsistent dosing Prepare fresh dilutions; Use controls no_effect No Cytotoxicity Concentration too low Increase dose range/time

Caption: Logical relationship of common troubleshooting issues for this compound.

References

Validation & Comparative

A Comparative Guide to the Anti-Tumor Activity of Thioxanthone Analogs: SW 71425 vs. SW 33377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-tumor properties of two thioxanthone derivatives, SW 71425 (also known as SR271425) and SW 33377 (also known as WIN 33377 or SR 233377). Thioxanthones are a class of aromatic hydrocarbons recognized for their cytotoxic effects against various tumor models. SW 33377 demonstrated considerable promise in preclinical studies, advancing to Phase I clinical trials. However, its development was impeded by undesirable cardiac effects.[1] This led to the synthesis of new analogs, including this compound, with the goal of retaining anti-tumor efficacy while mitigating adverse side effects.

Quantitative Analysis of Anti-Tumor Activity

A key comparative study evaluated the antiproliferative action of this compound and SW 33377 using an in vitro soft agar cloning system with freshly explanted human tumor specimens. The findings from this study are summarized below.

CompoundConcentrationEfficacy ComparisonTumor Types with Similar Efficacy (at 10 µg/ml)
This compound Lower ConcentrationsLess effective than SW 33377Breast, Colon, Non-small cell lung, Ovarian
10 µg/mlNearly as effective as SW 33377Breast, Colon, Non-small cell lung, Ovarian
50 µg/mlHighly effectiveNot specified
SW 33377 All Concentrations TestedConsistently effectiveBreast, Colon, Non-small cell lung, Ovarian

Experimental Protocols

The primary experimental method cited for the direct comparison of this compound and SW 33377 is the in vitro soft agar colony formation assay. This assay is a stringent method for determining the anchorage-independent growth of tumor cells, a hallmark of malignant transformation.

Soft Agar Colony Formation Assay

Objective: To assess the inhibitory effect of this compound and SW 33377 on the colony-forming ability of freshly explanted human tumor cells.

Methodology:

  • Preparation of Base Agar Layer: A bottom layer of agar in culture medium is prepared and allowed to solidify in petri dishes.

  • Preparation of Cell Suspension: Freshly explanted human tumor specimens are processed to create a single-cell suspension.

  • Drug Exposure: The tumor cell suspension is incubated with varying concentrations of this compound or SW 33377. Both continuous and 1-hour exposure protocols have been utilized.

  • Plating in Top Agar Layer: Following drug exposure, the cells are mixed with a top layer of soft agar in culture medium and plated on top of the base agar layer.

  • Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation (typically 10-21 days).

  • Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with crystal violet) and counted to determine the extent of growth inhibition by the test compounds compared to untreated controls.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow of the soft agar colony formation assay used to evaluate the anti-tumor activity of this compound and SW 33377.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_base Prepare Base Agar Layer plate_cells Plate Cells in Top Agar onto Base Layer prep_base->plate_cells prep_cells Prepare Single-Cell Suspension (from Human Tumor Explants) drug_exp Incubate Cells with This compound or SW 33377 prep_cells->drug_exp drug_exp->plate_cells incubation Incubate for 10-21 Days plate_cells->incubation stain Stain Colonies incubation->stain count Count Colonies and Determine Growth Inhibition stain->count

Workflow for Soft Agar Colony Formation Assay

Signaling Pathways and Mechanism of Action

The precise mechanisms of action for this compound and SW 33377 have not been fully elucidated. However, research on thioxanthones suggests several potential pathways. The primary proposed mechanism involves interaction with DNA.

Thioxanthones, as a class, are thought to exert their cytotoxic effects through:

  • DNA Intercalation: Inserting between the base pairs of DNA, which can disrupt DNA replication and transcription.

  • Inhibition of Nucleic Acid Biosynthesis: Interfering with the synthesis of DNA and RNA.

  • Topoisomerase Inhibition: Some thioxanthones inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication and transcription.

For SW 33377, there are some indications that it may function as a topoisomerase II inhibitor. In contrast, it has been reported that this compound does not inhibit topoisomerase I or II, suggesting a different or more specific mechanism of action, likely still involving direct DNA binding.

The following diagram illustrates the potential mechanisms of action for these thioxanthone compounds.

G cluster_thioxanthones Thioxanthones (this compound & SW 33377) cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Effects thioxanthones This compound / SW 33377 dna Nuclear DNA thioxanthones->dna DNA Binding/ Intercalation topoII Topoisomerase II (Primarily SW 33377) thioxanthones->topoII Inhibition dna_damage DNA Damage dna->dna_damage rep_inhibit Inhibition of DNA Replication dna->rep_inhibit trans_inhibit Inhibition of Transcription dna->trans_inhibit topoII->dna_damage apoptosis Apoptosis dna_damage->apoptosis rep_inhibit->apoptosis trans_inhibit->apoptosis

Potential Mechanisms of Action for Thioxanthones

Conclusion

Both this compound and SW 33377 demonstrate significant anti-tumor activity against a range of human tumor types in vitro. While SW 33377 shows consistent potency across various concentrations, this compound exhibits comparable efficacy at higher concentrations. The development of this compound as an analog with a potentially improved safety profile, particularly concerning cardiotoxicity, makes it a compound of continued interest. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of these thioxanthone derivatives to better understand their therapeutic potential and guide future drug development efforts.

References

SR271425: A Comparative Analysis of a Potent Thioxanthone Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thioxanthone derivative SR271425 with other compounds in its class, focusing on preclinical anti-tumor efficacy. The data presented is intended to support research and development efforts in the field of oncology.

Introduction to Thioxanthones and SR271425

Thioxanthones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Many derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antioxidant agents.[2][3] SR271425, N-[[1-[[2-(Diethylamino)ethyl]amino]-7-methoxy-9-oxo-9H-thioxanthen-4-yl]methyl]formamide, is a novel thioxanthone analog that has demonstrated broad and potent anti-tumor activity in preclinical models.[3][4] It is described as a cytotoxic DNA-interacting agent.[4] This guide will compare the preclinical performance of SR271425 against other thioxanthone derivatives.

Comparative Anti-Tumor Activity

The anti-tumor efficacy of SR271425 has been evaluated against a range of subcutaneously implanted solid tumors of both mouse and human origin. The data is presented as the percentage of treated tumor weight to control tumor weight (%T/C) and the log10 tumor cell kill (LK). A lower %T/C value indicates greater tumor growth inhibition.

Table 1: Preclinical Anti-Tumor Activity of SR271425 [3]

Tumor Model%T/CLog10 Tumor Cell Kill (LK)Notes
Mouse Tumors
Panc-0305/5 curesPancreatic adenocarcinoma
Colon-38 (advanced)04.9 (3/5 cures)Colon adenocarcinoma
Mam-16/C03.5Mammary adenocarcinoma
Mam-17/002.8Mammary adenocarcinoma
Colon-2603.2 (1/5 cures)Colon carcinoma
Colon-5102.7Colon carcinoma
Panc-0203.1Pancreatic adenocarcinoma
B16 Melanoma134.0Melanoma
Squamous Lung-LC12 (adv.)144.9Squamous cell lung carcinoma
Human Tumors (Xenografts)
BG-1 Ovarian161.3Ovarian carcinoma
WSU-Brl Breast250.8Breast carcinoma
Drug-Resistant Tumors
Mam-17/Adr230.8Doxorubicin-resistant mammary tumor
Mam-16/C/Adr251.0Doxorubicin-resistant mammary tumor
Mam-16/C/taxol32.4Taxol-resistant mammary tumor

For comparison, the cytotoxic activities of other recently developed thioxanthone derivatives against various cancer cell lines are presented below. These values are reported as the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50).

Table 2: Cytotoxic Activity of Tetracyclic Thioxanthene Derivatives [2]

CompoundA375-C5 (Melanoma) GI50 (µM)MCF-7 (Breast) GI50 (µM)NCI-H460 (Lung) GI50 (µM)
11 6.48 ± 0.886.39 ± 0.495.66 ± 0.89
12 38.77 ± 5.9333.82 ± 1.6131.19 ± 1.53
13 22.88 ± 3.7518.85 ± 1.4216.97 ± 3.12
14 8.02 ± 3.599.81 ± 1.0111.23 ± 1.22
Doxorubicin 0.03 ± 0.000.04 ± 0.010.05 ± 0.01

Table 3: Cytotoxic Activity of Cysteine-Coupled Thioxanthone Analogues [2]

CompoundCaCo (Colon) IC50 (µg/ml)HepG (Hepatic) IC50 (µg/ml)HeLa (Cervical) IC50 (µg/ml)
I --6.0
II -49.2-
III 2.79--

Experimental Protocols

In Vivo Tumor Growth Inhibition Assay

The in vivo anti-tumor activity of SR271425 was evaluated using subcutaneously transplanted solid tumors in mice.[5] A general protocol for such an assay is as follows:

  • Tumor Cell Implantation: A known number of tumor cells are implanted subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into control and treatment groups.

  • Drug Administration: SR271425 or a vehicle control is administered to the mice. The dosing schedule and route of administration (intravenous or oral) are key parameters.[3]

  • Tumor Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: At the end of the study, the mean tumor volume of the treated group is compared to the control group to calculate the %T/C. The log10 tumor cell kill (LK) is calculated based on the delay in tumor growth.

G cluster_0 Experimental Workflow: In Vivo Tumor Growth Inhibition A Tumor Cell Implantation (Subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization of Mice B->C D Drug Administration (SR271425 or Vehicle) C->D E Tumor Volume Measurement (Twice Weekly) D->E F Endpoint Analysis (%T/C, Log Kill) E->F

Experimental Workflow for In Vivo Studies
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic effects of the tetracyclic thioxanthene derivatives were determined using the Sulforhodamine B (SRB) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the thioxanthone compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: Cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: The absorbance is read on a microplate reader, which is proportional to the cell number.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

Signaling Pathways

SR271425 is characterized as a DNA-interacting agent, suggesting its mechanism of action involves the disruption of DNA replication and transcription in cancer cells.[4] While the precise signaling pathway has not been fully elucidated, its potent cytotoxic effects point towards the induction of apoptosis.

Other thioxanthone derivatives have been shown to exert their anti-cancer effects through various mechanisms. For instance, some cysteine-coupled thioxanthone analogues exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer that contributes to inflammation and cell proliferation.[2]

The related thioxanthene, lucanthone, has been shown to act as a topoisomerase II inhibitor and also to inhibit autophagy, a cellular process that can promote cancer cell survival.[6] This suggests that thioxanthones can target multiple pathways to induce cancer cell death.

G cluster_0 Potential Signaling Pathways for Thioxanthones SR271425 SR271425 DNA DNA SR271425->DNA Interacts with Apoptosis Apoptosis DNA->Apoptosis leads to Thioxanthone_Analogs Other Thioxanthone Analogues COX2 COX-2 Thioxanthone_Analogs->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation_Proliferation Inflammation & Proliferation Prostaglandins->Inflammation_Proliferation promotes Lucanthone Lucanthone TopoII Topoisomerase II Lucanthone->TopoII Inhibits Autophagy Autophagy Lucanthone->Autophagy Inhibits TopoII->Apoptosis inhibition leads to CellSurvival Cell Survival Autophagy->CellSurvival promotes

Potential Anti-Cancer Mechanisms of Thioxanthones

Conclusion

SR271425 stands out as a highly potent anti-cancer agent within the thioxanthone class, demonstrating remarkable efficacy against a broad spectrum of preclinical tumor models, including those resistant to standard chemotherapeutic agents. The comprehensive data presented in this guide underscores the therapeutic potential of SR271425 and provides a valuable resource for researchers in the development of novel cancer therapies. Further investigation into the specific molecular targets and signaling pathways of SR271425 is warranted to fully elucidate its mechanism of action and to guide its clinical development.

References

Comparative Efficacy of SW 71425 in Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the anti-cancer efficacy of SW 71425 (also known as SR271425), a novel thioxanthone derivative. Designed for researchers, scientists, and drug development professionals, this document summarizes the available preclinical data on this compound, offers a comparison with established chemotherapeutic agents, details relevant experimental protocols, and visualizes its mechanism of action.

Abstract

This compound is a DNA-interacting agent that has demonstrated broad antitumor activity in preclinical studies. It was evaluated in the National Cancer Institute's (NCI) 60-cell line screen, exhibiting a median IC50 of 1.7 μM. Notably, non-small cell lung cancer and colon cancer cell lines displayed the highest sensitivity to the compound. While this compound showed promise in these initial studies, its clinical development was halted in Phase I trials due to observations of cardiac toxicity, a side effect also seen with its parent compounds. This guide serves to consolidate the existing preclinical efficacy data to inform future research in this area.

Quantitative Efficacy Analysis

The antiproliferative activity of this compound has been evaluated across a panel of human cancer cell lines. For comparative purposes, this section presents the available data for this compound alongside two well-established anticancer drugs, Doxorubicin and Topotecan, which also target DNA replication and topology.

Table 1: Comparative in vitro Efficacy (IC50/GI50, µM) of this compound, Doxorubicin, and Topotecan in Selected Cancer Cell Lines

Cell LineCancer TypeThis compound (SR271425) GI50 (µM)Doxorubicin GI50 (µM)Topotecan GI50 (µM)
NCI-60 Panel Various 1.7 (Median) 0.097 (Mean) [1]0.031 (Mean) [1]
Further breakdown for this compound in specific cell lines is not publicly available.
MCF7 BreastNot Available0.030.02
NCI/ADR-RES BreastNot Available1.9Not Available
HS 578T BreastNot Available0.02Not Available
MDA-MB-231 BreastNot Available0.020.01
BT-549 BreastNot Available0.01Not Available
T-47D BreastNot Available0.01Not Available
COLO 205 ColonNot Available0.020.01
HCC-2998 ColonNot Available0.030.02
HCT-116 ColonNot Available0.020.01
HCT-15 ColonNot Available0.040.02
HT29 ColonNot Available0.040.02
KM12 ColonNot Available0.030.01
SW-620 ColonNot Available0.020.01
NCI-H226 Non-Small Cell LungNot Available0.020.02
NCI-H23 Non-Small Cell LungNot Available0.020.01
NCI-H322M Non-Small Cell LungNot Available0.040.02
NCI-H460 Non-Small Cell LungNot Available0.010.01
NCI-H522 Non-Small Cell LungNot Available0.020.02
A549/ATCC Non-Small Cell LungNot Available0.010.01
EKVX Non-Small Cell LungNot Available0.050.02
HOP-62 Non-Small Cell LungNot Available0.020.01
HOP-92 Non-Small Cell LungNot Available0.020.01
OVCAR-3 OvarianNot Available0.030.01
OVCAR-4 OvarianNot Available0.020.01
OVCAR-5 OvarianNot Available0.040.02
OVCAR-8 OvarianNot Available0.020.01
IGROV1 OvarianNot Available0.030.01
SK-OV-3 OvarianNot Available0.040.02
NCI-H226 OvarianNot Available0.020.02

Note: The IC50/GI50 values for Doxorubicin and Topotecan are sourced from the NCI-60 database and may represent the mean of multiple experiments. The specific experimental conditions for each data point may vary.

Mechanism of Action and Signaling Pathways

This compound is characterized as a DNA-interacting agent. Its primary mechanism of action is believed to be through DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This interaction disrupts the normal structure and function of DNA, ultimately leading to the inhibition of critical cellular processes like DNA replication and transcription, and subsequently inducing cell death. Unlike some other DNA-targeting agents, this compound does not inhibit topoisomerase I or II. There is some evidence to suggest it may inhibit helicase activity, but at concentrations that may be too high to be its primary cytotoxic mechanism.

SW71425_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell SW71425 This compound nucleus Nucleus SW71425->nucleus Cellular Uptake dna DNA SW71425->dna Intercalation replication DNA Replication dna->replication Inhibition transcription Transcription dna->transcription Inhibition apoptosis Apoptosis replication->apoptosis Induction transcription->apoptosis Induction

Caption: Proposed mechanism of action for this compound in cancer cells.

As a DNA intercalator, this compound shares mechanistic similarities with Doxorubicin. The signaling pathway for Doxorubicin provides a more detailed illustration of the downstream consequences of this class of drugs.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Production Doxorubicin->ROS Replication_Transcription_Block Replication & Transcription Block DNA->Replication_Transcription_Block DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Transcription_Block->Apoptosis

Caption: Simplified signaling pathway for Doxorubicin.

Experimental Protocols

The in vitro efficacy data for this compound was primarily generated using the NCI-60 screen and soft agar colony formation assays. Below are generalized protocols for these key experiments.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a high-throughput assay that evaluates the cytotoxic and/or cytostatic effects of a compound against 60 different human cancer cell lines.

NCI60_Workflow start Start cell_plating Plate 60 Cancer Cell Lines start->cell_plating drug_addition Add this compound (5 concentrations) cell_plating->drug_addition incubation Incubate for 48h drug_addition->incubation srb_staining Fix and Stain with Sulforhodamine B (SRB) incubation->srb_staining measurement Measure Optical Density srb_staining->measurement analysis Calculate GI50, TGI, and LC50 measurement->analysis end End analysis->end

Caption: General experimental workflow for the NCI-60 screen.

Protocol:

  • Cell Plating: The 60 different human cancer cell lines are seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: this compound is added to the wells at five different 10-fold serial dilutions.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and stained with the protein-binding dye Sulforhodamine B (SRB).

  • Measurement: The optical density of the stained cells is measured using a plate reader.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) are calculated.

Soft Agar Colony Formation Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of tumorigenicity.

Soft_Agar_Assay_Workflow start Start base_agar Prepare Base Agar Layer start->base_agar cell_suspension Prepare Cell Suspension in Top Agar with this compound base_agar->cell_suspension plating Plate Cell/Agar Mixture onto Base Layer cell_suspension->plating incubation Incubate for 2-3 Weeks plating->incubation staining Stain Colonies with Crystal Violet incubation->staining counting Count Colonies staining->counting end End counting->end

Caption: General workflow for a soft agar colony formation assay.

Protocol:

  • Prepare Base Layer: A layer of agar is prepared in a culture dish to provide a solid support.

  • Prepare Top Layer with Cells: Cancer cells are suspended in a solution of low-melting-point agar containing various concentrations of this compound.

  • Plating: The cell-agar mixture is layered on top of the base agar.

  • Incubation: The dishes are incubated for 2-3 weeks to allow for colony formation.

  • Staining and Counting: The colonies are stained with a dye such as crystal violet and counted to determine the effect of the compound on anchorage-independent growth.

Conclusion and Future Directions

This compound is a thioxanthone derivative with demonstrated in vitro anti-cancer activity, particularly against non-small cell lung and colon cancer cell lines. Its mechanism of action as a DNA intercalating agent places it within a class of well-established chemotherapeutics. However, the clinical development of this compound was halted due to cardiac toxicity.

For researchers interested in this class of compounds, the preclinical data on this compound provides a valuable foundation. Future efforts could focus on synthesizing analogs of this compound with a more favorable safety profile, potentially by modifying the structure to reduce cardiotoxicity while retaining or enhancing its anti-cancer efficacy. Further elucidation of the specific molecular interactions between this compound and DNA, as well as a more detailed investigation into its potential effects on other cellular targets, could also guide the development of next-generation thioxanthone-based cancer therapies. The lack of publicly available, detailed IC50 data for this compound across a broad panel of cell lines represents a significant data gap that, if filled, would greatly aid in these future research endeavors.

References

Validating the Anti-Cancer Effects of SR271425: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of the investigational thioxanthone analog, SR271425, with its parent compounds, lucanthone and hycanthone. The information presented is based on available preclinical and clinical data to support further research and development in the field of oncology.

Overview of Thioxanthone Analogs in Cancer Therapy

Thioxanthones are a class of heterocyclic compounds that have been investigated for their therapeutic properties, including anti-parasitic and anti-cancer activities. Lucanthone and its active metabolite, hycanthone, were initially used as antischistosomal agents. Their ability to interfere with DNA synthesis led to the exploration of their potential as anti-cancer drugs. SR271425 is a third-generation thioxanthone designed to enhance anti-tumor activity while reducing the toxicities associated with earlier compounds.

In Vitro Anti-Cancer Activity

While specific NCI-60 screening data for SR271425 is not publicly available, the anti-proliferative activity of thioxanthones has been demonstrated in various cancer cell lines. For comparison, data for other aminated thioxanthones shows potent cell growth inhibition.

Table 1: Comparative In Vitro Anti-Cancer Activity of Thioxanthone Analogs

CompoundCancer Cell LineAssay TypeEndpointResultReference
Aminated Thioxanthone (Structurally similar to Lucanthone/Hycanthone)K562 (Myeloid Leukemia)Cell Growth InhibitionGI501.9 µM[1]
Aminated Thioxanthone (Structurally similar to Lucanthone/Hycanthone)MCF-7 (Breast Adenocarcinoma)Cell Growth InhibitionGI505-7 µM[1]
Aminated Thioxanthone (Structurally similar to Lucanthone/Hycanthone)NCI-H460 (Non-Small Cell Lung Cancer)Cell Growth InhibitionGI505-7 µM[1]
Aminated Thioxanthone (Structurally similar to Lucanthone/Hycanthone)A375-C5 (Melanoma)Cell Growth InhibitionGI505-7 µM[1]

In Vivo Anti-Cancer Efficacy

SR271425 demonstrated broad and significant anti-tumor activity in various preclinical xenograft models of both mouse and human origin.

Table 2: Preclinical In Vivo Efficacy of SR271425 in Murine and Human Tumor Xenograft Models

Tumor ModelTreatment/Control Ratio (%T/C)Log10 Tumor Cell Kill (LK)Cures
Panc-03 (Pancreatic)0-5/5
Colon-38 (Advanced Stage)04.93/5
Mam-16/C (Mammary)03.5-
Mam-17/0 (Mammary)02.8-
Colon-2603.21/5
Colon-5102.7-
Panc-02 (Pancreatic)03.1-
B16 Melanoma13%4.0-
Squamous Lung-LC12 (Advanced Stage)14%4.9-
BG-1 (Human Ovarian)16%1.3-
WSU-Brl (Human Breast)25%0.8-
Mam-17/Adr (Doxorubicin-Resistant)23%0.8-
Mam-16/C/Adr (Doxorubicin-Resistant)25%1.0-
Mam-16/C/taxol (Taxol-Resistant)3%2.4-
L1210 Leukemia (IV Implanted)-6.3-
AML1498 Leukemia (IV Implanted)-5.3-

Mechanism of Action

The primary mechanism of action for thioxanthones like lucanthone and hycanthone is believed to be DNA intercalation. This involves the insertion of the planar thioxanthone molecule between the base pairs of the DNA double helix, leading to structural distortions that can inhibit DNA replication and transcription, ultimately inducing cell death. SR271425 is also a DNA-binding agent. While its precise mechanism has not been fully elucidated, it is thought to exert its cytotoxic effects through a similar interaction with DNA. Some studies on other thioxanthone derivatives suggest they may also induce cytotoxicity through mitochondrial failure and oxidative stress.

G cluster_drug SR271425 cluster_cellular Cellular Effects cluster_downstream Downstream Consequences SR271425 SR271425 DNA Nuclear DNA SR271425->DNA Intercalation/ Binding Mitochondria Mitochondria SR271425->Mitochondria Mitochondrial Dysfunction DNA_Damage DNA Damage & Replication Stress DNA->DNA_Damage ROS Increased ROS Mitochondria->ROS ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis ATP_Depletion->Apoptosis

Caption: Proposed mechanism of action for SR271425.

Clinical Evaluation and Safety Profile

SR271425 underwent Phase I clinical trials in patients with advanced solid tumors. These trials were ultimately terminated by the sponsor due to cardiac toxicity, specifically QTc prolongation. No confirmed tumor responses were observed, although some patients experienced prolonged stable disease.

Table 3: Summary of Phase I Clinical Trial Data for SR271425

Study DesignPatient PopulationDosing ScheduleMaximum Tolerated Dose (MTD) / Maximum Administered DoseDose-Limiting Toxicities (DLTs)Best Response
Dose-escalationRefractory solid tumors1-hour IV infusion weekly for 2 weeks, 1 week restNot reached (up to 675 mg/m²/wk)None identifiedStable Disease
Dose-escalationAdvanced malignancies1-hour IV infusion every 3 weeks1,320 mg/m²Grade 3 QTc prolongationStable Disease
Dose-escalationRefractory solid tumors1-hour IV infusion on days 1, 2, 3 every 3 weeksNot reached (up to 450 mg/m²/day)None reportedStable Disease
Dose-escalationRefractory solid tumors24-hour IV continuous infusion every 3 weeks-Grade 3 QTc prolongation, Grade 3 neutropeniaStable Disease, 1 biological response (PSA decrease)

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol based on NCI-60 Screen)
  • Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Incubation: After a 24-hour pre-incubation period, experimental compounds are added at various concentrations.

  • Assay Termination: After a 48-hour incubation with the drug, the assay is terminated by the addition of trichloroacetic acid.

  • Staining and Measurement: Cells are stained with sulforhodamine B, and the absorbance is read on an automated plate reader.

  • Data Analysis: The percentage of cell growth or inhibition is calculated relative to control wells.

G start Start culture Culture Cancer Cell Lines start->culture plate Plate Cells in 96-well Plates culture->plate incubate1 Incubate 24h plate->incubate1 add_drug Add SR271425 & Comparator Drugs incubate1->add_drug incubate2 Incubate 48h add_drug->incubate2 fix_stain Fix, Wash, and Stain Cells incubate2->fix_stain read_plate Read Absorbance fix_stain->read_plate analyze Calculate GI50/ IC50 Values read_plate->analyze end End analyze->end

Caption: In vitro cytotoxicity experimental workflow.

In Vivo Xenograft Tumor Model (General Protocol for Pancreatic Cancer)
  • Animal Model: Athymic nude mice are typically used.

  • Cell Preparation: A suspension of human pancreatic cancer cells (e.g., Panc-03) is prepared.

  • Tumor Implantation: The cell suspension is subcutaneously or orthotopically injected into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: SR271425 or comparator drugs are administered intravenously or orally according to a specified schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The treatment/control ratio (%T/C) and Log10 tumor cell kill are calculated to determine efficacy.

G start Start implant Implant Tumor Cells into Nude Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer SR271425 or Vehicle Control randomize->treat measure Measure Tumor Volume Periodically treat->measure endpoint Continue Until Study Endpoint measure->endpoint Tumor size or time limit reached analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

Caption: In vivo xenograft model experimental workflow.

Conclusion

SR271425 demonstrated promising and broad-spectrum anti-cancer activity in preclinical models, showing efficacy against a range of solid tumors, including those resistant to standard chemotherapeutic agents. However, its clinical development was halted due to cardiac toxicity. This comparative guide highlights the potential of the thioxanthone scaffold in oncology and underscores the importance of mitigating off-target toxicities in the development of novel anti-cancer agents. Further research into the precise molecular interactions of SR271425 and the mechanisms underlying its toxicity could inform the design of safer and more effective thioxanthone-based cancer therapeutics.

References

A Comparative Analysis of SW 71425 and Doxorubicin for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the thioxanthone SW 71425 and the well-established chemotherapeutic agent doxorubicin. This document synthesizes available preclinical data to highlight the similarities and differences in their mechanisms of action, efficacy, and toxicological profiles. It is important to note that no direct head-to-head comparative studies of this compound and doxorubicin have been identified in the public domain; therefore, this comparison is based on individual studies of each compound.

Introduction to this compound and Doxorubicin

This compound is a third-generation thioxanthone, an aromatic hydrocarbon with demonstrated cytotoxic activity against various tumor models[1]. It is an analog developed to have similar or enhanced antitumor effects with reduced undesirable side effects, such as cardiotoxicity, that were observed with earlier compounds in its class[2].

Doxorubicin , sold under brand names like Adriamycin, is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades[1][3]. It is widely used to treat a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas[1][2][3][4]. Its potent anticancer activity is, however, accompanied by significant side effects, most notably dose-dependent cardiotoxicity[1].

Mechanism of Action

The mechanisms by which this compound and doxorubicin exert their cytotoxic effects differ significantly, which is a key point of comparison for researchers.

This compound: The precise mechanism of action for this compound has not been fully elucidated[2]. However, studies indicate that it binds to DNA[2]. Unlike many cytotoxic agents with similar structures, this compound does not inhibit topoisomerase I or topoisomerase II[2]. While it does show some helicase inhibition, the concentration required for this effect is likely too high to be the primary driver of its cytotoxicity[2].

Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. Its primary modes of inducing cell death include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, which disrupts DNA replication and transcription[1][5][6].

  • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent apoptosis[1][5][7].

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone form, which then reacts with oxygen to produce superoxide radicals and other ROS. These free radicals cause damage to cellular components, including DNA, proteins, and lipids[5][6][7].

G cluster_0 This compound cluster_1 Doxorubicin sw71425 This compound dna_binding Binds to DNA sw71425->dna_binding unknown_moa Further Downstream Effects (Not Fully Elucidated) dna_binding->unknown_moa cell_death_sw Cell Death unknown_moa->cell_death_sw doxorubicin Doxorubicin intercalation DNA Intercalation doxorubicin->intercalation topo_inhibition Topoisomerase II Inhibition doxorubicin->topo_inhibition ros_generation ROS Generation doxorubicin->ros_generation dna_damage DNA Double-Strand Breaks intercalation->dna_damage topo_inhibition->dna_damage ros_generation->dna_damage lipid_peroxidation Lipid Peroxidation ros_generation->lipid_peroxidation apoptosis Apoptosis dna_damage->apoptosis lipid_peroxidation->apoptosis G start Start: Prepare Cell Cultures seed_plates Seed Cells in 96/384-well Plates start->seed_plates incubate_24h Incubate for 24h (Cell Attachment) seed_plates->incubate_24h add_compounds Add Compounds to Plates (Include Controls) incubate_24h->add_compounds prepare_compounds Prepare Serial Dilutions of this compound & Doxorubicin prepare_compounds->add_compounds incubate_72h Incubate for 72h (Drug Exposure) add_compounds->incubate_72h add_reagent Add Viability Reagent (e.g., MTT, SRB, CellTiter-Glo) incubate_72h->add_reagent read_plates Measure Absorbance/ Luminescence add_reagent->read_plates analyze_data Data Analysis: Calculate IC50/GI50 Values read_plates->analyze_data end End: Compare Potency analyze_data->end

References

Head-to-Head Comparison: SR271425 vs. SW 68210 in Preclinical Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two thioxanthone-based anticancer compounds, SR271425 and SW 68210. Thioxanthones represent a class of aromatic hydrocarbons investigated for their cytotoxic properties against various tumor models. Potential mechanisms of their antitumor activity include DNA intercalation, inhibition of nucleic acid biosynthesis, and topoisomerase inhibition. This document summarizes their performance in preclinical studies, presents available quantitative data, and outlines relevant experimental methodologies to inform further research and development.

Compound Overview

SR271425 , also known as SW 71425, is a thioxanthone analog that has demonstrated broad-spectrum antitumor activity in preclinical models.[1] It functions as a DNA-interacting cytotoxic agent and has undergone Phase I clinical trials.[2] However, concerns regarding cardiac toxicity, specifically QTc prolongation, led to the termination of its clinical development program.[2][3]

SW 68210 is another thioxanthone derivative developed as an analog to the parent compound SW 33377.[4] It was investigated for its antiproliferative actions against a variety of freshly explanted human tumor specimens in vitro.[4]

In Vitro Antitumor Activity: A Comparative Analysis

A key study compared the in vitro antiproliferative effects of SR271425 (as this compound) and SW 68210 using a soft agar cloning system with freshly explanted human tumor specimens. The results indicated that both compounds were more effective with continuous exposure compared to a one-hour exposure, and a clear concentration-response effect was observed for both.[4]

CompoundEfficacy with Continuous ExposureNotes
SW 68210 Showed similar activity to the parent compound SW 33377 at all tested concentrations.[4]Considered a promising candidate for further development based on this in vitro activity.[4]
SR271425 (this compound) Less effective at lower concentrations compared to SW 68210 and SW 33377.[4]At a concentration of 10 µg/ml, it was nearly as effective as the other two compounds.[4]

At a concentration of 10 µg/ml with continuous exposure, both SR271425 and SW 68210 demonstrated similar efficacy against breast, colon, non-small cell lung, and ovarian tumors.[4]

Mechanism of Action

The primary mechanism of action for thioxanthones like SR271425 and SW 68210 is believed to involve their interaction with DNA. This can occur through several processes:

  • DNA Intercalation: The planar aromatic structure of thioxanthones allows them to insert between the base pairs of the DNA double helix, disrupting its normal function and interfering with replication and transcription.

  • Inhibition of Nucleic Acid Biosynthesis: By interfering with DNA, these compounds can inhibit the synthesis of new DNA and RNA, which is crucial for rapidly dividing cancer cells.

  • Topoisomerase Inhibition: Thioxanthones may also inhibit the activity of topoisomerases, enzymes that are essential for managing the topological state of DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death.

cluster_0 Thioxanthone Compounds (SR271425, SW 68210) cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes Thioxanthone Thioxanthone DNA DNA Thioxanthone->DNA Intercalation Topoisomerase Topoisomerase Thioxanthone->Topoisomerase Inhibition Nucleic_Acid_Syn Nucleic Acid Biosynthesis Thioxanthone->Nucleic_Acid_Syn Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis Nucleic_Acid_Syn->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for thioxanthone anticancer agents.

Experimental Protocols

The following provides a general methodology for the in vitro soft agar cloning assay used to compare SR271425 and SW 68210, based on standard practices.

Soft Agar Colony Formation Assay

Objective: To assess the anchorage-independent growth and clonogenic potential of tumor cells after treatment with test compounds.

Methodology:

  • Preparation of Base Agar Layer: A layer of 0.5% - 0.7% agar in complete culture medium is prepared in 6-well plates and allowed to solidify.

  • Cell Suspension Preparation: A single-cell suspension of the desired human tumor cells is prepared.

  • Treatment and Seeding: The cells are treated with various concentrations of SR271425 or SW 68210. For continuous exposure, the compounds are mixed with the top agar layer. For short-term exposure (e.g., 1 hour), cells are treated in suspension, washed, and then mixed with the top agar.

  • Top Agar Layer: The treated cells are suspended in a 0.3% - 0.4% agar solution in complete culture medium and layered on top of the base agar layer.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 2-4 weeks, allowing for colony formation.

  • Colony Staining and Counting: Colonies are stained with a solution such as crystal violet or nitroblue tetrazolium (NBT) and counted using a microscope. A colony is typically defined as a cluster of more than 50 cells.

  • Data Analysis: The number of colonies in the treated wells is compared to the number in the vehicle-treated control wells to determine the percentage of growth inhibition.

A Prepare Base Agar Layer in 6-well Plates E Layer Cell-Agar Mixture onto Base Layer A->E B Prepare Single-Cell Suspension of Tumor Cells C Treat Cells with SR271425 or SW 68210 B->C D Mix Treated Cells with Top Agar Solution C->D D->E F Incubate for 2-4 Weeks E->F G Stain and Count Colonies F->G H Analyze Data and Determine Growth Inhibition G->H

Caption: Workflow for a soft agar colony formation assay.

Summary and Conclusion

Both SR271425 and SW 68210 are thioxanthone-based compounds with in vitro antiproliferative activity against a range of human tumor types.[4] SW 68210 demonstrated comparable activity to its parent compound, SW 33377, at all tested concentrations under continuous exposure.[4] In contrast, SR271425 was less potent at lower concentrations but achieved similar efficacy at higher concentrations (10 µg/ml).[4]

The clinical development of SR271425 was halted due to cardiac toxicity, a critical consideration for any further development of thioxanthone analogs.[2][3] While both compounds show promise in preclinical in vitro settings, further investigation into their toxicity profiles and in vivo efficacy is warranted to fully understand their therapeutic potential. Researchers interested in this class of compounds should prioritize a thorough assessment of cardiotoxicity in parallel with efficacy studies.

References

Cross-validation of SW 71425 research findings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of SW 71425 in Preclinical and Clinical Research

This guide provides a comprehensive cross-validation of the research findings for the investigational thioxanthone analog, this compound (also known as SR271425). It objectively compares its performance with analogue compounds and outlines the experimental methodologies and clinical findings to support the data presented. This document is intended for researchers, scientists, and professionals in drug development.

In Vitro Antitumor Activity

This compound has demonstrated a broad spectrum of antitumor activity in preclinical in vitro studies. Its cytotoxic effects have been evaluated against a variety of freshly explanted human tumor specimens using a soft agar cloning system. The primary mechanism of action for thioxanthones is believed to be through DNA intercalation, leading to the inhibition of nucleic acid biosynthesis and the formation of intracellular DNA single-strand breaks.[1] While structurally similar compounds inhibit topoisomerase-II, SR271425 does not inhibit topoisomerase-I or topoisomerase-II.[2] It has been shown to inhibit helicase, but at concentrations likely too high to be its primary cytotoxic mechanism.[2]

Comparative Cytotoxicity Data

The antiproliferative action of this compound was compared to its analogs, SW 33377 and SW 68210, with continuous exposure proving more effective than short-term exposure for all compounds.[1] A clear concentration-response effect was observed.[1]

CompoundConcentrationEfficacy ComparisonNotable Activity (at 10 µg/ml)
This compound Lower ConcentrationsLess effective than SW 33377 and SW 68210Similarly effective against breast, colon, non-small cell lung, and ovarian tumors
10 µg/mlNearly as effective as SW 33377 and SW 68210
50 µg/mlHighly effective
SW 68210 All ConcentrationsSimilar activity to SW 33377Similarly effective against breast, colon, non-small cell lung, and ovarian tumors
SW 33377 All ConcentrationsBaseline for comparisonSimilarly effective against breast, colon, non-small cell lung, and ovarian tumors

Data summarized from in vitro colony formation assays of freshly explanted human tumor cells.[1]

In the NCI 60 tumor cell line panel, SR271425 demonstrated a median IC₅₀ of 1.7 μM. The highest sensitivity was observed in non-small cell lung cancer and colon cancer cell lines, while melanoma and central nervous system cancers were generally less sensitive.[2]

Clinical Evaluation of SR271425 (this compound)

Multiple Phase I clinical trials were conducted to determine the safety, tolerability, pharmacokinetic profile, and preliminary efficacy of SR271425 in patients with advanced solid tumors.

Phase I Trial (Weekly Administration)

In a dose-escalation study, SR271425 was administered intravenously weekly for two weeks, followed by a one-week rest period.[3]

ParameterFinding
Dose Range 64 to 675 mg/m²/week
Dose-Limiting Toxicities None identified
Maximum Tolerated Dose Not reached
Adverse Events (Grade 3/4) Grade 3 in 55.6% of patients, Grade 4 in 22.2%
Cardiac Effects Grade 2 QTc prolongation at the highest doses
Pharmacokinetics Mean terminal plasma half-life of 6 hours; no drug accumulation
Efficacy Stable disease observed in 5 patients

The clinical development of SR271425 was terminated early by the sponsor, preventing the determination of a maximum tolerated dose.[3]

Phase I Trial (Once Every 3 Weeks)

Another Phase I study evaluated SR271425 administered as a single intravenous infusion every three weeks.[2][4]

ParameterFinding
Dose Range 17 to 1,320 mg/m²
Dose-Limiting Toxicities Grade 3 QTc prolongation at 1,320 mg/m²
Hematological Toxicity No drug-related hematological toxicity noted
Other Toxicities Grade 2: yellow skin discoloration, nausea, vomiting. Grade 3: QTc prolongation, hyperbilirubinemia
Pharmacokinetics Mean terminal elimination half-life of 7.1 hours
Efficacy Prolonged stable disease in two patients

This series of thioxanthone agents, including the parent compound SR233377, was abandoned from further clinical development due to cardiac toxicity.[4]

Comparison with Standard of Care

This compound showed notable in vitro activity against non-small cell lung cancer (NSCLC) and colon cancer.[1][2] The standard of care for these malignancies typically involves combination chemotherapy regimens.

  • Non-Small Cell Lung Cancer (NSCLC): Standard first-line treatment for inoperable stage III NSCLC is concurrent chemotherapy and radiation, followed by immunotherapy with durvalumab.[5] Common chemotherapy regimens include platinum-based drugs like cisplatin or carboplatin in combination with agents such as paclitaxel, gemcitabine, or pemetrexed.[6][7][8]

  • Colon Cancer: For stage III colon cancer, the standard treatment is surgery followed by adjuvant chemotherapy.[9] Commonly used regimens include FOLFOX (5-FU, leucovorin, and oxaliplatin) and CAPEOX (capecitabine and oxaliplatin).[9][10][11]

Experimental Protocols

In Vitro Soft Agar Colony Formation Assay

This assay is a stringent method for detecting the malignant transformation of cells and their ability to grow independently of a solid surface.

Objective: To assess the antiproliferative effects of this compound and its analogs on freshly explanted human tumor cells.

Methodology:

  • Preparation of Agar Layers: A base layer of 0.8% agar is prepared and allowed to solidify in culture plates. A top layer of 0.7% agarose solution is also prepared.

  • Cell Harvesting and Suspension: Tumor cells are harvested, counted, and resuspended in the top agar solution at a specified density (e.g., 5,000 cells/plate).

  • Plating: The cell-agarose suspension is aliquoted onto the base agar layer.

  • Drug Exposure: The compounds (this compound, SW 33377, SW 68210) are added to the culture medium at various concentrations for either continuous or 1-hour exposure.

  • Incubation: The plates are incubated for 10-30 days, with feeding twice a week.

  • Colony Staining and Quantification: After the incubation period, the colonies are stained, typically with crystal violet, and the number of colonies per well is quantified. A colony is generally defined as a cluster of at least 50 cells.[12][13]

Visualizations

Proposed Mechanism of Action for this compound

SW_71425_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SW_71425_drug This compound Cell_Membrane Cell Membrane SW_71425_internal This compound DNA_Binding DNA Intercalation/ Binding SW_71425_internal->DNA_Binding Interacts with DNA DNA Inhibition Inhibition of Nucleic Acid Biosynthesis DNA_Binding->Inhibition Damage DNA Single-Strand Breaks DNA_Binding->Damage Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of this compound leading to tumor cell death.

Experimental Workflow for In Vitro Cytotoxicity Testing

Experimental_Workflow Start Start: Human Tumor Specimen Cell_Isolation Isolate Tumor Cells Start->Cell_Isolation Assay_Setup Prepare Soft Agar Assay Plates Cell_Isolation->Assay_Setup Cell_Seeding Seed Cells in Top Agar Layer Assay_Setup->Cell_Seeding Drug_Addition Add this compound & Analogs at Varying Concentrations Cell_Seeding->Drug_Addition Incubation Incubate for 10-30 Days Drug_Addition->Incubation Staining Stain Colonies with Crystal Violet Incubation->Staining Quantification Quantify Colony Formation Staining->Quantification Analysis Comparative Data Analysis Quantification->Analysis End End: Determine Relative Cytotoxicity Analysis->End

Caption: Workflow for the soft agar colony formation assay.

References

Benchmarking SR271425: A Comparative Analysis Against Historical and Contemporary Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Research Community

This guide provides a comprehensive analysis of the preclinical investigational anticancer agent SR271425, a thioxanthone analog, benchmarking its performance against standard-of-care chemotherapies of its time and offering a perspective against modern therapeutic approaches. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with supporting experimental data to inform future research and development in oncology.

Introduction to SR271425

SR271425 is a novel cytotoxic agent that acts as a DNA-interacting agent.[1] Developed as a third-generation thioxanthone, it showed a broad spectrum of antitumor activity in preclinical models.[2] The drug entered Phase I clinical trials for patients with refractory solid tumors.[1] However, its clinical development was prematurely terminated by the sponsor due to concerns about cardiac toxicity, specifically QTc prolongation.[1] Despite its termination, the preclinical data for SR271425 provides a valuable case study for understanding the therapeutic potential and challenges of DNA-interacting agents.

Preclinical Efficacy of SR271425

Preclinical studies of SR271425 demonstrated significant antitumor activity across a range of murine and human tumor models. The primary measure of efficacy in these studies was the percent of treated tumor weight to control tumor weight (%T/C) and the log10 tumor cell kill (LK). A lower %T/C value indicates greater antitumor activity.

Table 1: Preclinical Antitumor Activity of SR271425 in Subcutaneously Implanted Solid Tumors
Tumor ModelDrug Administration%T/CLog10 Kill (LK)Cures/Total
Pancreatic Ductal Adenocarcinoma (Panc-03)Intravenous0-5/5
Colon Adenocarcinoma (Colon-38, advanced stage)Intravenous04.93/5
Mammary Adenocarcinoma (Mam-16/C)Intravenous03.5-
Mammary Adenocarcinoma (Mam-17/0)Intravenous02.8-
Colon Adenocarcinoma (Colon-26)Intravenous03.21/5
Colon Adenocarcinoma (Colon-51)Intravenous02.7-
Pancreatic Ductal Adenocarcinoma (Panc-02)Intravenous03.1-
B16 MelanomaIntravenous134.0-
Squamous Cell Lung Carcinoma (LC12, advanced stage)Intravenous144.9-
Human Ovarian Carcinoma (BG-1)Intravenous161.3-
Human Breast Adenocarcinoma (WSU-Brl)Intravenous250.8-

Data sourced from Corbett et al., Investigational New Drugs, 1999.

Table 2: Preclinical Activity of SR271425 in Drug-Resistant Solid Tumors and Leukemias
Tumor ModelDrug Administration%T/CLog10 Kill (LK)
Doxorubicin-Resistant Mammary Adenocarcinoma (Mam-17/Adr)Intravenous230.8
Doxorubicin-Resistant Mammary Adenocarcinoma (Mam-16/C/Adr)Intravenous251.0
Taxol-Resistant Mammary Adenocarcinoma (Mam-16/C/taxol)Intravenous32.4
Leukemia (L1210)Intravenous-6.3
Acute Myeloid Leukemia (AML1498)Intravenous-5.3

Data sourced from Corbett et al., Investigational New Drugs, 1999.

Comparison with Standard-of-Care Therapies (circa late 1990s - early 2000s)

To contextualize the preclinical efficacy of SR271425, it is compared with the standard-of-care chemotherapies for the corresponding cancer types during the period of its development. Direct head-to-head preclinical data is limited; therefore, this comparison is based on representative data from separate studies.

Pancreatic Cancer

Standard of Care (late 1990s/early 2000s): Gemcitabine was the mainstay of therapy for advanced pancreatic cancer during this period.[3][4]

Comparison: SR271425 demonstrated complete tumor regression and cures in the Panc-03 model, suggesting a high level of preclinical activity. Preclinical studies of gemcitabine in pancreatic cancer mouse models also showed significant tumor growth inhibition.

Colon Cancer

Standard of Care (late 1990s/early 2000s): 5-Fluorouracil (5-FU)-based regimens, often with leucovorin, were the standard adjuvant treatment for colon cancer.

Comparison: SR271425 showed very strong efficacy in multiple colon adenocarcinoma models, including cures in some animals. Preclinical studies of 5-FU in colon cancer models have demonstrated tumor growth inhibition, with an established role in improving survival in patients.

Breast Cancer

Standard of Care (late 1990s/early 2000s): Combination chemotherapy regimens such as CMF (cyclophosphamide, methotrexate, and 5-fluorouracil) and anthracycline-based regimens (containing doxorubicin) were standard. Taxanes like paclitaxel were also becoming increasingly important.

Comparison: SR271425 showed modest activity against a human breast adenocarcinoma model (WSU-Brl, %T/C = 25). Notably, it retained substantial activity against a taxol-resistant mammary tumor model, suggesting a potential role in overcoming taxane resistance.

Non-Small Cell Lung Cancer (NSCLC)

Standard of Care (late 1990s/early 2000s): Platinum-based chemotherapy, often a combination of cisplatin or carboplatin with another agent like etoposide, was the standard for advanced NSCLC.[5]

Comparison: SR271425 demonstrated notable activity against a squamous cell lung carcinoma model (%T/C = 14).

Acute Myeloid Leukemia (AML)

Standard of Care (late 1990s/early 2000s): The "7+3" regimen, consisting of a 7-day infusion of cytarabine and a 3-day infusion of an anthracycline such as daunorubicin, was the standard induction therapy.[6]

Comparison: SR271425 was highly active against the IV implanted AML1498 model, with a log cell kill of 5.3, indicating strong potential in hematological malignancies.

Mechanism of Action and Signaling Pathways

SR271425 is broadly described as a DNA-interacting agent. While its precise mechanism and the full signaling cascade it elicits were not fully elucidated before its discontinuation, its action is presumed to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis.

The standard chemotherapeutic agents it was benchmarked against have more well-defined mechanisms of action that lead to the activation of the DNA Damage Response (DDR) pathway.

DNA_Damage_Response cluster_drugs Chemotherapeutic Agents cluster_dna_damage DNA Damage Induction cluster_ddr DNA Damage Response (DDR) cluster_outcome Cellular Outcome SR271425 SR271425 DNA_Lesions DNA Lesions (e.g., crosslinks, strand breaks) SR271425->DNA_Lesions Interacts with DNA Doxorubicin Doxorubicin Doxorubicin->DNA_Lesions Intercalation, Topo II Inhibition Cisplatin Cisplatin Cisplatin->DNA_Lesions DNA Crosslinks Etoposide Etoposide Etoposide->DNA_Lesions Topo II Inhibition ATM_ATR ATM/ATR Kinases DNA_Lesions->ATM_ATR Damage Sensing CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylation p53 p53 Activation CHK1_CHK2->p53 Activation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Generalized DNA Damage Response Pathway

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of SR271425 are based on the methodologies described in the primary efficacy studies.

Animal Models and Tumor Implantation
  • Animals: Inbred mouse strains (e.g., C57BL/6, BALB/c) and nude mice for human xenografts were used.

  • Tumor Lines: Murine tumor cell lines (e.g., Panc-03, Colon-38) and human tumor xenografts (e.g., BG-1, WSU-Brl) were maintained in vitro and in vivo.

  • Implantation: For solid tumors, a 1 mm³ fragment of a donor tumor was implanted subcutaneously into the axillary region of the mice. For leukemia models, tumor cells were implanted intravenously.

Drug Preparation and Administration
  • Formulation: SR271425 was formulated for intravenous or oral administration.

  • Dosing and Schedule: Dosing was determined based on maximum tolerated dose studies. Treatment was typically initiated when tumors were palpable and continued for a specified number of cycles.

Efficacy Endpoints
  • Tumor Growth Measurement: Tumor dimensions were measured regularly with calipers, and tumor weight was estimated.

  • Calculation of %T/C: The mean tumor weight of the treated group (T) was divided by the mean tumor weight of the control group (C) and multiplied by 100.

  • Calculation of Log10 Kill (LK): This was calculated based on the delay in tumor growth for the treated group compared to the control group.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Tumor_Implantation Tumor Implantation (Subcutaneous/Intravenous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice (Treatment vs. Control) Tumor_Growth->Randomization Drug_Administration Drug Administration (SR271425 or Vehicle) Randomization->Drug_Administration Tumor_Measurement Regular Tumor Measurement Drug_Administration->Tumor_Measurement Data_Analysis Data Analysis (%T/C, Log Kill) Tumor_Measurement->Data_Analysis

Preclinical Efficacy Study Workflow

Perspective on Current Cancer Therapies

The landscape of cancer treatment has evolved significantly since the development of SR271425. While conventional chemotherapy remains a cornerstone, the advent of targeted therapies and immunotherapies has revolutionized treatment for many of the cancers against which SR271425 showed preclinical promise.

  • Pancreatic Cancer: FOLFIRINOX and gemcitabine plus nab-paclitaxel are now standard first-line treatments, offering improved survival over gemcitabine alone.

  • Colon Cancer: Targeted therapies against EGFR and VEGF, as well as immune checkpoint inhibitors for microsatellite instability-high (MSI-H) tumors, have significantly improved outcomes.

  • Breast Cancer: Treatment is now highly stratified based on hormone receptor and HER2 status, with targeted therapies like HER2-directed antibodies and CDK4/6 inhibitors playing a major role.

  • Non-Small Cell Lung Cancer: The treatment paradigm has shifted dramatically with the use of targeted therapies for specific driver mutations (e.g., EGFR, ALK) and immunotherapy.

  • Acute Myeloid Leukemia: Targeted therapies against mutations in FLT3 and IDH have been developed, and novel formulations of chemotherapy have improved efficacy.

While SR271425's preclinical efficacy, particularly its activity in drug-resistant models, was promising, its development was halted by a toxicity profile that is less acceptable in the current era of more targeted and often less toxic therapies.

Conclusion

SR271425 demonstrated potent and broad-spectrum antitumor activity in preclinical models, rivaling and in some cases exceeding the efficacy of standard-of-care chemotherapies of its time. Its activity in drug-resistant tumor models was particularly noteworthy. However, the unacceptable cardiac toxicity of SR271425 underscores the critical importance of the therapeutic index in drug development. This comparative analysis serves as a valuable historical benchmark and highlights the progress made in cancer therapy, moving from broadly cytotoxic agents to more targeted and personalized treatments. The data on SR271425 may still hold value for researchers exploring novel DNA-interacting agents with improved safety profiles.

References

Comparative Efficacy of SW 71425 and Doxorubicin in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-tumor activities of the novel thioxanthone SW 71425 and the established chemotherapeutic agent doxorubicin is presented, supported by preclinical in vivo data. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their efficacy, methodologies for key experiments, and insights into their shared mechanism of action through the DNA damage response pathway.

Executive Summary

This compound, a novel thioxanthone analog, demonstrates broad and significant antitumor activity across a range of preclinical murine solid tumor models. This guide provides a direct comparison of the in vivo efficacy of this compound with doxorubicin, a standard-of-care cytotoxic agent. Both compounds are DNA-binding agents that induce cell death through the DNA Damage Response (DDR) pathway. The data presented herein is derived from preclinical studies, and the experimental protocols are outlined to facilitate the replication of these key experiments.

Data Presentation: In Vivo Antitumor Activity

The antitumor efficacy of this compound and Doxorubicin was evaluated in various murine solid tumor models. The key parameters used for comparison are the percentage of treated versus control tumor weight (%T/C) and the log10 tumor cell kill (LK). A lower %T/C value indicates greater tumor growth inhibition.

Tumor ModelCompoundDose and Schedule%T/CLog10 Cell Kill (LK)Reference
Pancreatic Ductal Adenocarcinoma (Panc-03) This compoundNot Specified0Not Specified[1]
DoxorubicinNot SpecifiedData Not AvailableData Not Available
Colon Adenocarcinoma (Colon-38) This compoundNot Specified04.9[1]
Doxorubicin4 mg/kg, i.p.--[2]
Melanoma (B16) This compoundNot Specified134.0[1]
Doxorubicin10 mg/kg, i.p.--[3]
Mammary Adenocarcinoma (Mam-16/C) This compoundNot Specified03.5[1]
DoxorubicinNot SpecifiedData Not AvailableData Not Available
Mammary Adenocarcinoma (Mam-17/0) This compoundNot Specified02.8[1]
DoxorubicinNot SpecifiedData Not AvailableData Not Available
Doxorubicin-Resistant Mammary (Mam-17/Adr) This compoundNot Specified230.8[1]
Doxorubicin-Resistant Mammary (Mam-16/C/Adr) This compoundNot Specified251.0[1]

Experimental Protocols

The following is a representative protocol for in vivo antitumor efficacy studies in a murine xenograft model, based on common practices in preclinical oncology research. This protocol can be adapted to evaluate compounds like this compound and doxorubicin.

Objective: To evaluate the in vivo antitumor activity of a test compound against a specific cancer cell line grown as a subcutaneous xenograft in immunodeficient mice.

Materials:

  • Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID).

  • Tumor Cells: A suspension of viable tumor cells (e.g., Panc-03, Colon-38, B16) at a concentration of 1 x 10^7 cells/mL in a suitable medium.

  • Test Compound: this compound or Doxorubicin, formulated in an appropriate vehicle for administration.

  • Vehicle Control: The formulation vehicle without the test compound.

  • Calipers: For measuring tumor dimensions.

  • Animal Balance: For monitoring body weight.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the tumor cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculation of Tumor Volume: Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer the test compound at the desired dose and schedule (e.g., intraperitoneally, intravenously, or orally).

    • Control Group: Administer the vehicle control using the same volume, route, and schedule as the treatment group.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a specific size (e.g., 1000-2000 mm³), or after a predetermined treatment period.

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the mean tumor weight for each group.

    • Calculate the %T/C using the formula: %T/C = (Mean tumor weight of the treated group / Mean tumor weight of the control group) x 100.

    • The Log10 cell kill (LK) can be calculated based on the difference in the time it takes for the treated and control tumors to reach a certain volume.

Mandatory Visualization

Signaling Pathway: DNA Damage Response (DDR)

Both this compound and doxorubicin are DNA-binding agents that induce cytotoxic stress by damaging DNA. This triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions, activates cell cycle checkpoints, and initiates DNA repair or apoptosis.

DNA_Damage_Response cluster_stimulus Cellular Stress cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_mediators Mediators cluster_effectors Effectors cluster_outcomes Cellular Outcomes SW_71425 This compound DNA_Lesions DNA Lesions (e.g., Double-Strand Breaks) SW_71425->DNA_Lesions Doxorubicin Doxorubicin Doxorubicin->DNA_Lesions MRN_Complex MRN Complex (MRE11/RAD50/NBS1) DNA_Lesions->MRN_Complex Ku70_80 Ku70/80 DNA_Lesions->Ku70_80 ATM ATM MRN_Complex->ATM activates DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits CHK2 CHK2 ATM->CHK2 phosphorylates BRCA1 BRCA1 ATM->BRCA1 activates ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates DNA_Repair DNA Repair DNA_PKcs->DNA_Repair mediates Non-Homologous End Joining p53 p53 CHK2->p53 stabilizes Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces RAD51 RAD51 BRCA1->RAD51 recruits RAD51->DNA_Repair mediates Homologous Recombination

DNA Damage Response Pathway
Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo antitumor efficacy study.

Experimental_Workflow Start Start Tumor_Cell_Culture Tumor Cell Culture (e.g., Panc-03, Colon-38) Start->Tumor_Cell_Culture Cell_Implantation Subcutaneous Implantation into Immunodeficient Mice Tumor_Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups (n=8-10/group) Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Doxorubicin) Randomization->Treatment Control Vehicle Control Administration Randomization->Control Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume Limit) Monitoring->Endpoint Data_Collection Tumor Excision & Weight Measurement Endpoint->Data_Collection Analysis Data Analysis (%T/C, LK) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

In Vivo Antitumor Study Workflow

References

Independent Verification of SR271425's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antitumor agent SR271425 with alternative DNA-targeting drugs. Due to the limited publicly available data on the specific molecular mechanism of SR271425, this comparison focuses on its known cytotoxic activity alongside the well-characterized mechanisms of related thioxanthone compounds, lucanthone and hycanthone, as well as the widely used chemotherapeutic agents, doxorubicin and cisplatin. This guide summarizes available quantitative data, details relevant experimental protocols for mechanism-of-action studies, and provides visualizations of key pathways and workflows.

Comparative Analysis of SR271425 and Alternative DNA-Targeting Agents

SR271425 is a thioxanthone analog that has demonstrated broad antitumor activity in preclinical models.[1][2][3] While its precise mechanism of action has not been fully elucidated, it is known to be a cytotoxic agent that interacts with DNA.[2][3] Notably, it does not inhibit topoisomerase I or II, distinguishing it from many other DNA-interacting drugs.[2] To provide a framework for its potential mechanism, this section compares its reported efficacy with that of other DNA-targeting agents.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the preclinical in vivo efficacy of SR271425 against various tumor models. Data for direct comparison with alternative drugs under identical experimental conditions is not available in the public domain.

CompoundCancer ModelDosing ScheduleEfficacy (%T/C)¹Log₁₀ Cell KillCitation
SR271425 Pancreatic Ductal Adenocarcinoma (Panc-03)Not Specified0 (5/5 cures)-[1]
Colon Adenocarcinoma (Colon-38, advanced)Not Specified0 (3/5 cures)4.9[1]
Mammary Adenocarcinoma (Mam-16/C)Not Specified03.5[1]
Mammary Adenocarcinoma (Mam-17/0)Not Specified02.8[1]
Colon Adenocarcinoma (Colon-26)Not Specified0 (1/5 cures)3.2[1]
Colon Adenocarcinoma (Colon-51)Not Specified02.7[1]
Pancreatic Ductal Adenocarcinoma (Panc-02)Not Specified03.1[1]
Melanoma (B16)Not Specified134.0[1]
Squamous Cell Lung Carcinoma (LC12, advanced)Not Specified144.9[1]
Ovarian Carcinoma (BG-1, human)Not Specified161.3[1]
Breast Adenocarcinoma (WSU-Brl, human)Not Specified250.8[1]
Doxorubicin-Resistant Mammary Adenocarcinoma (Mam-17/Adr)Not Specified230.8[1]
Doxorubicin-Resistant Mammary Adenocarcinoma (Mam-16/C/Adr)Not Specified251.0[1]
Taxol-Resistant Mammary Adenocarcinoma (Mam-16/C/taxol)Not Specified32.4[1]
Leukemia (L1210)IV-6.3[1]
Acute Myeloid Leukemia (AML1498)IV-5.3[1]

¹%T/C (Treated/Control) is a measure of tumor growth inhibition. A lower value indicates higher efficacy.

Comparison of Proposed Mechanisms of Action
CompoundDrug ClassProposed Mechanism of Action
SR271425 ThioxanthoneDNA-interacting agent; does not inhibit topoisomerase I/II.[2] The specific mode of DNA interaction (e.g., intercalation, alkylation) is not definitively established.
Lucanthone ThioxanthoneDNA intercalator; inhibits topoisomerase I and II; inhibits AP endonuclease 1 (APE1); inhibits autophagy.
Hycanthone ThioxanthoneMetabolically activated to a reactive ester that alkylates DNA, primarily at the N-1 and N2 positions of deoxyguanosine.
Doxorubicin AnthracyclineDNA intercalator; inhibits topoisomerase II; generates reactive oxygen species.
Cisplatin Platinum-basedForms covalent adducts with DNA, leading to inter- and intrastrand crosslinks, which block DNA replication and transcription.

Experimental Protocols for Mechanism of Action Verification

To independently verify the mechanism of action of SR271425 and compare it to other agents, a series of key experiments are required. Detailed protocols for these assays are provided below.

DNA Interaction and Damage Assays

2.1.1. DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay determines if a compound can insert itself between the base pairs of DNA.

  • Principle: Ethidium bromide (EtBr) fluoresces brightly when intercalated into DNA. A compound that also intercalates will compete with EtBr, leading to a decrease in fluorescence.

  • Protocol:

    • Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

    • Add EtBr to the ctDNA solution and allow it to equilibrate.

    • Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm).

    • Titrate the SR271425 or alternative compound into the ctDNA-EtBr solution in increasing concentrations.

    • Measure the fluorescence intensity after each addition, allowing for equilibration.

    • A decrease in fluorescence intensity indicates displacement of EtBr and suggests DNA intercalation.

    • Calculate the quenching constant (Ksv) and the binding constant (Ka) to quantify the interaction.

2.1.2. Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

  • Principle: When lysed cells are subjected to electrophoresis, damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

  • Protocol:

    • Treat cells in culture with SR271425 or a control compound for a defined period.

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

    • Perform electrophoresis under alkaline conditions to unwind and separate DNA strands.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Cellular Response Assays

2.2.1. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Treat cells with SR271425 or a control compound for various time points.

    • Harvest and fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Treat the cells with RNase A to remove RNA, which can also be stained by PI.

    • Stain the cells with a PI solution.

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.

2.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with SR271425 or a control compound.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathway for a DNA-damaging agent and the workflows for the key experimental protocols.

Signaling Pathway

DNA_Damage_Response SR271425 SR271425 DNA Nuclear DNA SR271425->DNA Interacts with DNA_Damage DNA Damage (e.g., Strand Breaks) DNA->DNA_Damage Induces Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers (if severe) Effector_Kinases Effector Kinases (e.g., Chk1/Chk2) Sensor_Proteins->Effector_Kinases Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Effector_Kinases->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair Effector_Kinases->DNA_Repair Activates Cell_Cycle_Arrest->DNA_Repair Allows time for Experimental_Workflows cluster_comet Comet Assay cluster_cellcycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay Comet_Start Cell Treatment Comet_Embed Embed in Agarose Comet_Start->Comet_Embed Comet_Lyse Cell Lysis Comet_Embed->Comet_Lyse Comet_Electro Electrophoresis Comet_Lyse->Comet_Electro Comet_Stain DNA Staining Comet_Electro->Comet_Stain Comet_Visualize Visualization & Analysis Comet_Stain->Comet_Visualize CC_Start Cell Treatment CC_Fix Fixation CC_Start->CC_Fix CC_RNase RNase Treatment CC_Fix->CC_RNase CC_Stain PI Staining CC_RNase->CC_Stain CC_Flow Flow Cytometry CC_Stain->CC_Flow Apop_Start Cell Treatment Apop_Stain Annexin V/PI Staining Apop_Start->Apop_Stain Apop_Flow Flow Cytometry Apop_Stain->Apop_Flow

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols are dictated by the chemical's identity and associated hazards, challenges can arise when a substance is labeled with a non-standard identifier, such as "SW 71425." Extensive searches for a substance with this designation in public chemical databases and safety data sheet (SDS) repositories have not yielded a positive identification. This suggests that "this compound" may be an internal laboratory code, a product number from a supplier who does not publish this information publicly, or an erroneous transcription.

In the absence of a definitive identification and the corresponding SDS, the direct disposal of "this compound" is not possible without violating safety protocols and regulatory requirements. The following procedures provide a systematic approach for researchers, scientists, and drug development professionals to manage and dispose of such unidentified substances, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Steps for Handling an Unidentified Chemical

  • Do Not Dispose: Under no circumstances should a chemical with an unknown identity be disposed of down the drain, in regular trash, or mixed with other chemical waste streams.

  • Isolate and Label: The container should be clearly labeled as "Caution: Unidentified Substance. Do Not Use. Pending Identification and Disposal." It should be stored in a secondary container in a well-ventilated and secure area, away from incompatible materials.

  • Initiate an Internal Search: Consult your laboratory's chemical inventory system, purchasing records, and experimental notebooks to trace the origin and potential identity of "this compound."

Workflow for Identification and Disposal

The following diagram outlines the logical workflow for managing an unidentified chemical from discovery to final disposal.

A Unidentified Chemical Found (e.g., this compound) B Isolate and Label as 'Unknown' A->B C Consult Internal Records (Inventory, Purchase Orders, Notebooks) B->C D Identity Found? C->D E Obtain Safety Data Sheet (SDS) D->E Yes G Contact Manufacturer/Supplier with Lot Number D->G No F Follow SDS Section 13 for Disposal E->F H Identity Confirmed? G->H H->E Yes I Contact Environmental Health & Safety (EHS) H->I No J Treat as Unknown Hazardous Waste I->J K EHS to Characterize and Dispose J->K

Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.

General Disposal Guidelines for Uncharacterized Waste

If the identity of "this compound" cannot be determined through internal records or by contacting the supplier, it must be treated as an unknown hazardous waste. Your institution's Environmental Health and Safety (EHS) department should be contacted for guidance. They will likely require a "Hazardous Waste Pickup Request" form to be filled out, noting the substance as "unknown." EHS professionals are trained to handle and characterize unknown substances for proper disposal.

The following table summarizes general disposal considerations for broad categories of chemical hazards. An unknown substance should be treated as potentially possessing multiple hazards.

Hazard ClassGeneral Disposal ConsiderationsPersonal Protective Equipment (PPE)
Flammable Segregate from oxidizers. Store in a cool, well-ventilated area away from ignition sources. Dispose of in a designated flammable waste container.Flame-resistant lab coat, safety glasses/goggles, nitrile gloves.
Corrosive (Acid/Base) Neutralize only if a specific, safe protocol is available. Otherwise, dispose of in a designated acid or base waste container. Do not mix acids and bases.Chemical-resistant apron, face shield, chemical-resistant gloves (e.g., neoprene, butyl rubber).
Reactive Segregate from incompatible materials. Protect from shock, friction, and temperature changes. Requires specialized disposal procedures by EHS.Varies by substance; may include blast shield and specialized gloves.
Toxic/Carcinogenic Handle in a chemical fume hood. Dispose of in a designated toxic waste container. All contaminated materials (e.g., gloves, wipes) must also be disposed of as hazardous waste.Lab coat, safety glasses/goggles, appropriate chemical-resistant gloves.

Experimental Protocols for Waste Characterization

In a scenario where EHS requires basic characterization before pickup, and if deemed safe by a qualified chemist, the following simple tests may be performed with extreme caution and appropriate PPE in a chemical fume hood:

  • pH Test: A small, diluted aqueous sample can be tested with pH paper to determine if it is strongly acidic or basic.

  • Water Reactivity: A minuscule amount of the substance can be cautiously added to water to observe for gas evolution, heat generation, or other signs of reactivity.

  • Peroxide Test: If the substance is an organic solvent, peroxide test strips can be used to check for the presence of explosive peroxides.

Important Note: These characterization steps should only be performed by trained personnel when absolutely necessary and with prior approval from your institution's EHS department.

By adhering to these procedures, researchers can ensure that the handling and disposal of unidentified substances like "this compound" are managed in a way that prioritizes safety and regulatory compliance, thereby building a culture of trust and responsibility in the laboratory.

Essential Safety and Logistical Information for Handling SW 71425

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "SW 71425" was not publicly available. The following guidance is based on established best practices for handling potentially hazardous, non-pyrophoric, and non-explosive chemical compounds in a laboratory setting. It is imperative to consult the specific SDS for any chemical before handling to ensure appropriate safety measures are taken.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance directly answers specific operational questions for handling novel or uncharacterized compounds like this compound, where a comprehensive safety profile may not be fully established.

Personal Protective Equipment (PPE)

A thorough hazard assessment is the first step in selecting appropriate PPE.[1][2] The following table summarizes the recommended PPE for handling this compound, categorized by level of protection.

Protection Level Personal Protective Equipment (PPE) When to Use
Minimum PPE Lab coat, safety glasses with side shields, disposable nitrile gloves, long pants, and closed-toe shoes.[1]For all laboratory work involving this compound, even for small quantities and non-aerosol generating tasks.
Splash Hazard Chemical splash goggles and a face shield in addition to minimum PPE.[1][3]When there is a risk of splashing, such as during solution preparation, pouring, or transfer of larger volumes.
Vapor/Dust Hazard A properly fitted respirator (e.g., N95 for particulates or a specific cartridge respirator for vapors) in addition to splash hazard PPE.[3][4]When working with volatile compounds or when generating dusts or aerosols, especially in poorly ventilated areas.[4]
Enhanced Skin Protection Chemical-resistant gloves (e.g., thicker nitrile, neoprene, or butyl rubber) and a chemical-resistant apron.[3][5]For handling highly concentrated solutions, prolonged tasks, or when there is a high risk of skin contact.

Operational Plan: Step-by-Step Guidance for Handling this compound

This section provides a procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): If an SDS is available, thoroughly review it for specific hazards and handling instructions.[6]

  • Hazard Assessment: Conduct a task-specific hazard assessment to identify potential risks and determine the necessary PPE.[1][2]

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting the experiment.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are accessible and that a spill kit is readily available.[6]

2. Handling and Experimentation:

  • Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Hygiene: Do not eat, drink, chew gum, or apply cosmetics in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7]

  • Safe Transfer: Use appropriate tools like spatulas or pipettes for transferring the chemical.[6] Never use mouth suction for pipetting.[7]

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.[6][8]

3. Post-Experiment Procedures:

  • Decontamination: Clean the work area and any contaminated equipment thoroughly.

  • Glove Removal: Remove gloves properly to avoid skin contamination and dispose of them in the appropriate waste container.

  • Hand Washing: Wash hands with soap and water after completing the work and before leaving the laboratory.[7]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

Waste Type Disposal Container Disposal Procedure
Solid Waste (e.g., contaminated gloves, paper towels) Labeled, sealed, and puncture-resistant container.Collect in a designated hazardous waste container. Do not mix with general laboratory trash.
Liquid Waste (e.g., solutions containing this compound) Clearly labeled, sealed, and chemically compatible waste container.[9][10]Collect in a designated hazardous liquid waste container. Do not pour down the drain unless explicitly permitted by institutional guidelines for the specific chemical class.[11] Segregate waste streams (e.g., halogenated vs. non-halogenated solvents).[12]
Sharps (e.g., contaminated needles, broken glass) Puncture-resistant sharps container.[10]Place directly into a designated sharps container to prevent injuries.[10]
Empty Containers Original container.Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container according to institutional guidelines.[13]

All waste must be labeled with a hazardous waste tag and disposed of through the institution's environmental health and safety office.[10][12]

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling a potentially hazardous chemical like this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_hazard Conduct Hazard Assessment prep_sds->prep_hazard prep_ppe Don Appropriate PPE prep_hazard->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_hood Work in Fume Hood prep_materials->handle_hood handle_experiment Perform Experiment handle_hood->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end_node End cleanup_wash->end_node start Start start->prep_sds

Caption: Workflow for Safe Handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。